3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Description
BenchChem offers high-quality 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)13)12(14)15/h5-6,14-15H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOSSQJCLRWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232327 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-67-4 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a polysubstituted aromatic boronic acid, stands as a promising yet sparsely documented building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features—a bulky butoxy group, a deactivating fluoro substituent, and an activating methoxy group—suggest a nuanced reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. This guide aims to provide a comprehensive technical overview of this compound, addressing the current knowledge gaps by drawing upon data from structurally analogous compounds to infer its physicochemical properties, reactivity, and potential applications. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, ensuring a reliable resource for researchers navigating the use of this and similar reagents.
While specific experimental data for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is not extensively available in public literature, this guide will provide a robust framework for its use by presenting comparative data from closely related analogs.
Physicochemical Properties
The physical properties of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can be predicted by examining its structural components and comparing them to well-characterized analogs. The presence of the butoxy and methoxy groups is expected to influence its solubility in organic solvents, while the fluorine atom can modulate its acidity and reactivity.
Core Compound Identification
| Property | Value |
| Chemical Name | 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid |
| CAS Number | 1793003-67-4 |
| Molecular Formula | C₁₁H₁₆BFO₄ |
| Molecular Weight | 242.05 g/mol |
Comparative Analysis of Analogous Compounds' Physical Properties
To provide a predictive understanding of the target molecule's properties, the following table summarizes the known physical characteristics of several structurally related phenylboronic acids.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Methoxyphenylboronic acid | 151.96 | 208-210 | White to beige crystalline powder |
| 3-Fluoro-4-methoxyphenylboronic acid | 169.95 | 206-211 | Powder |
| 2-Fluoro-3-methoxyphenylboronic acid | 169.95 | 117-122 | - |
| (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid | 242.05 | - | - |
| Phenylboronic acid | 121.93 | 216 | White to yellow powder |
Data compiled from various chemical suppliers and databases.[1][2]
The melting point of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is likely to be influenced by the presence of the flexible butoxy group, which may disrupt crystal lattice packing compared to smaller substituents, potentially leading to a lower melting point than its less substituted counterparts. Phenylboronic acids are generally soluble in polar organic solvents like diethyl ether and ethanol and have low solubility in nonpolar solvents such as hexanes.[1] The butoxy group in the target molecule is expected to enhance its solubility in a wider range of organic solvents.
Synthesis and Reactivity
The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry.[3] The most common and reliable methods involve the reaction of an organometallic reagent (either a Grignard or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[4]
Proposed Synthesis Workflow
A plausible synthetic route to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid would start from a suitably substituted bromobenzene derivative. The following diagram illustrates a logical synthetic pathway.
Caption: Proposed synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of similar phenylboronic acids.[5][6]
Materials:
-
1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. To this, add a solution of 1-bromo-3-butoxy-2-fluoro-4-methoxybenzene in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Alternatively, for the organolithium route, cool a solution of the starting bromide in anhydrous THF to -78 °C and add n-butyllithium dropwise.
-
Borylation: Cool the freshly prepared Grignard or organolithium reagent to -78 °C. Slowly add a solution of trimethyl borate in anhydrous THF, ensuring the temperature remains below -60 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Workup and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Reactivity in Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[7][8][9] The steric hindrance from the ortho-butoxy group in 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid may necessitate the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.[10][11][12] The electronic effects of the substituents—the electron-donating methoxy and butoxy groups and the electron-withdrawing fluorine—will also influence the transmetalation step in the catalytic cycle.
Applications in Drug Discovery and Development
The incorporation of fluorine and alkoxy groups into drug candidates is a widely used strategy to modulate their metabolic stability, lipophilicity, and binding affinity.[13][14][15] Phenylboronic acids themselves have gained significant traction in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[3]
Potential Roles in Medicinal Chemistry
-
Scaffold for Novel Therapeutics: 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can serve as a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its derivatives could be explored as inhibitors for various enzymes or as ligands for receptors.
-
Modulation of Pharmacokinetic Properties: The butoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The fluorine atom can block sites of metabolism, leading to a longer half-life of the drug molecule.
-
Bioisosteric Replacement: The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, which can lead to improved pharmacological properties.
The following diagram illustrates the logical flow of utilizing this building block in a drug discovery program.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[19] Do not eat, drink, or smoke when handling this compound.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place.[16]
-
First Aid:
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid represents a valuable, albeit under-characterized, tool for chemical synthesis and drug discovery. While direct experimental data on its physical properties are lacking, a comprehensive understanding of its potential can be gleaned from the extensive literature on analogous substituted phenylboronic acids. Its unique combination of steric and electronic features suggests that it could be a key component in the development of novel therapeutics and advanced materials. Researchers are encouraged to conduct thorough characterization of this compound to fully unlock its potential. This guide serves as a foundational resource to facilitate such endeavors, providing a blend of predictive analysis and established protocols.
References
-
Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
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Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- Gomes, P., et al. (2021).
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
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ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025, October 18). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Retrieved from [Link]
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ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
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Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]
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MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]
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ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
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Globe Thesis. (2008, March 4). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Retrieved from [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
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An In-depth Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid: A Versatile Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a sophisticated chemical building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document synthesizes data from structurally analogous compounds to offer a robust predictive analysis of its properties, synthesis, and applications. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Core Chemical Structure and Physicochemical Properties
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is an ortho, meta, and para-substituted arylboronic acid. Its structure is characterized by a phenyl ring functionalized with a boronic acid group, a fluorine atom, a methoxy group, and a butoxy group. This unique combination of substituents is predicted to impart a distinct set of electronic and steric properties, making it a valuable reagent in organic synthesis.
The chemical structure can be represented as:
Caption: 2D Chemical Structure of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
A summary of its predicted and known analogous physicochemical properties is presented below:
| Property | Predicted/Analogous Value | Reference Compound(s) |
| Molecular Formula | C₁₁H₁₆BFO₄ | (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid[1] |
| Molecular Weight | ~242.05 g/mol | (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid[1] |
| Appearance | White to off-white powder | 3-Fluoro-4-methoxyphenylboronic acid, 4-Methoxyphenylboronic acid[2][3] |
| Melting Point | Expected to be a solid with a defined melting point | 3-Fluoro-4-methoxyphenylboronic acid (206-211 °C) |
| Solubility | Soluble in common organic solvents (e.g., THF, DMSO) | 4-Methoxyphenylboronic acid[4] |
| Stability | Stable under standard conditions, potential for dehydration | General boronic acid behavior[3] |
Synthesis and Purification Strategies
The synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid would likely follow established methodologies for the preparation of substituted arylboronic acids. A plausible synthetic route involves the ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis.
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic route to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Detailed Experimental Protocol (Hypothetical):
-
Lithiation: To a solution of 1-butoxy-2-fluoro-4-methoxybenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This method is a common and effective way to generate aryl lithium species.[5][6]
-
Borylation: Triisopropyl borate is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight. The borate ester intermediate is formed during this step.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The resulting mixture is stirred vigorously to hydrolyze the borate ester to the desired boronic acid.
-
Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification of the crude product can be achieved by recrystallization or column chromatography on silica gel.[7] Given the polar nature of boronic acids, specialized purification techniques might be necessary to remove impurities.[7]
Key Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][8][9] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[8] The unique substitution pattern of this boronic acid offers several advantages:
-
Modulation of Electronic Properties: The electron-donating methoxy and butoxy groups, combined with the electron-withdrawing fluorine atom, can influence the electronic nature of the resulting biaryl products. This is crucial for tuning the pharmacological activity of drug candidates.
-
Steric Influence: The ortho-fluoro and meta-butoxy groups can introduce specific steric constraints, which can be exploited to control the conformation of the final product and influence its binding to biological targets.[10]
-
Improved Pharmacokinetic Properties: The presence of the butoxy group can increase the lipophilicity of the resulting molecules, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles.
A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below:
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An In-depth Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (CAS No. 1793003-67-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Reagent
This guide provides a comprehensive technical overview of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. As a Senior Application Scientist, the aim is to deliver not just data, but a deeper understanding of the causality behind experimental design and the strategic value of this compound in synthetic chemistry. It is important to note that while this molecule is commercially available, detailed peer-reviewed synthetic protocols and characterization data are not readily found in the public domain. Therefore, this guide judiciously combines available data for the title compound with established principles and validated methodologies for structurally analogous compounds. The synthesis and spectroscopic sections, in particular, are presented as predictive models to empower researchers in their practical applications.
Chemical Identity and Physicochemical Properties
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid belongs to the versatile class of arylboronic acids, which are pivotal reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The specific substitution pattern of this molecule—a butoxy group, a fluorine atom, and a methoxy group on the phenyl ring—offers a unique combination of steric and electronic properties that can be exploited to fine-tune the reactivity and solubility of the reagent and the properties of the resulting coupled products.
| Property | Value | Source |
| CAS Number | 1793003-67-4 | N/A |
| Molecular Formula | C₁₁H₁₆BFO₄ | |
| Molecular Weight | 242.05 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge of arylboronic acids |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (predicted) | General knowledge of arylboronic acids |
| Melting Point | Not available | N/A |
Proposed Synthesis and Purification: A Logic-Driven Approach
The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aromatic ring followed by quenching with a trialkyl borate. Based on patent literature for structurally similar compounds, a plausible synthetic route for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is proposed to start from 1-butoxy-2-fluoro-4-methoxybenzene.
Proposed Synthetic Pathway
The synthetic strategy hinges on the directed ortho-metalation (DoM) of a 1-butoxy-2-fluoro-4-methoxybenzene precursor. The alkoxy groups are expected to direct the lithiation to the C3 position, which is activated by the adjacent fluorine atom. Subsequent reaction with a borate ester and acidic workup would yield the desired boronic acid.
Caption: Proposed synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Step-by-Step Experimental Protocol (Predictive)
This protocol is based on established methods for the synthesis of analogous 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[1]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-butoxy-2-fluoro-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.
-
Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Purification Insights
The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline boronic acids.
-
Acidic/Basic Washes: An aqueous wash with a mild base can help remove non-acidic impurities, followed by re-acidification and extraction.
-
Chromatography: While possible, column chromatography on silica gel can be complicated by the acidity of the silica. Using a mobile phase containing a small amount of acetic acid can sometimes improve the separation.
Spectroscopic Characterization (Predicted)
As no published spectroscopic data for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid could be located, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds and standard NMR principles.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 7.5-7.8 (m, 2H): Aromatic protons ortho and para to the boronic acid group. The coupling patterns will be influenced by the fluorine atom.
-
δ 6.9-7.1 (m, 1H): Aromatic proton meta to the boronic acid group.
-
δ 4.0-4.2 (t, 2H): -OCH₂- protons of the butoxy group.
-
δ 3.9 (s, 3H): -OCH₃ protons of the methoxy group.
-
δ 1.7-1.9 (m, 2H): -CH₂- protons of the butoxy group.
-
δ 1.4-1.6 (m, 2H): -CH₂- protons of the butoxy group.
-
δ 0.9-1.1 (t, 3H): -CH₃ protons of the butoxy group.
-
δ 4.5-6.0 (br s, 2H): -B(OH)₂ protons, often broad and may exchange with water present in the solvent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 160-165 (d, JCF ≈ 240-250 Hz): Carbon atom attached to fluorine (C-2).
-
δ 150-155 (d, JCF ≈ 10-15 Hz): Carbon atom para to fluorine (C-5).
-
δ 145-150 (s): Carbon atom attached to the methoxy group (C-4).
-
δ 130-135 (d, JCF ≈ 5-10 Hz): Carbon atom ortho to fluorine (C-3).
-
δ 115-120 (s): Carbon atom attached to the boronic acid group (C-1).
-
δ 110-115 (d, JCF ≈ 20-25 Hz): Carbon atom meta to fluorine (C-6).
-
δ 68-70 (s): -OCH₂- carbon of the butoxy group.
-
δ 55-57 (s): -OCH₃ carbon of the methoxy group.
-
δ 30-32 (s): -CH₂- carbon of the butoxy group.
-
δ 18-20 (s): -CH₂- carbon of the butoxy group.
-
δ 13-15 (s): -CH₃ carbon of the butoxy group.
Applications in Suzuki-Miyaura Cross-Coupling
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The butoxy and methoxy groups on the boronic acid can enhance solubility in organic solvents, while the fluorine atom can influence the electronic properties of the aryl ring, potentially affecting the rate and selectivity of the coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1).
-
Reaction Execution: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. The container should be tightly sealed.
-
Toxicity: While specific toxicity data for this compound is not available, arylboronic acids as a class are known to be skin and eye irritants. Some studies have suggested that certain arylboronic acids may have potential genotoxic effects, so they should be handled with care.[3]
References
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2.
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-2-isobutoxy-4-methoxyphenyl boronic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Process Solutions. Retrieved from [Link]
Sources
synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
An In-depth Technical Guide to the Synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
Introduction
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a highly functionalized organoboron compound. Arylboronic acids are critical reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] The specific substitution pattern of this molecule—containing butoxy, fluoro, and methoxy groups—makes it a valuable building block for the synthesis of complex organic molecules in fields such as pharmaceuticals, agrochemicals, and materials science. The fluorine atom, in particular, can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive, two-part synthetic route to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, grounded in established chemical principles. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and explain the causal reasoning behind the selection of reagents and conditions, reflecting a senior application scientist's approach to robust and reproducible synthesis.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from the commercially available 2-fluoro-4-methoxyphenol. The strategy involves:
-
Etherification: Introduction of the butoxy group via a Williamson ether synthesis.
-
Directed ortho-Metalation (DoM): Regioselective deprotonation (lithiation) at the C3 position, directed by the flanking fluoro and newly installed butoxy groups.
-
Borylation and Hydrolysis: Quenching the resulting aryllithium intermediate with a borate ester, followed by acidic workup to yield the target boronic acid.
Caption: Overall synthetic workflow for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Part 1: Synthesis of 1-Butoxy-2-fluoro-4-methoxybenzene
Core Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this step, the hydroxyl proton of 2-fluoro-4-methoxyphenol is deprotonated by a mild base to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group to form the desired ether.[6]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the acidic phenol (pKa ~10) without causing unwanted side reactions. Stronger bases like sodium hydride are unnecessary and could lead to complications.
-
Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "bare" and thus more nucleophilic, which accelerates the rate of the SN2 reaction.[7] Its high boiling point also allows for the reaction to be heated to ensure completion.
-
Alkyl Halide (1-Bromobutane): A primary alkyl halide is chosen because the SN2 mechanism is highly sensitive to steric hindrance.[4] Secondary or tertiary halides would favor a competing elimination (E2) reaction pathway. Bromide is an excellent leaving group, superior to chloride.
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-methoxyphenol (10.0 g, 70.4 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (14.6 g, 105.6 mmol, 1.5 equiv) and dimethylformamide (DMF, 100 mL).
-
Alkylation: Add 1-bromobutane (9.1 mL, 84.5 mmol, 1.2 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil (1-butoxy-2-fluoro-4-methoxybenzene) is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Part 2: Synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
Core Principle: Directed ortho-Metalation (DoM) and Borylation
This step is the cornerstone of the synthesis, creating the carbon-boron bond. It relies on the principle of Directed ortho-Metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings.[8]
Mechanism Breakdown:
-
Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi), acts as a strong base to abstract a proton from the most acidic position on the aromatic ring. The regioselectivity is controlled by Directed Metalating Groups (DMGs).[9] In 1-butoxy-2-fluoro-4-methoxybenzene, the alkoxy groups (-OBu, -OMe) and the fluorine atom are ortho-directing. The C3 position is flanked by the fluoro and butoxy groups, making it the most activated site for deprotonation, leading to a thermodynamically stable aryllithium intermediate.
-
Borylation: The highly nucleophilic aryllithium intermediate attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate B(OiPr)₃.[10] This forms a tetracoordinate boronate complex.
-
Hydrolysis: Upon addition of aqueous acid during the workup, the boronate ester is hydrolyzed to the final 3-butoxy-2-fluoro-4-methoxyphenylboronic acid.
Caption: Key transformations in the lithiation-borylation sequence.
Causality Behind Experimental Choices:
-
Reagent (n-BuLi): n-Butyllithium is a powerful, non-nucleophilic base ideal for deprotonating less acidic C-H bonds on an aromatic ring.
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is an ethereal solvent that is stable to strong bases at low temperatures and effectively solvates the lithium cation.
-
Temperature (-78 °C): This is the most critical parameter. Directed lithiation reactions must be performed at very low temperatures (typically a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or unwanted reactions with the solvent.[10][11]
-
Borate Ester (Triisopropyl borate): This is a common and effective boron electrophile. The bulky isopropoxy groups help prevent the formation of over-arylated boron species. Trimethyl borate is also a viable alternative.[10]
Detailed Experimental Protocol: Lithiation and Borylation
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Initial Charge: Dissolve the 1-butoxy-2-fluoro-4-methoxybenzene (e.g., 13.0 g, 65.6 mmol) in anhydrous THF (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 45.1 mL, 72.2 mmol, 1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: In a separate dry flask, dissolve triisopropyl borate (18.1 mL, 78.7 mmol, 1.2 equiv) in anhydrous THF (50 mL). Add this solution dropwise to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.
-
Concentration: Filter and remove the solvent under reduced pressure. The crude product will be a solid or semi-solid.
Purification and Characterization
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxine trimers.[12]
Purification Protocol:
-
Trituration/Recrystallization: The most effective purification method is often trituration or recrystallization. Suspend the crude solid in a non-polar solvent system, such as a hexane/ethyl acetate mixture. Stir vigorously, then collect the purified solid by vacuum filtration. The solid can be washed with cold hexanes to remove non-polar impurities.
-
Acid-Base Extraction: An alternative method involves dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will form a water-soluble boronate salt.[13] The aqueous layer is then separated, re-acidified with HCl, and the precipitated pure boronic acid is extracted back into an organic solvent.[13]
Characterization: The identity and purity of the final product, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
-
¹⁹F and ¹¹B NMR Spectroscopy: To provide further structural confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1 | 2-Fluoro-4-methoxyphenol | 1-Bromobutane | K₂CO₃ | DMF | 80 °C | 4-6 | >90% |
| 2 | 1-Butoxy-2-fluoro-4-methoxybenzene | n-BuLi | B(OiPr)₃ | THF | -78 °C | 1 (lithiation) | 60-80% |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. Process for preparing substituted phenyl boronic acids.
-
Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry. [Link]
-
WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
- Google Patents.
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ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
-
SciSpace. Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. [Link]
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3-Butoxy-2-fluoro-4-methoxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid for Advanced Research
Foreword for the Senior Research Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid . As a highly functionalized arylboronic acid, this reagent is a valuable building block for introducing a unique substituted phenyl moiety into complex molecular architectures. Its structural features—a fluorine atom, a methoxy group, and a butoxy group—offer modulated electronic properties, metabolic stability, and lipophilicity, making it a desirable component in the design of novel therapeutic agents. This guide moves beyond a simple recitation of properties to provide a deeper understanding of its utility, grounded in the principles of synthetic organic and medicinal chemistry.
Core Physicochemical & Structural Properties
The utility of any chemical reagent begins with a precise understanding of its fundamental properties. 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a white to off-white solid under standard conditions. Its key identifiers and calculated properties are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₆BFO₄ | |
| Molecular Weight | 242.06 g/mol | Calculated |
| CAS Number | 1793003-67-4 | [1] |
| Canonical SMILES | CCCCOCC1=C(C=C(C=C1F)OC)B(O)O | - |
| InChI Key | Not available | - |
| Typical Form | Powder/Solid | [2] |
Arylboronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly upon dehydration.[3] This equilibrium is important to consider during storage and in reaction setups, as the presence of boroxine can affect reactivity and stoichiometry. The hydrolysis of boroxines back to the monomeric boronic acid is typically rapid in the presence of water.[3][4]
Synthesis and Purification: A Validated Workflow
The synthesis of multi-substituted phenylboronic acids typically involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with an electrophilic boron source. A robust and scalable approach for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is outlined below.
Proposed Synthetic Pathway
The synthesis begins with a commercially available, appropriately substituted aryl bromide. A directed ortho-metalation followed by reaction with a borate ester is the most logical and efficient pathway.
Caption: Proposed synthetic workflow for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for arylboronic acid synthesis.[5][6]
Materials:
-
1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Triisopropyl borate (1.5 equiv)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 1-bromo-3-butoxy-2-fluoro-4-methoxybenzene and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the aryllithium intermediate is indicated by a color change. The mixture is stirred at -78 °C for 1 hour.[7]
-
Borylation: Triisopropyl borate is added dropwise to the cold solution, again maintaining a temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.[6]
-
Workup and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[6]
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Causality and Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical to prevent quenching of the highly reactive aryllithium intermediate. The low temperature (-78 °C) is necessary to prevent side reactions, such as the elimination of the butoxy group. The acidic workup is a standard and reliable method for hydrolyzing the boronate ester to the desired boronic acid.[7]
Comprehensive Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. Boronic acids present unique analytical behaviors that must be understood for accurate interpretation.[3][8]
| Technique | Expected Results & Interpretation |
| ¹H NMR | Aromatic protons will appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm). Aliphatic protons of the butoxy and methoxy groups will be visible in the upfield region (δ 0.9-4.0 ppm). The broad singlet for the B(OH)₂ protons is often visible but can exchange with residual water in the solvent. |
| ¹³C NMR | Signals corresponding to all 11 carbon atoms should be observed. The carbon atom attached to the boron will have a characteristic chemical shift. |
| ¹⁹F NMR | A singlet or a doublet (due to coupling with adjacent aromatic protons) is expected, confirming the presence and electronic environment of the fluorine atom. |
| ¹¹B NMR | A broad signal between δ 20-30 ppm is characteristic of a trigonal planar arylboronic acid. |
| LC-MS (ESI) | In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be observed. In negative ion mode, the deprotonated species [M-H]⁻ is often detected. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing boronic acids.[8][9] |
| HPLC | Purity assessment is performed using a suitable reversed-phase column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid). A single major peak indicates high purity. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in drug discovery is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[10][11] This reaction is one of the most robust and widely used methods for constructing biaryl and substituted aromatic systems.[12][13]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14] The base is crucial for activating the boronic acid to facilitate the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Coupling Protocol
This protocol provides a general framework for coupling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[14]
Materials:
-
Aryl Bromide (1.0 equiv)
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with argon three times. Degassed 1,4-dioxane and water are then added via syringe.
-
Reaction: The mixture is heated to 80-100 °C with vigorous stirring. Reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[10]
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Long-term storage under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation and the formation of boroxine anhydrides.
-
Safety: While specific toxicity data is not widely available, arylboronic acids should be handled with the standard care afforded to all laboratory chemicals. They are generally considered to have low toxicity.[15]
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a sophisticated and valuable reagent for modern organic synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthetic route, and, most importantly, its efficacy in Suzuki-Miyaura cross-coupling reactions make it an essential tool for creating novel molecular entities. This guide provides the foundational knowledge and practical protocols necessary for its effective and reliable use in a research and development setting.
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [10]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [11]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [12]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [13]
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(3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid | C11H16BFO4. PubChem. [16]
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem. [14]
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Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. [8]
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Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed - NIH. [3]
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Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. ResearchGate. [9]
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3-Fluoro-4-methoxyphenylboronic acid ≥95. Sigma-Aldrich. [2]
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Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society.
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Properties of a Model Aryl Boronic Acid and Its Boroxine. Sci-Hub. [4]
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B-(3-Fluoro-2-methoxyphenyl)boronic acid | C7H8BFO3. PubChem.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [15]
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What is the synthesis route of 4-Methoxyphenylboronic acid?. Guidechem. [5]
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WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents. [7]
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1793003-67-4|3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. BLD Pharm. [1]
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3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. Sigma-Aldrich.
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [6]
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A Technical Guide to the Stability and Storage of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. However, like many arylboronic acids, its stability is not absolute. This guide provides a comprehensive overview of the intrinsic factors governing its stability, outlines the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details robust analytical methodologies for assessing the compound's purity and monitoring its stability over time, ensuring the reliability and reproducibility of experimental outcomes.
Introduction: The Challenge of Boronic Acid Stability
Arylboronic acids are indispensable tools in organic synthesis, most notably as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[1] Their general stability and ease of handling have contributed to their widespread adoption.[2] However, the term "stable" is relative. The C–B bond is susceptible to several degradation pathways that can compromise reagent purity, leading to diminished reaction yields, formation of impurities, and challenges in reproducibility. Understanding the specific stability profile of a highly functionalized reagent like 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is critical for its effective use in demanding applications such as pharmaceutical process development. This guide serves as a senior application scientist's perspective on maintaining the integrity of this valuable compound from receipt to reaction.
Molecular Profile and Inherent Stability Factors
The stability of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is dictated by the electronic and steric environment surrounding the boronic acid moiety.
-
Electronic Effects: The phenyl ring is substituted with three groups:
-
2-Fluoro: A strongly electron-withdrawing group that increases the Lewis acidity of the boron atom. This can influence susceptibility to certain degradation pathways.
-
3-Butoxy & 4-Methoxy: Both are electron-donating groups that can modulate the reactivity of the C–B bond. Electron-donating groups have been shown to affect the rate of protodeboronation.[1]
-
-
Steric Hindrance: The ortho-fluoro and -butoxy groups provide steric bulk around the boronic acid, which can influence the equilibrium of boroxine formation and potentially hinder certain bimolecular decomposition reactions.
These competing electronic and steric factors create a unique stability profile that requires careful management.
Key Degradation Pathways
There are three primary chemical transformations that compromise the purity of arylboronic acids.
Protodeboronation
This is often the most significant side reaction, involving the cleavage of the C–B bond and its replacement with a C–H bond.[1][3] This process can be catalyzed by acid or base and is often mediated by residual moisture.[4][5] For this specific molecule, protodeboronation results in the formation of 2-butoxy-1-fluoro-3-methoxybenzene, an impurity that can complicate purification of the desired reaction product. The presence of both electron-donating and electron-withdrawing groups on the aryl ring creates a nuanced susceptibility to this pathway.[1][4]
Trimerization to Boroxine
In the solid state or in non-aqueous solution, boronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[2][6][7] This is a dehydration reaction that is reversible upon exposure to water.[6] While boroxine formation does not destroy the aryl-boron framework, it alters the reagent's molecular weight and solubility. For quantitative applications like preparing a solution of known concentration, the presence of boroxine can lead to significant errors. The equilibrium is driven by the removal of water and can be accelerated by heat.[2][8]
Oxidation
The C–B bond can be susceptible to oxidation, particularly in the presence of air and certain metal catalysts, leading to the formation of the corresponding phenol (3-butoxy-2-fluoro-4-methoxyphenol). While generally less rapid than the other pathways under proper storage, oxidative degradation can be a concern over long-term storage or under harsh reaction conditions.[9]
Below is a diagram illustrating these competing degradation pathways.
Caption: Key degradation pathways for arylboronic acids.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Optimal Storage Conditions
The primary objectives are to minimize exposure to moisture, oxygen, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C[10][11][12] | Slows the rate of all degradation pathways, especially the equilibrium of boroxine formation. Avoids thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[10] | Prevents oxidative degradation by displacing atmospheric oxygen.[13] |
| Moisture | Store in a desiccator or glovebox[14][15] | Minimizes both protodeboronation and hydrolysis of any formed boroxine back to the boronic acid. The compound is hygroscopic.[10][16] |
| Light | Amber glass vial[17] | Protects against potential photolytic degradation pathways. |
| Container | Tightly sealed container with a secure cap[16] | Prevents ingress of atmospheric moisture and oxygen. Parafilm can be used for extra security. |
Handling Workflow
Proper handling is crucial each time the compound is accessed.
Caption: Recommended workflow for handling the boronic acid.
Key Causality: Allowing the container to warm to room temperature before opening is critical. Opening a cold vial in a laboratory atmosphere will cause moisture to condense on the solid, accelerating degradation.[18]
Experimental Stability Assessment
Regularly assessing the purity of the boronic acid is essential for troubleshooting reactions and ensuring reproducibility.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
Objective: To quantify the extent of protodeboronation.
Methodology:
-
Prepare Standard: Accurately weigh ~10 mg of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid and dissolve it in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add Internal Standard: Add a known quantity of an internal standard with a sharp, well-resolved singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate integration.
-
Analysis:
-
Identify the characteristic aromatic proton signals for the boronic acid.
-
Identify the corresponding signals for the protodeboronated impurity (2-butoxy-1-fluoro-3-methoxybenzene).
-
Compare the integration of a characteristic product peak to a characteristic impurity peak, relative to the internal standard, to determine the molar ratio and thus the purity.
-
Protocol: Boroxine Detection by ¹¹B NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively assess the presence of boroxine.
Methodology:
-
Prepare Sample: Dissolve a sample of the boronic acid in an anhydrous deuterated solvent (e.g., CDCl₃ or Toluene-d₈).
-
Acquire Spectrum: Acquire an ¹¹B NMR spectrum.
-
Analysis:
-
Arylboronic acids typically show a broad signal around δ 28-33 ppm.
-
Arylboroxines show a sharper signal at a slightly different chemical shift, often around δ 32-35 ppm.
-
The presence of two distinct signals in this region indicates a mixture of the monomeric acid and the trimeric boroxine.
-
Other Analytical Techniques
-
LC-MS: A powerful technique for separating the boronic acid from its impurities and confirming their identities by mass.[19] Reversed-phase HPLC can be challenging due to on-column degradation but can be successful with specialized methods, such as using basic mobile phases or aprotic diluents.[20]
-
Karl Fischer Titration: The definitive method for quantifying water content, which is a critical parameter influencing stability.
Conclusion
While 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a robust synthetic building block, its long-term integrity hinges on a disciplined approach to its storage and handling. By understanding and mitigating the primary degradation pathways of protodeboronation, boroxine formation, and oxidation, researchers can ensure the reagent's purity and activity. The core principles are rigorous exclusion of atmospheric moisture and oxygen, combined with low-temperature storage. Implementing routine analytical checks provides an essential validation of the compound's quality, underpinning the success of the complex synthetic endeavors in which it is employed.
References
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Introduction: A Chemist's Perspective on a Modern Building Block
An In-depth Technical Guide to the Safe Handling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (CAS No. 1793003-67-4) is a highly functionalized arylboronic acid, a class of reagents indispensable to modern synthetic organic chemistry. Its structural complexity—featuring alkoxy, fluoro, and boronic acid moieties—makes it a valuable building block, particularly in the synthesis of novel pharmaceutical agents and complex organic materials. Researchers in drug development utilize such reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct carbon-carbon bonds with precision and efficiency.
The very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards. The presence of a boronic acid group, along with activating and modifying substituents on the phenyl ring, dictates its reactivity, stability, and toxicological profile. This guide, prepared for researchers and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, cause-and-effect understanding of safe handling protocols, emergency procedures, and storage requirements. Our objective is to foster a proactive safety culture grounded in scientific principles, ensuring that this valuable reagent can be used with confidence and control.
Section 1: Hazard Identification and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is not widely available, a robust hazard assessment can be constructed by examining the profiles of structurally analogous phenylboronic acids. Compounds of this class consistently present a similar set of hazards. The Globally Harmonized System (GHS) classifications below are based on data from representative substituted phenylboronic acids and should be considered the minimum standard for handling this reagent.[1][2][3]
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][7] |
These classifications are visually summarized by the GHS pictograms, which serve as an immediate visual warning of the primary hazards.
Caption: GHS pictogram and associated hazard statements.
Section 2: Proactive Exposure Control and Personal Protection
The primary routes of exposure to solid arylboronic acids are inhalation of the powder and direct contact with skin or eyes.[4][8] The causality behind exposure control is simple: prevent the compound from entering the body. This is achieved through a multi-layered defense system of engineering controls and Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The potential for respiratory irritation (H335) makes it imperative to handle 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, which is typically a fine powder, within a certified chemical fume hood.[4][7] A fume hood provides constant negative pressure, ensuring that any aerosolized dust is captured and exhausted away from the researcher's breathing zone.
Causality: Phenylboronic acids are often low-density, fluffy solids. Standard laboratory manipulations like weighing and transferring can easily generate airborne dust. Inhaling these fine particles can lead to irritation of the nose, throat, and lungs.[3][7] A fume hood is the only reliable method to control this exposure route.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides the final barrier between the researcher and the chemical. The selection must directly address the identified hazards of skin and eye irritation.[3]
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles (ANSI Z87.1 or EN 166 compliant).[3][4] | Rationale: Protects against accidental splashes during solution preparation and prevents airborne powder from contacting the eyes, which could cause serious irritation (H319).[5] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Rationale: Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation (H315). Best Practice: Always inspect gloves for tears before use. Remove gloves using a technique that avoids contaminating bare skin. Wash hands thoroughly after handling.[6] |
| Skin and Body Protection | Standard laboratory coat. | Rationale: Protects skin and personal clothing from contamination with dust or splashes. |
| Respiratory Protection | Not typically required when using a fume hood. | Rationale: The fume hood provides adequate respiratory protection. For large spills or situations without adequate ventilation, a NIOSH-approved N95 dust respirator may be necessary.[9] |
Section 3: Experimental Workflow for Safe Handling
A self-validating, safe experimental protocol involves a systematic sequence of actions designed to minimize risk at every step. The following workflow illustrates the logical progression for handling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Caption: Step-by-step workflow for safe laboratory handling.
Section 4: Emergency Response Protocols
In the event of an accidental exposure, a swift and correct response is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[8][10]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][10] If skin irritation develops or persists, seek medical advice.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[10] Remove contact lenses if present and easy to do.[10] Persistent irritation requires immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink a glass of water.[4] Call a poison control center or seek immediate medical attention.[8][11]
Section 5: Chemical Stability, Storage, and Disposal
Stability and Reactivity
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is generally stable under recommended storage conditions. However, like most boronic acids, it has certain incompatibilities:
-
Conditions to Avoid: Exposure to excess heat, moisture, or air over prolonged periods should be avoided.[12][13]
-
Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the organic portions of the molecule.[10][11][12]
-
Hazardous Decomposition Products: Under combustion, it will decompose to produce carbon oxides (CO, CO2), hydrogen fluoride, and boron oxides.[13]
A notable characteristic of arylboronic acids is the potential to undergo trimerization via dehydration to form a cyclic anhydride known as a boroxine. While this does not typically pose a new hazard, it reduces the purity and reactivity of the reagent. Storing the compound in a dry environment minimizes this pathway.
Storage
To maintain chemical integrity and safety, adhere to the following storage protocols:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][14]
-
Consider refrigeration for long-term storage to maintain product quality.[11]
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release and Disposal
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation (work within a fume hood if possible).
-
Wear full PPE as described in Section 2.
-
Avoid generating dust. Gently sweep or use a HEPA-filtered vacuum to collect the spilled solid.
-
Place the collected material into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This product should be disposed of as hazardous chemical waste, typically via incineration at a licensed facility.[11] Do not allow the product to enter drains or waterways.[15]
Section 6: Physicochemical Properties
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source |
| Chemical Name | 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | - |
| CAS Number | 1793003-67-4 | |
| Molecular Formula | C11H16BFO4 | |
| Molecular Weight | 242.05 g/mol | [16] |
| Appearance | Typically an off-white to white powder/solid. | Inferred from similar compounds[12][13] |
| Melting Point | Data not available. Structurally similar compounds melt in the range of 130-215 °C. | [2][9] |
| Solubility | Expected to be soluble in common organic solvents like methanol, THF, and DMSO. Limited water solubility. | General knowledge of boronic acids |
References
-
S D Fine-Chem Limited. Safety Data Sheet: Phenyl Boronic Acid. [Link]
-
Fisher Scientific. Safety Data Sheet. [Link]
-
Angene Chemical. Safety Data Sheet: B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid. [Link]
-
PubChem, National Center for Biotechnology Information. (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. [Link]
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A Comprehensive Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid: Synthesis, Applications, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a specialized organoboron compound, is emerging as a valuable building block in medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, featuring a butoxy group, a fluorine atom, and a methoxy group, offers a nuanced combination of steric and electronic properties. This guide provides an in-depth analysis of its commercial availability, a plausible synthetic pathway, potential applications, and protocols for its use, grounded in the established chemistry of analogous compounds.
The strategic placement of a fluorine atom ortho to the boronic acid moiety can significantly modulate the reactivity and selectivity in cross-coupling reactions.[1] Furthermore, the presence of two distinct alkoxy groups, butoxy and methoxy, allows for fine-tuning of solubility, lipophilicity, and potential metabolic stability in derivative compounds, making it an attractive scaffold for drug discovery.[1][2]
Physicochemical Properties
| Property | Value |
| CAS Number | 1793003-67-4 |
| Molecular Formula | C₁₁H₁₆BFO₄ |
| Molecular Weight | 242.05 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents like THF, DMSO, and methanol (inferred) |
Commercial Availability
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is available from several chemical suppliers, catering to research and development needs. The following table summarizes its availability from prominent vendors.
| Supplier | Catalog Number | Purity |
| BLD Pharm | BD01384073 | Inquire |
| BOC Sciences | 1793003-67-4 | Inquire |
| Arctom | BD-A828846 | Inquire |
Proposed Synthesis Pathway
The proposed multi-step synthesis would begin with a commercially available, appropriately substituted benzene derivative, such as 3-fluoro-4-methoxyphenol. The synthesis would proceed through butylation, followed by a directed ortho-metalation and subsequent reaction with a boron electrophile.
Caption: Proposed synthetic workflow for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Causality in Experimental Choices:
-
Starting Material: 1-Fluoro-2-methoxy-4-benzyloxybenzene is a plausible starting material as the benzyl group can be readily removed to provide the free phenol for subsequent butylation.
-
Butylation: A standard Williamson ether synthesis using 1-bromobutane and a mild base like potassium carbonate is a reliable method for introducing the butoxy group.
-
Directed ortho-Metalation (DoM): The methoxy group is a potent directed metalation group (DMG), guiding the deprotonation by a strong base like n-butyllithium to the ortho position (C2). The fluorine atom at the 3-position further acidifies the C2 proton, facilitating regioselective lithiation.
-
Borylation: The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic hydrolysis then yields the desired boronic acid.
Key Applications in Research and Development
The unique substitution pattern of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid makes it a highly valuable reagent, particularly in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid is an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] The presence of ortho-substituents (butoxy and fluoro groups) can introduce steric hindrance, which may necessitate the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands to achieve high yields.[4][5]
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
The resulting biaryl compounds, containing the trifunctionalized phenyl moiety, are of significant interest in the development of:
-
Pharmaceuticals: The butoxy and methoxy groups can modulate the pharmacokinetic properties of a drug molecule, while the fluorine atom can enhance metabolic stability or binding affinity.[1][6] Boronic acids themselves are a class of compounds with diverse biological activities, including anticancer and antibacterial properties.[6][7]
-
Agrochemicals: The introduction of this substituted phenyl group can lead to new herbicides, fungicides, and insecticides with improved efficacy and selectivity.[8]
-
Organic Electronic Materials: Arylboronic acids are precursors to conjugated polymers and other materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative, self-validating procedure for the coupling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with an aryl bromide.
Objective: To synthesize 4'-acetyl-3-butoxy-2-fluoro-4-methoxybiphenyl.
Materials:
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.0 equiv)
-
4-Bromoacetophenone (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (solvent)
-
Water (for biphasic system)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, 4-bromoacetophenone, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water to the flask via syringe. The solvent ratio (e.g., 4:1 toluene:water) should be optimized for substrate solubility.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Self-Validation: The progress and success of the reaction can be validated at multiple stages. TLC or LC-MS analysis of the reaction mixture will show the consumption of starting materials and the formation of a new, less polar product spot. After purification, the structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization and Quality Control
The identity and purity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the butoxy group (triplet, sextet, sextet, triplet), and the methoxy group (singlet). The B(OH)₂ protons will appear as a broad singlet.
-
¹³C NMR: Will display distinct signals for each of the 11 carbon atoms in the molecule.
-
¹¹B NMR: A key technique for characterizing boronic acids, this will show a signal corresponding to the sp²-hybridized boron atom.[9][10]
-
¹⁹F NMR: Will exhibit a singlet for the single fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for O-H (broad), C-H (aromatic and aliphatic), C-O, and B-O bonds.
Safety and Handling
Organoboron compounds require careful handling in a laboratory setting.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.[11]
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[12][14]
References
-
A. C. S. N. de C. F. de A. F. de M. C. P. D. A. M. S. E. S. M. F. C. S. M. M. M. P. S. S. S. A. V. R. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]
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ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Mancilla, T., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Mancilla, T., et al. (2007). 1H NMR data of N-protected amino acid derivatives of phenylboronic acid. Journal of Organometallic Chemistry, 692(15), 3239-3245. [Link]
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Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Sikorski, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286-2295. [Link]
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Dickson, J. L., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15082-15088. [Link]
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Spectroscopic Blueprint of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, phenylboronic acids are a cornerstone of synthetic versatility, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The nuanced electronic and steric properties of substituted phenylboronic acids dictate their reactivity and potential applications. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid , a molecule poised for applications where fine-tuning of electronic properties is paramount. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the fundamental principles of spectroscopic analysis and data from analogous structures, serves as a robust predictive framework for researchers. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances imparted by the butoxy, fluoro, and methoxy substituents.
Molecular Structure and Expected Spectroscopic Behavior: A Synopsis
The subject of our analysis, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, possesses a unique substitution pattern that is expected to give rise to a distinct spectroscopic fingerprint. The interplay of the electron-donating butoxy and methoxy groups, and the electron-withdrawing fluorine atom, will modulate the electron density of the aromatic ring, influencing chemical shifts in NMR spectroscopy. The vibrational modes of the various functional groups will be discernible in the IR spectrum, while the molecule's fragmentation pattern in mass spectrometry will offer clues to its structural integrity and the relative strengths of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a comprehensive analysis would involve ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide a wealth of information regarding the connectivity and chemical environment of the hydrogen atoms in the molecule. The aromatic region is expected to show two distinct signals corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets, with their coupling influenced by the adjacent fluorine atom. The butoxy group will present a characteristic set of signals in the aliphatic region of the spectrum: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ether oxygen. The methoxy group will appear as a sharp singlet. The protons of the boronic acid hydroxyl groups may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Aromatic-H | 6.5 - 7.5 | d | ~8-10 (³JHH) |
| Aromatic-H | 6.5 - 7.5 | d | ~8-10 (³JHH), ~2-4 (⁴JHF) |
| -OCH₃ | 3.8 - 4.0 | s | N/A |
| -OCH₂CH₂CH₂CH₃ | 3.9 - 4.2 | t | ~6-7 |
| -OCH₂CH₂CH₂CH₃ | 1.6 - 1.8 | sextet | ~7 |
| -OCH₂CH₂CH₂CH₃ | 1.4 - 1.6 | quintet | ~7 |
| -OCH₂CH₂CH₂CH₃ | 0.9 - 1.0 | t | ~7 |
| -B(OH)₂ | Variable (often broad) | s | N/A |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will display six distinct signals for the phenyl ring carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling (¹JCF). The butoxy group will show four signals in the aliphatic region, while the methoxy group will have a characteristic signal around 55-60 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |
| Aromatic C-B | 120 - 130 | Possible small JCF |
| Aromatic C-F | 150 - 160 (d) | ¹JCF ≈ 240-260 Hz |
| Aromatic C-O (Butoxy) | 145 - 155 | Possible small JCF |
| Aromatic C-O (Methoxy) | 155 - 165 | Possible small JCF |
| Aromatic C-H | 110 - 125 | Possible small JCF |
| Aromatic C-H | 100 - 115 | Possible small JCF |
| -OCH₃ | 55 - 60 | No |
| -OCH₂CH₂CH₂CH₃ | 68 - 75 | No |
| -OCH₂CH₂CH₂CH₃ | 30 - 35 | No |
| -OCH₂CH₂CH₂CH₃ | 18 - 22 | No |
| -OCH₂CH₂CH₂CH₃ | 13 - 15 | No |
¹⁹F and ¹¹B NMR Spectroscopy: A Deeper Insight
-
¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[1][2][3] The presence of nearby electron-donating groups is likely to shift the resonance upfield compared to unsubstituted fluorobenzene.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for studying boronic acids.[4][5][6] A relatively sharp signal is expected for the sp²-hybridized boron atom of the boronic acid. The chemical shift, typically in the range of 25-35 ppm (relative to BF₃·OEt₂), is sensitive to the electronic nature of the aryl substituent.[6]
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid will be characterized by a combination of absorptions from the aromatic ring, the boronic acid moiety, and the ether linkages.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Boronic Acid | O-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium to Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium, multiple bands |
| Boronic Acid | B-O stretch | 1300 - 1400 | Strong |
| Aryl Ether | C-O stretch | 1200 - 1275 | Strong |
| Alkyl Ether | C-O stretch | 1050 - 1150 | Strong |
| Aromatic C-F | C-F stretch | 1100 - 1300 | Strong |
| Aromatic C-H | Out-of-plane bend | 800 - 900 | Strong |
The broad O-H stretching band of the boronic acid is a key diagnostic feature.[7][8][9] The aromatic C=C stretching vibrations will likely appear as a series of bands in the 1450-1600 cm⁻¹ region.[10][11][12] The strong B-O stretching absorption is also characteristic of boronic acids.[13][14] The presence of two ether linkages will result in strong C-O stretching bands.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak ([M]⁺) is expected to be observed, confirming the molecular weight of the compound. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[15][16] The fragmentation of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is likely to proceed through several pathways. Cleavage of the butoxy group is a probable fragmentation route, either through loss of the entire butoxy radical or through cleavage of the C-C bonds within the butyl chain. Alpha-cleavage next to the ether oxygen is a common fragmentation pathway for ethers.[17][18] Fragmentation of the boronic acid moiety may also occur, potentially with the loss of water. It is important to note that boronic acids can sometimes undergo dehydration and form cyclic trimers (boroxines) in the mass spectrometer, which would give rise to a higher mass peak.[19]
Key Predicted Fragments:
-
[M]⁺: The molecular ion.
-
[M - H₂O]⁺: Loss of a water molecule from the boronic acid.
-
[M - C₄H₉]⁺: Loss of the butyl radical.
-
[M - OC₄H₉]⁺: Loss of the butoxy radical.
-
Fragments corresponding to the phenyl ring with various substituents.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule, paving the way for its application in various fields of chemical research. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any predictive analysis, experimental verification remains the ultimate arbiter of the true spectroscopic properties of this compound.
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Navigating the Solution: A Technical Guide to the Solubility of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework for the Solubility of Phenylboronic Acids
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For substituted phenylboronic acids, several key factors dictate their solubility in organic solvents.
1.1. The Role of the Boronic Acid Moiety: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts some degree of solubility in polar organic solvents. Phenylboronic acid itself is soluble in most polar organic solvents, while its solubility in nonpolar solvents like hexanes and carbon tetrachloride is poor.[1]
1.2. Influence of Substituents: The nature and position of substituents on the phenyl ring significantly modulate the molecule's overall polarity, crystal lattice energy, and hydrogen bonding capacity.
-
Alkoxy Groups (Butoxy and Methoxy): The introduction of alkoxy groups, such as the butoxy and methoxy groups in the target molecule, generally increases solubility in many organic solvents compared to the unsubstituted phenylboronic acid.[2] This is attributed to the disruption of the crystal packing of the solid boronic acid and the introduction of additional sites for interaction with solvent molecules. However, the introduction of an isobutoxy group has been shown to decrease the solubility of phenylboronic acid in water.[3][4]
-
Fluoro Group: The fluoro substituent is a weak hydrogen bond acceptor and increases the polarity of the C-F bond. Its effect on solubility can be complex, influencing both the molecule's dipole moment and its ability to pack in a crystal lattice.
1.3. Solvent Properties: The principle of "like dissolves like" is paramount.
-
Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the boronic acid group, generally leading to good solubility.
-
Polar Aprotic Solvents (e.g., ethers, ketones, ethyl acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the boronic acid. Ethers and ketones have been shown to be effective solvents for phenylboronic acid.[5][6][7]
-
Nonpolar Solvents (e.g., hydrocarbons): Due to the polar nature of the boronic acid and the substituents, very low solubility is expected in nonpolar solvents.[5][6][7]
-
Chlorinated Solvents (e.g., chloroform, dichloromethane): These solvents have intermediate polarity and can offer moderate solubility for phenylboronic acids.[2][5][6][7]
1.4. Intermolecular Forces at Play
The dissolution of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid involves overcoming the solute-solute interactions within the crystal lattice and establishing new solute-solvent interactions. The key intermolecular forces are:
-
Hydrogen Bonding: The primary driver of solubility in protic and polar aprotic solvents.
-
Dipole-Dipole Interactions: Important in polar aprotic and chlorinated solvents.
-
Van der Waals Forces: Present in all solvent interactions but are the dominant force in nonpolar solvents.
Caption: Factors influencing the solubility of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Predicted Solubility Profile
Based on the theoretical framework, a qualitative solubility profile for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can be predicted. The presence of two alkoxy groups is expected to enhance its solubility in a range of organic solvents compared to unsubstituted phenylboronic acid.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Ethers are good hydrogen bond acceptors and have moderate polarity, making them excellent solvents for boronic acids.[5][6][7] |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Ketones are polar aprotic solvents that can effectively solvate the boronic acid moiety.[5][6][7] |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These protic solvents can act as both hydrogen bond donors and acceptors. The bulky butoxy group may slightly hinder solubility compared to smaller alcohols. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity suitable for dissolving substituted phenylboronic acids.[2][5][6][7] |
| Esters | Ethyl acetate, Isopropyl acetate | Moderate | Esters are polar aprotic solvents that can act as hydrogen bond acceptors. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic ring of the solvent can interact with the phenyl ring of the solute, but the overall polarity mismatch limits solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low | The nonpolar nature of these solvents makes them poor solvents for the polar boronic acid.[5][6][7] |
Standardized Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a robust method adapted from established procedures for determining the solubility of boronic acids.[2][6]
3.1. Materials and Apparatus
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Heating and stirring plate with a temperature probe
-
Magnetic stir bars
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique for quantification.
3.2. Experimental Workflow
Caption: Experimental workflow for determining the solubility of the boronic acid.
3.3. Step-by-Step Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials on a stirring plate at a constant, controlled temperature. Stir the suspensions for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Turn off the stirring and allow the undissolved solid to settle to the bottom of the vial. This can be accelerated by centrifugation if necessary.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
Quantification:
-
Determine the mass of the filtered solution.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Weigh the remaining solid to determine the mass of the dissolved boronic acid.
-
Alternatively, and for higher accuracy, dilute a known volume of the filtered solution with a suitable solvent and quantify the concentration using a pre-calibrated HPLC method.
-
-
Data Calculation: Express the solubility in desired units, such as mg/mL, mol/L, or as a mole fraction.
3.4. Self-Validating System and Trustworthiness
To ensure the reliability of the results, the following checks should be implemented:
-
Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change after the chosen equilibration time.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Purity of Materials: Use high-purity solute and solvents to avoid erroneous results. The purity of the boronic acid should be confirmed by techniques such as NMR and melting point analysis.
-
Reproducibility: Conduct each measurement in triplicate to assess the precision of the results.
Data Interpretation and Application
The experimentally determined solubility data is invaluable for various aspects of drug discovery and development:
-
Reaction Optimization: Knowing the solubility allows for the selection of an appropriate solvent and concentration for chemical reactions, such as Suzuki-Miyaura cross-coupling, to ensure a homogeneous reaction mixture and optimal reaction rates.[8][9]
-
Purification: Solubility data is critical for developing efficient crystallization procedures for the purification of the compound and its derivatives.
-
Formulation Development: For drug candidates, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing suitable formulations for preclinical and clinical studies. Boronic acids and their derivatives are important in medicinal chemistry and drug discovery.[10][][12][13]
-
Analytical Method Development: Solubility information aids in the selection of appropriate mobile phases for chromatographic analysis and separation.
Conclusion
While direct, published solubility data for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is scarce, a strong predictive understanding of its behavior in various organic solvents can be derived from the established principles governing the solubility of substituted phenylboronic acids. The presence of butoxy and methoxy groups is anticipated to confer good solubility in polar aprotic solvents like ethers and ketones, and moderate solubility in chlorinated and ester solvents. For precise quantitative data, the provided experimental protocol offers a reliable and robust method for researchers to determine the solubility in their specific systems of interest, thereby facilitating the effective application of this versatile building block in their research and development endeavors.
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Domańska, U., & Dąbrowski, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3656–3664. [Link]
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Domańska, U., & Dąbrowski, M. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4527–4535. [Link]
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Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 131-139. [Link]
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Domańska, U., & Dąbrowski, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Monatshefte für Chemie - Chemical Monthly, 151, 989–997. [Link]
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Sporzyński, A., & Leszczynski, P. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]
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Domańska, U., & Dąbrowski, M. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
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Singh, J., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3185. [Link]
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Diva-Portal.org. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
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Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3267. [Link]
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PubMed. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Author: Dr. Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures central to pharmaceutical and materials science. The utility of this reaction is highly dependent on the nature of the coupling partners, with substituted phenylboronic acids offering a rich scaffold for molecular design. This document provides an in-depth technical guide on the application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid , a sterically and electronically complex building block. We will dissect the mechanistic implications of its unique substitution pattern and provide field-proven protocols to maximize coupling efficiency while mitigating common side reactions.
Introduction: The Strategic Value of the Substituent Pattern
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a sophisticated reagent whose reactivity in Suzuki-Miyaura coupling is governed by the interplay of its three distinct substituents. Understanding their individual and collective effects is paramount for successful application.
-
The ortho-Fluoro Group: The fluorine atom at the C2 position is a key modulator. As a strongly electron-withdrawing group, it lowers the pKa of the boronic acid, which can facilitate the formation of the reactive boronate species required for transmetalation.[1] However, its presence can also decrease the nucleophilicity of the aryl ring, potentially slowing the rate-limiting transmetalation step.[2]
-
The meta-Butoxy Group: The bulky butoxy group at the C3 position introduces significant steric hindrance around the boronic acid moiety. This steric shield can impede the approach of the palladium complex, making catalyst and ligand selection a critical parameter for overcoming this challenge.[3][4]
-
The para-Methoxy Group: In contrast to the fluoro group, the methoxy substituent at the C4 position is an electron-donating group. This increases the electron density of the aromatic ring, which can enhance the rate of reductive elimination, the final product-forming step in the catalytic cycle.[5]
The combination of these features—steric bulk adjacent to the reaction center, an ortho electron-withdrawing group, and a para electron-donating group—makes this reagent particularly challenging yet valuable for accessing highly functionalized biaryl cores. Standard Suzuki-Miyaura conditions, such as those using Pd(PPh₃)₄, are often ineffective for such hindered substrates.[4] Success hinges on a carefully optimized protocol employing specialized catalysts and conditions designed for demanding couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for troubleshooting and optimizing reactions with complex substrates.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] This is often the rate-limiting step, especially for sterically hindered or electron-deficient boronic acids.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Below is a diagram illustrating the catalytic cycle.
Key Challenges and Mitigation Strategies
When using 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, two primary side reactions must be addressed: protodeboronation and homocoupling.
| Challenge | Description | Causality & Mitigation Strategy |
| Protodeboronation | Replacement of the C-B(OH)₂ bond with a C-H bond, consuming the boronic acid. | Cause: This base-catalyzed process is exacerbated by prolonged reaction times, high temperatures, and excess water.[10] Mitigation: Use of boronic esters (e.g., pinacol esters) can enhance stability.[6] Alternatively, employing highly active catalysts that promote rapid cross-coupling over decomposition is crucial. Using a strong, non-nucleophilic base like K₃PO₄ can also help. |
| Homocoupling | Dimerization of the boronic acid to form a symmetrical biaryl byproduct. | Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[11] Electron-deficient boronic acids are particularly susceptible. Mitigation: Rigorous deoxygenation of the solvent and reaction vessel is essential. Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can minimize the concentration of problematic Pd(II) species.[11] |
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for coupling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with a representative aryl bromide. Due to the substrate's steric hindrance, the use of bulky, electron-rich biarylphosphine ligands (Buchwald ligands) is strongly recommended.[3][4]
Materials and Reagents
| Component | Recommended Choice | Molar Eq. | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | 1.0 | Higher reactivity than aryl chlorides. |
| Boronic Acid | 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | 1.2 - 1.5 | A slight excess ensures complete consumption of the limiting aryl halide. |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G3 | 0.01 - 0.02 | These catalysts are highly active for sterically demanding couplings and are air- and moisture-stable, simplifying setup.[3] |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | A moderately strong base effective for hindered couplings, often used with some water.[4] For extremely challenging couplings, Cs₂CO₃ or t-BuOK can be considered. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | ~0.1 M | A polar aprotic solvent that solubilizes reagents well. A small amount of water is often beneficial when using phosphate or carbonate bases.[4] Toluene is another common choice. |
Step-by-Step Experimental Procedure
The following workflow diagram outlines the key steps for a successful coupling reaction.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water at a 5:1 ratio to achieve a concentration of ~0.1 M relative to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor for completion, typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[7]
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a valuable reagent for synthesizing highly substituted biaryl compounds. Its unique electronic and steric properties necessitate a departure from standard Suzuki-Miyaura conditions. By understanding the mechanistic challenges and employing advanced catalyst systems with bulky, electron-rich ligands, researchers can effectively mitigate side reactions and achieve high yields. The protocols and strategies outlined in this guide provide a robust framework for the successful application of this versatile building block in complex synthetic endeavors.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8382-8399. [Link]
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Bao, M., et al. (2015). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry-A European Journal, 21(1), 394-398. [Link]
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Hjelm, J., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547-12556. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Perrin, D. M., et al. (2008). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
PubChem. (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. [Link]
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ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
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Pinto, D. C. G. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2947. [Link]
-
Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(49), 8961-8964. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Introduction: The Strategic Value of Polysubstituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the relatively low toxicity of its boron-based reagents.[1][2][3] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][4]
This guide focuses on a specific, highly functionalized building block: 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid . The unique substitution pattern of this reagent—featuring an ortho-fluoro atom and two alkoxy groups—presents both opportunities and challenges in cross-coupling chemistry. The electron-donating alkoxy groups and the electron-withdrawing, sterically demanding ortho-fluoro substituent significantly influence the electronic and steric environment of the boronic acid. Understanding these effects is critical for developing robust and high-yielding coupling protocols.
This document provides researchers, scientists, and drug development professionals with a detailed technical guide for successfully employing this reagent. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer field-proven insights into optimizing reaction parameters, provide step-by-step experimental protocols, and address common troubleshooting scenarios.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of a Suzuki-Miyaura coupling is governed by a sequence of three key steps involving a palladium catalyst.[2][5] The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[6][7]
-
Oxidative Addition : The catalytic cycle begins with the insertion of the Pd(0) complex into the carbon-halide bond of the coupling partner (e.g., an aryl halide, R¹-X), forming a Pd(II) intermediate.[2][5] This step is often rate-determining, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[4][8]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10] The choice of base and solvent is critical and interdependent, significantly impacting reaction rates and yields.[6][9]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.
Key Considerations for Coupling with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
The specific substituents on this boronic acid necessitate careful selection of reaction parameters to ensure optimal outcomes.
-
The Ortho-Fluoro Substituent : The fluorine atom at the ortho position introduces significant steric bulk around the boron center. This can hinder the approach of the palladium complex during transmetalation. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[11][12][13] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is more reactive and can accommodate sterically demanding substrates.[11]
-
Electron-Rich Nature : The butoxy and methoxy groups are electron-donating, which increases the electron density of the phenyl ring. While this can be beneficial, electron-rich boronic acids are also more susceptible to a common side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[6][14]
-
Potential for Homocoupling : Another competing pathway is the homocoupling of two boronic acid molecules to form a symmetrical biaryl.[15] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7][15]
Optimizing Reaction Parameters: A Systematic Approach
A successful coupling protocol hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources that are reduced in situ to the active Pd(0) species.[6] Modern Buchwald-type precatalysts are often more air-stable and provide higher activity at lower loadings, which is beneficial for challenging couplings.[6] |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) | These ligands are essential for coupling sterically hindered partners.[11][13] Their steric bulk facilitates reductive elimination, while their electron-donating nature increases the reactivity of the palladium center towards oxidative addition.[12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical for activating the boronic acid without promoting excessive protodeboronation.[9] K₃PO₄ is a moderately strong base that is often effective.[6] For particularly difficult couplings, the more soluble Cs₂CO₃ can be advantageous.[9] Weaker bases like KF can be used to minimize side reactions with base-sensitive functional groups.[10][16] |
| Solvent System | Aprotic polar solvents, often with water (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) | A biphasic system with vigorous stirring helps to bring the organic and inorganic reagents into contact.[6] The water component is crucial for dissolving the base and facilitating the formation of the active boronate species. However, to mitigate protodeboronation, minimizing the amount of water or using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be an effective strategy.[6][17] |
Experimental Protocols
Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents should be properly degassed to prevent catalyst deactivation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1–2 mol%)
-
SPhos (2–4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Caption: A workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Flask Preparation : To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).[2][6]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[2][6]
Protocol 2: Anhydrous Conditions to Minimize Protodeboronation
For substrates particularly prone to protodeboronation, anhydrous conditions can significantly improve yields.[6]
Materials:
-
Aryl chloride (1.0 equiv)
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Pd-P(t-Bu₃)-G3 precatalyst (1-2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Boronic Ester Preparation : The boronic acid can be converted to the more stable pinacol ester prior to the reaction.[8]
-
Reaction Setup (Glovebox) : In a glovebox, charge an oven-dried vial with the aryl chloride, the boronic ester, the palladium precatalyst, and TMSOK.[17]
-
Solvent Addition : Add anhydrous THF to the vial. Seal the vial with a screw cap containing a PTFE septum.
-
Reaction and Monitoring : Remove the vial from the glovebox and heat with stirring. Monitor the reaction as described in Protocol 1.
-
Work-up and Purification : Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Degassed Solvents3. Poor Reagent Purity | 1. Use a fresh batch of palladium precatalyst and ligand. Consider a more robust precatalyst.[6]2. Ensure solvents are thoroughly degassed using sparging or freeze-pump-thaw cycles.[6][8]3. Verify the purity of the boronic acid and aryl halide. Boronic acids can degrade over time.[6] |
| Significant Protodeboronation | 1. Excess Water or Protic Solvents2. Base is too strong or reaction time is too long | 1. Reduce the amount of water in the solvent system or switch to anhydrous conditions (Protocol 2).[6][17]2. Switch to a milder base like K₂CO₃ or KF.[6][16] Monitor the reaction closely to avoid prolonged heating after completion. |
| High Levels of Homocoupling | 1. Presence of Oxygen2. Use of a Pd(II) Precatalyst without proper reduction | 1. Rigorously exclude oxygen by maintaining a strict inert atmosphere throughout the setup and reaction.[15]2. Consider using a Pd(0) source like Pd(PPh₃)₄, or ensure conditions are sufficient to reduce the Pd(II) precatalyst.[15] |
Conclusion
The palladium-catalyzed cross-coupling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a powerful method for accessing complex, polysubstituted biaryl scaffolds. Success with this sterically hindered and electron-rich substrate requires a rational approach to reaction optimization. By carefully selecting bulky, electron-rich phosphine ligands, appropriate bases, and well-degassed solvent systems, researchers can overcome potential challenges such as slow reaction rates and competing side reactions like protodeboronation and homocoupling. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in drug discovery and development to effectively utilize this valuable synthetic building block.
References
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Li, Y., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC, NIH. [Link]
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]
-
Caporale, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]
-
Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Le, C. M., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Dreher, S. D., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in.... [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
-
Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
PubMed. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. [Link]
-
Shariff, S. S., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC, NIH. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
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Application Notes and Protocols for the Use of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorine and alkoxy groups into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (CAS No. 1793003-67-4) emerges as a highly valuable and versatile building block for this purpose. Its unique substitution pattern—a bulky butoxy group, an electron-withdrawing ortho-fluoro substituent, and an electron-donating para-methoxy group—offers a nuanced electronic and steric profile that can be exploited in the synthesis of complex organic molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic considerations, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 1793003-67-4[1] |
| Molecular Formula | C₁₁H₁₆BFO₄ |
| Molecular Weight | 242.05 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to air and moisture. |
Safety Precautions: Always handle 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
The Role of Substituents in Suzuki-Miyaura Coupling
The reactivity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling is influenced by its distinct substituents:
-
Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the ortho position increases the Lewis acidity of the boronic acid. This can facilitate the crucial transmetalation step in the catalytic cycle.[2] However, the steric bulk of the ortho-fluoro group may also influence the choice of catalyst and ligand, often necessitating the use of bulky, electron-rich phosphine ligands to promote efficient coupling, especially with sterically hindered coupling partners.
-
Para-Methoxy and Ortho-Butoxy Groups: These electron-donating alkoxy groups increase the electron density of the phenyl ring. This can impact the rate of oxidative addition if the boronic acid-containing fragment is part of the electrophile, though in its typical use as a nucleophilic partner, it primarily influences the electronic properties of the final product. The bulky butoxy group can present steric challenges, making the selection of an appropriate catalyst system critical for achieving high yields.
Recommended Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with various aryl halides. Optimization of specific parameters may be necessary for different substrates.
General Reaction Scheme:
Experimental Workflow Diagram
Caption: A stepwise workflow for a typical Suzuki-Miyaura coupling experiment.
Recommended Reaction Components
The choice of catalyst, ligand, base, and solvent is crucial for a successful coupling reaction. The following table provides starting recommendations for coupling with different aryl halides.
| Component | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides (more challenging) | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)[PdCl₂(dppf)] (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ (1-3 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ and PdCl₂(dppf) are stable Pd(II) precatalysts that are reduced in situ. For challenging couplings of aryl chlorides, more active catalyst systems are often required.[3][4][5] |
| Ligand | PPh₃ (if using Pd(OAc)₂)dppf (comes with the catalyst) | XPhos (2-6 mol%)SPhos (2-6 mol%)RuPhos (2-6 mol%) | For less demanding couplings, standard phosphine ligands are often sufficient. For sterically hindered substrates and less reactive aryl chlorides, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) like XPhos and SPhos are highly effective at promoting oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.) | K₃PO₄ (2-3 equiv.)CsF (2-3 equiv.) | The base activates the boronic acid for transmetalation.[6] K₂CO₃ and Cs₂CO₃ are commonly used. K₃PO₄ is a stronger base that can be effective for more difficult couplings. CsF can also be a good choice, particularly with fluorinated boronic acids.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1)Toluene/H₂O (e.g., 4:1)DMF | TolueneTHF2-Methyl-THF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. For water-sensitive substrates or to minimize protodeboronation, anhydrous solvents can be used. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2–1.5 equiv.), and the chosen base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper inert atmosphere.- Switch to a stronger base (e.g., K₃PO₄).- Increase the reaction temperature. |
| Protodeboronation | - Presence of water and/or strong base- Prolonged reaction time at high temperature | - Use anhydrous solvents and a milder base (e.g., KF).- Use a protecting group for the boronic acid (e.g., MIDA ester).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a proper reducing environment | - Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[7]- Use a Pd(0) catalyst source like Pd(PPh₃)₄. |
| Difficulty with Sterically Hindered Substrates | - Steric clash preventing efficient coupling | - Use a bulky, electron-rich phosphine ligand such as XPhos or SPhos.- Higher catalyst loading and/or higher temperatures may be required. |
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a valuable synthetic tool that provides access to a wide range of substituted biaryl compounds. Its unique electronic and steric properties necessitate careful consideration of reaction conditions, particularly the choice of catalyst and ligand. By following the guidelines and protocols outlined in this application note, researchers can effectively employ this building block in their synthetic endeavors to create novel molecules for pharmaceutical and materials science applications. The Suzuki-Miyaura coupling, with its broad functional group tolerance and mild reaction conditions, remains a premier method for C-C bond formation, and the strategic use of functionalized building blocks like 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid continues to expand its synthetic utility.[3][4]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492-2503.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
-
PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18553-18606.
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
- Han, F. S., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds.
-
DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
-
ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Retrieved from [Link]
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- 5. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Synthesis
An in-depth guide to the synthesis and application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid for advanced cross-coupling reactions.
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a specialized building block designed for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, with the Suzuki-Miyaura cross-coupling reaction being their most prominent application.[1][2] The unique substitution pattern of this reagent—a butoxy group, a fluorine atom, and a methoxy group—offers medicinal chemists fine control over physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions.
The fluorine atom, in particular, is a common bioisostere for hydrogen and can modulate the pKa of adjacent functional groups, improve metabolic resistance, and enhance binding affinity through favorable electrostatic interactions. The ortho-butoxy and para-methoxy groups further influence the electronic nature and steric profile of the molecule. This application note provides detailed, field-proven protocols for the synthesis of this valuable reagent and its subsequent use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Safety Profile
A clear understanding of the reagent's properties is critical for its successful handling and application.
| Property | Value |
| CAS Number | 1793003-67-4 |
| Molecular Formula | C₁₁H₁₆BFO₄ |
| Molecular Weight | 242.05 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Sensitive to moisture. |
| Safety Precautions | Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust. |
Part 1: Synthesis Protocol via Lithiation-Borylation
The most reliable method for preparing substituted arylboronic acids like 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is through a lithiation-borylation sequence starting from the corresponding aryl bromide. This process involves the formation of a highly reactive aryllithium intermediate, which is then trapped with a trialkyl borate ester.
Causality of the Synthetic Strategy
The lithiation-borylation pathway is chosen for its efficiency and predictability.[3][4] The key steps are:
-
Halogen-Metal Exchange: A strong organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts the bromine atom from the precursor at very low temperatures (-78 °C). This low temperature is critical to prevent side reactions, such as decomposition of the aryllithium intermediate or reaction with other functional groups.
-
Borylation: The generated aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetracoordinate boronate complex.[4][5]
-
Hydrolysis: Acidic workup protonates the boronate complex, leading to the elimination of alcohols and formation of the final boronic acid. Careful pH control during workup is necessary to ensure the stability of the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Detailed Synthesis Protocol
Materials:
-
1-bromo-3-butoxy-2-fluoro-4-methoxybenzene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)
-
Trimethyl borate (3.0 equiv)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, add 1-bromo-3-butoxy-2-fluoro-4-methoxybenzene (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour.[5]
-
Borylation: Add trimethyl borate (3.0 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear phases are observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water (1x) and then brine (1x). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to yield the pure boronic acid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS analysis.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of a boronic acid with an organohalide.[1] 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is an excellent partner in such reactions to synthesize complex biaryl compounds.
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base, forms a boronate species (-B(OH)₃⁻). This species transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd-Ar' complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv), base (2.0 equiv), and a magnetic stir bar.
-
Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Table of Recommended Starting Conditions
For challenging substrates, screening different conditions is advisable.
| Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | A general, robust starting point for many aryl bromides. |
| PdCl₂(dppf) (2%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | Excellent for sterically hindered substrates.[6] |
| Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | Highly active catalyst system for unreactive aryl chlorides.[7] |
| Microwave Protocol | K₂CO₃ (2.0) | Dimethylacetamide (DMA) | 150 | For rapid reaction optimization and high-throughput synthesis.[6] |
References
-
ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available from: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
National Institutes of Health. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Available from: [Link]
-
PubChem. (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Available from: [Link]
-
University of Illinois Chemistry. The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. Available from: [Link]
-
University of Bristol. Standard Lithiation–Borylation A user's guide. Available from: [Link]
-
Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Available from: [Link]
-
SlideShare. Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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The Strategic Application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, substituted arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide delves into the nuanced applications of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a reagent poised for significant impact in medicinal chemistry. While direct literature on this specific molecule is emerging, its utility can be expertly inferred from the well-established roles of its structural analogs. This document serves as a comprehensive resource for researchers, providing both a theoretical framework and actionable protocols for leveraging this compound in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.
The Pharmacological Significance of the 3-Butoxy-2-fluoro-4-methoxyphenyl Motif
The unique substitution pattern of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid offers a compelling combination of steric and electronic properties that can be strategically employed to modulate drug-target interactions. The interplay of the electron-donating butoxy and methoxy groups with the electron-withdrawing fluorine atom can influence molecular conformation, binding affinity, and metabolic stability.
The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance binding affinity and improve metabolic stability. The methoxy group is a common feature in many bioactive molecules, often involved in crucial hydrogen bonding interactions within protein binding sites. The butoxy group, providing increased lipophilicity, can enhance membrane permeability and access to intracellular targets. This trifecta of substituents makes the resulting aryl motif a highly desirable component in the design of novel therapeutics.
Core Application: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[1] This reaction is particularly valuable in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2][3]
A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
A significant challenge in Suzuki-Miyaura couplings is the undesired homocoupling of the boronic acid. This side reaction can be minimized through several strategies:
-
Rigorous Exclusion of Oxygen: Deoxygenating the solvent and maintaining a strict inert atmosphere (argon or nitrogen) is critical, as oxygen can promote the formation of palladium(II) species that catalyze homocoupling.[4]
-
Choice of Palladium Source and Ligand: Utilizing a palladium(0) source like Pd(PPh₃)₄ can be advantageous. The use of bulky, electron-rich phosphine ligands, such as SPhos, can also suppress homocoupling.[4]
-
Appropriate Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like K₃PO₄ are often effective.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[5][6] The general structure of many kinase inhibitors consists of a core heterocycle that binds to the ATP-binding site of the kinase, decorated with various substituents that provide selectivity and desirable physicochemical properties. The 3-butoxy-2-fluoro-4-methoxyphenyl moiety, introduced via Suzuki-Miyaura coupling, can serve as a key substituent to enhance the potency and selectivity of a kinase inhibitor.
Below is a hypothetical synthetic pathway illustrating the use of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in the synthesis of a generic kinase inhibitor.
Caption: Hypothetical synthesis of a kinase inhibitor.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving structurally similar arylboronic acids. These conditions can serve as a starting point for optimization when using 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
| Component | Example | Molar Ratio/Concentration | Notes |
| Aryl Halide | 4-Bromoanisole | 1.0 equiv | Aryl bromides and iodides are generally more reactive than chlorides. |
| Boronic Acid | 3-Fluoro-4-methoxyphenylboronic acid | 1.2 equiv | A slight excess of the boronic acid is typically used. |
| Palladium Catalyst | Pd₂(dba)₃ | 1-2 mol% | Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. |
| Ligand | SPhos | 2-5 mol% | Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₃PO₄ | 2.0-3.0 equiv | Other suitable bases include K₂CO₃ and Cs₂CO₃. |
| Solvent | 1,4-Dioxane/Water (4:1) | 0.1 - 0.5 M | A degassed solvent system is crucial to minimize side reactions.[4] |
| Temperature | 80 - 100 °C | - | Reaction temperature may need to be optimized. |
| Reaction Time | 2 - 24 h | - | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
1. Reagent Preparation and Inert Atmosphere Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum and thoroughly purge with a high-purity inert gas (argon or nitrogen) for 15-20 minutes.
2. Solvent Addition and Degassing:
-
Add a degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via a syringe.
-
Continue to bubble the inert gas through the solution for another 10-15 minutes.
3. Catalyst Addition and Reaction:
-
In a glovebox or under a positive flow of inert gas, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.5 mol%) into a small vial.
-
Quickly add the catalyst/ligand mixture to the reaction flask under a positive flow of the inert gas.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid represents a valuable, highly functionalized building block for medicinal chemistry. Its unique electronic and steric properties make it an attractive component for the synthesis of novel therapeutics, particularly in the development of kinase inhibitors. By leveraging well-established protocols for the Suzuki-Miyaura coupling and a rational approach to reaction optimization, researchers can effectively incorporate this versatile reagent into their drug discovery programs, paving the way for the development of innovative and effective medicines.
References
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PubChem. (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid compound summary. Accessed January 21, 2026. [Link]
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Pubmed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Accessed January 21, 2026. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Accessed January 21, 2026. [Link]
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ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Accessed January 21, 2026. [Link]
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Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Accessed January 21, 2026. [Link]
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ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Accessed January 21, 2026. [Link]
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MDPI. Organic Compounds with Biological Activity. Accessed January 21, 2026. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 21, 2026. [Link]
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AIR Unimi. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Accessed January 21, 2026. [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls and the Utility of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
Biaryl scaffolds are privileged structural motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them invaluable in drug discovery.[2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, offering a robust and versatile method for the synthesis of these complex molecules due to its mild reaction conditions and broad functional group tolerance.[3][4]
This application note provides a detailed guide to the use of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid , a specialized organoboron reagent, in the synthesis of highly functionalized biaryl compounds. The strategic placement of the butoxy, fluoro, and methoxy substituents on the phenylboronic acid ring offers unique advantages in tuning the electronic and steric properties of the resulting biaryl products, which can be critical for optimizing biological activity and physicochemical properties. The electron-donating nature of the alkoxy groups can influence the reactivity of the boronic acid, while the ortho-fluoro substituent can play a significant role in modulating the dihedral angle of the biaryl product and potentially influencing intramolecular interactions.[5]
This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the efficient construction of complex biaryl structures. We will delve into the reagent's properties, provide a detailed and optimized protocol for its application in the Suzuki-Miyaura coupling, discuss the mechanistic rationale behind the procedural steps, and offer troubleshooting guidance.
Physicochemical Properties of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid and Analogs
While specific experimental data for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is not widely available in public literature, its properties can be reliably estimated from closely related, commercially available analogs. This table summarizes key physicochemical information for relevant compounds to guide handling and reaction setup.
| Property | 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (Target) | (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid[6] | 3-Fluoro-4-methoxyphenylboronic acid[7] |
| CAS Number | Not available | 1793003-43-6[8] | 149507-26-6 |
| Molecular Formula | C₁₁H₁₆BFO₃ | C₁₁H₁₆BFO₄ | C₇H₈BFO₃ |
| Molecular Weight | ~226.05 g/mol (Calculated) | 242.05 g/mol | 169.95 g/mol |
| Appearance | Expected to be a white to off-white solid | White to off-white solid | White to off-white crystalline powder |
| Melting Point | Data not available | Data not available | 206-211 °C |
| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, and DMF | Soluble in common organic solvents | Soluble in methanol and dimethyl sulfoxide |
Structure of the Target Reagent:
Caption: Chemical structure of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[9] This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The butoxy and methoxy groups in 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid are electron-donating, which can increase the nucleophilicity of the arylboronic acid and potentially facilitate the transmetalation step. Conversely, the ortho-fluoro substituent is electron-withdrawing and can influence the rate of transmetalation and the stability of intermediates.[5] Careful selection of the catalyst, ligand, and base is therefore essential to achieve optimal results with this substituted boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground
-
Degassed solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This table outlines common issues and potential solutions when working with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality base | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the solvent by sparging with inert gas or freeze-pump-thaw cycles.- Use a freshly ground, anhydrous base. |
| Protodeboronation (Boronic acid is consumed, but no product forms) | - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature | - Use a less aqueous solvent system or anhydrous conditions with a base like K₃PO₄.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using the corresponding boronate ester, which can be more stable. |
| Homocoupling of the Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction of the Pd(II) precatalyst.[6] |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts (e.g., homocoupled boronic acid) | - Optimize the reaction to minimize byproduct formation.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a valuable and versatile reagent for the synthesis of complex biaryl compounds. The presence of multiple substituents on the boronic acid allows for fine-tuning of the properties of the target molecules, a crucial aspect in the development of new pharmaceuticals and materials. By understanding the underlying mechanism of the Suzuki-Miyaura coupling and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this building block to construct a diverse array of biaryl structures. The provided protocol serves as a solid starting point for a wide range of aryl halide coupling partners, and the troubleshooting guide offers practical solutions to common experimental challenges.
References
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Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]
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Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Letters, 15(20), 5114–5117. [Link]
-
ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021, March 29). Suzuki Coupling Reaction Mechanism and Practice Problems [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
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Dreher, S. D., Limoges, B. R., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3636–3645. [Link]
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Zhang, W., Wang, J., & Zhang, Y. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(14), 2209–2212. [Link]
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Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(34), 9872-9876. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). A mechanistic investigation of the Suzuki–Miyaura coupling of aryl bromides with arylboronic acids. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Molander, G. A., & Brown, A. R. (2006). A practical, one-pot synthesis of tetrabutylammonium trifluoroborates. Organic Syntheses, 83, 139. [Link]
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ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
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Optima Chemical Group. (n.d.). Boronic Acids. Retrieved from [Link]
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Crysdot. (n.d.). 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid. Retrieved from [Link]
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Scott, N. C., & Hartwig, J. F. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12513–12516. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
LookChem. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). 2-fluoro-4-methoxyphenylboronic acid suppliers USA. Retrieved from [Link]
-
Maiti, D., & Dube, P. (2018). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 9(1), 1-9. [Link]
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Application Notes and Protocols for Suzuki Coupling with Substituted Phenylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide or pseudohalide.[2][3] Its significance in both academic and industrial settings, particularly in the synthesis of pharmaceuticals, fine chemicals, and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[2][4]
This guide provides an in-depth exploration of the Suzuki coupling protocol, with a specific focus on the nuances and challenges presented by substituted phenylboronic acids. We will delve into the reaction mechanism, the critical roles of various components, detailed experimental procedures, and troubleshooting strategies to empower researchers in drug development and other scientific fields to effectively utilize this powerful synthetic tool.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar¹-X) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[6] The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl.[2]
-
Transmetalation: In this step, the organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium(II) center.[5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium complex.[7][8] The exact mechanism of transmetalation is still an area of active research.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar¹-Ar²) from the palladium(II) complex, which regenerates the active palladium(0) catalyst and completes the cycle.[2][5]
The Influence of Substituents on Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid can significantly impact the reaction's efficiency.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the boron-bearing carbon, which can facilitate transmetalation. However, very strong electron-donating groups can sometimes slow down the reaction.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the nucleophilicity of the aryl group, which can make the transmetalation step more challenging.[9] In these cases, more forceful conditions, such as stronger bases or more electron-rich ligands, may be necessary to drive the reaction to completion.[10]
-
Steric hindrance , particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[11][12] The use of bulky, electron-rich phosphine ligands can often overcome these steric challenges by promoting both oxidative addition and reductive elimination.[13][14]
Core Components of the Suzuki Coupling Reaction
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of its components.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligand is critical for catalytic activity. While Pd(PPh₃)₄ is a classic catalyst, modern protocols often utilize a combination of a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand.[15][16]
-
Ligands play a crucial role by stabilizing the palladium center, influencing its reactivity, and modulating the steric environment.[2]
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands like SPhos, XPhos): These are highly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[17][18] They enhance the rate of both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands due to their strong electron-donating ability and thermal stability.[2]
-
The Role of the Base
The base is essential for the transmetalation step, activating the boronic acid.[7] The choice of base can significantly affect reaction rates and yields, and is often dependent on the substrates and solvent.[7]
| Base | Properties and Common Applications |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Commonly used, effective for a wide range of substrates. Cs₂CO₃ is more soluble in organic solvents and often used for more difficult couplings.[7] |
| Phosphates (K₃PO₄) | A milder base, often a good choice for substrates with base-sensitive functional groups.[13] |
| Hydroxides (NaOH, KOH) | Strong bases that can be very effective but may not be suitable for all substrates due to potential side reactions. |
| Fluorides (KF) | A mild base that can be used when base-labile groups are present.[8] |
Solvent Selection
The Suzuki reaction is versatile in its solvent requirements and can be performed in various organic solvents, aqueous mixtures, or even water alone.[2] The choice of solvent can influence reaction rates and solubility of the reagents. Common solvents include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Often used in combination with water.[19]
Experimental Protocols
General Protocol for Suzuki Coupling with a Substituted Phenylboronic Acid
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 0.1-0.5 M)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, substituted phenylboronic acid, and the base.[16]
-
Catalyst and Ligand Addition: Add the palladium catalyst and the phosphine ligand to the flask.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[10] This is crucial to prevent oxygen from deactivating the catalyst.[10]
-
Solvent Addition: Add the degassed solvent via syringe.[16]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[10]
-
Monitoring: Monitor the reaction progress by an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[10]
Visualizing the Process
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [16]
Conclusion
The Suzuki-Miyaura coupling is an indispensable reaction for the synthesis of biaryl compounds. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize protocols for a wide range of substituted phenylboronic acids. The careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, particularly when dealing with electronically or sterically challenging substrates. This guide serves as a comprehensive resource to facilitate the successful application of this powerful synthetic methodology in research and development.
References
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Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Thieme Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
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Royal Society of Chemistry. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
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American Chemical Society. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
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National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
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National Center for Biotechnology Information. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
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Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
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National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Reddit. Suzuki help : r/Chempros. [Link]
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University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
National Center for Biotechnology Information. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. [Link]
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role of butoxy and fluoro groups in boronic acid reactivity
Topic: The Role of Butoxy and Fluoro Groups in Modulating Boronic Acid Reactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles of Boronic Acid Reactivity
Boronic acids, characterized by the R-B(OH)₂ functional group, are indispensable reagents in modern organic chemistry. Their prominence is largely due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] The reactivity of a boronic acid is fundamentally governed by the Lewis acidity of its boron center. This boron atom, being sp²-hybridized with a vacant p-orbital, is electron-deficient and seeks to accept electrons.[4] This electronic property is the primary lever that can be adjusted to control the kinetics and success of coupling reactions.
The critical step in the Suzuki-Miyaura catalytic cycle influenced by the boronic acid's nature is transmetalation.[1][5] During this step, the organic group (R) is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex, typically a tetrahedral boronate [R-B(OH)₃]⁻.[5][6][7] The facility of this activation and the subsequent transfer of the R group are highly sensitive to the electronic and steric environment created by substituents on the boronic acid. By strategically installing functional groups such as fluoro and butoxy moieties, chemists can precisely modulate these properties to optimize reaction outcomes.
Section 2: The Role of Fluoro Groups: An Electronic Activation Strategy
Fluorine substitution is a powerful tool for enhancing the reactivity of aryl boronic acids. The effect is primarily electronic and is dictated by the interplay between fluorine's strong inductive electron-withdrawing nature (-I effect) and its weaker, position-dependent resonance electron-donating properties (+R effect).
Mechanism of Action: Enhancing Lewis Acidity
The introduction of one or more fluorine atoms to the aromatic ring significantly increases the Lewis acidity of the boron center.[8][9] This is because the potent -I effect of fluorine withdraws electron density from the ring, which in turn makes the attached boron atom more electrophilic.[9][10] A more electrophilic boron center more readily accepts the hydroxide ion (or other base) to form the activated tetrahedral boronate complex.[10][11]
This increased acidity is quantifiable by a lower pKa value compared to the parent phenylboronic acid.[8][10][11] The effect is most pronounced when the fluorine is in the ortho or meta position.
-
Ortho Position: An ortho-fluoro substituent provides the greatest increase in acidity. This is due not only to the inductive effect but also the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton on the boronic acid group, which stabilizes the molecule.[8]
-
Meta Position: The inductive effect is strong, leading to a significant increase in acidity.[8]
-
Para Position: The acidifying inductive effect is partially offset by the electron-donating resonance effect, resulting in a less pronounced increase in acidity compared to the ortho and meta isomers.[8]
This enhanced acidity is crucial for promoting the formation of the boronate anion required for transmetalation, often allowing reactions to proceed under milder conditions or with challenging substrates.[8][12]
Visualizing Electronic Effects: Fluoro Group
Caption: Electronic and physical effects of a butoxy group.
Section 4: Comparative Data Summary
The following table summarizes the key properties influenced by hydrogen (unsubstituted), fluoro, and butoxy substituents on a phenylboronic acid scaffold.
| Substituent | Primary Electronic Effect | Effect on Lewis Acidity (pKa) | Key Impact on Reactivity | Secondary Benefit |
| -H (Phenyl) | Neutral Reference | Baseline (~8.8) [10] | Standard reactivity | N/A |
| -F (Fluoro) | Inductive Withdrawal (-I) | Decreases (more acidic) [8][10] | Accelerates boronate formation and transmetalation | Can be used for PET imaging [13][14] |
| -OBu (Butoxy) | Resonance Donation (+R) | Increases (less acidic) [10][11] | May slow activation; requires appropriate base | Significantly improves solubility in organic solvents [15] |
Section 5: Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with two different boronic acids: one activated by a fluoro group and one modified with a butoxy group. This allows for a direct comparison of their behavior under standard conditions.
Core Reaction
-
Ar-Br: 4-Bromoanisole
-
R-B(OH)₂:
-
Reaction A: 4-Fluorophenylboronic acid
-
Reaction B: 4-Butoxyphenylboronic acid
-
Materials & Reagents
-
4-Bromoanisole (Electrophile)
-
4-Fluorophenylboronic acid (Nucleophile A)
-
4-Butoxyphenylboronic acid (Nucleophile B)
-
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst Precursor)
-
Triphenylphosphine [PPh₃] (Ligand)
-
Potassium Carbonate [K₂CO₃] (Base), finely ground
-
1,4-Dioxane (Solvent), anhydrous
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate [MgSO₄] (for drying)
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
Note: Perform two separate reactions, A and B, in parallel.
-
Flask Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq), the corresponding boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Reaction A: 4-Fluorophenylboronic acid (168 mg).
-
Reaction B: 4-Butoxyphenylboronic acid (233 mg).
-
-
Catalyst Addition: In the open air, quickly add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of deionized water via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Take aliquots every 2 hours.
-
Expected Observation: Reaction A (fluoro-substituted) may proceed faster to completion due to electronic activation. Reaction B (butoxy-substituted) may appear more homogeneous due to better solubility but might require a longer reaction time for full conversion.
-
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with 15 mL of deionized water, followed by 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting & Self-Validation
-
Low Yield/No Reaction:
-
Cause: Inactive catalyst or wet/impure reagents.
-
Solution: Ensure the palladium catalyst is active and the solvent is truly anhydrous. Use freshly opened or purified reagents. The base (K₂CO₃) should be finely powdered to maximize surface area.
-
-
Protodeboronation (Side Reaction):
-
Cause: The boronic acid reacts with a proton source instead of the palladium complex, resulting in R-H instead of Ar-R. This can be more prevalent with electron-rich or sterically hindered boronic acids.
-
Solution: Meticulously exclude oxygen and ensure the reaction is run under a robust inert atmosphere. Minimize water content if possible or switch to a non-aqueous base/solvent system if the problem persists.
-
-
Homocoupling (Ar-Ar or R-R):
-
Cause: Often occurs in the presence of oxygen or with highly active catalyst systems.
-
Solution: Ensure proper deoxygenation of the reaction mixture and solvents. Adjusting the ligand-to-palladium ratio can sometimes suppress this side reaction.
-
Section 6: Conclusion
The strategic placement of butoxy and fluoro groups on boronic acids provides a sophisticated toolkit for chemists to control reactivity and physical properties. Fluoro groups act as powerful electronic activators, enhancing the Lewis acidity of the boron center and accelerating the crucial transmetalation step in cross-coupling reactions. Conversely, butoxy groups, while electronically deactivating, offer the significant practical advantage of improved solubility, which is critical for process development and scalability. Understanding these distinct yet complementary roles allows researchers to select or design the optimal boronic acid for a given synthetic challenge, balancing the need for high reactivity with the practical demands of the reaction system.
References
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Wurtz, S., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A. [Link]
-
Zhu, L., et al. (2011). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. [Link]
-
Xinghui. (2025). The Role of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Advanced Material Science. Boronic Acid Materials. [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. [Link]
-
Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]
-
Deng, H. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2020). Synthesis of Fluorinated Aminoalkylboronic Acids from Amphoteric α‐Boryl Aldehydes. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Churches, Q. I., et al. (2015). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. [Link]
-
Roy, D., et al. (2023). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
-
Fery-Forgues, S., et al. (2006). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence. [Link]
-
Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]
-
Wright, S. W., et al. (1997). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. [Link]
-
Roy, D., et al. (2023). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
ResearchGate. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. ResearchGate. [Link]
-
ResearchGate. (2019). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. [Link]
-
Len, C., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
-
Li, W., et al. (2018). Synthesis of biologically active boron-containing compounds. Acta Pharmaceutica Sinica B. [Link]
-
Wesemann, L., et al. (2011). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]
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Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
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Bon-Kweon, K., et al. (2021). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Journal of Toxicology. [Link]
-
Maltsev, A. G., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. AGRIS. [Link]
-
ResearchGate. (2003). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Application Notes and Protocols: 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid as a Strategic Reagent for Advanced Organic Electronics
Introduction: Engineering High-Performance Organic Electronics with Precision Building Blocks
The advancement of organic electronics, particularly in the realms of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is intrinsically linked to the molecular design of the constituent semiconducting materials. The judicious selection of monomeric building blocks is paramount in tuning the electronic, optical, and morphological properties of conjugated polymers and small molecules. 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid emerges as a sophisticated reagent, offering a unique combination of substituents to address key challenges in the field, such as solubility, energy level tuning, and intermolecular packing.
This technical guide provides a comprehensive overview of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, its inherent chemical advantages, and detailed protocols for its application in the synthesis of high-performance organic electronic materials via the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Structural Advantages
The molecular architecture of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is not arbitrary; each substituent serves a deliberate purpose in influencing the properties of the resulting organic semiconductor.
| Property | Value (Predicted/Inferred) | Source |
| CAS Number | 1793003-67-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆BFO₄ | [3] |
| Molecular Weight | 242.06 g/mol | [3] |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Soluble in organic solvents (e.g., THF, Toluene, DMF) | General knowledge |
The Strategic Role of Substituents:
-
Fluorine (-F): The presence of a fluorine atom at the ortho-position to the boronic acid group has profound effects on the electronic properties of the resulting polymer. Fluorination is a well-established strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated systems.[4] This can lead to improved air stability by making the material less susceptible to oxidation and can facilitate electron injection in devices.[4] Furthermore, the position of the fluorine atom can influence the planarity of the polymer backbone, which in turn affects intermolecular π-π stacking and charge carrier mobility.[5][6]
-
Butoxy (-OC₄H₉): The butoxy group is a flexible alkyl chain that significantly enhances the solubility of the monomer and the resulting polymer in common organic solvents. This is a critical practical consideration for the solution-based processing of organic electronic devices. The steric hindrance provided by the butoxy group can also modulate the intermolecular packing of the polymer chains, preventing excessive aggregation that can be detrimental to device performance.
-
Methoxy (-OCH₃): The electron-donating methoxy group, positioned para to the boronic acid, influences the electron density of the aromatic ring. This can affect the reactivity of the boronic acid in the Suzuki coupling and fine-tune the electronic properties of the final conjugated material.
The interplay of these three substituents provides a powerful tool for molecular engineers to create materials with tailored properties for specific organic electronic applications.
Application in Suzuki-Miyaura Cross-Coupling Polymerization
The primary application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This versatile reaction forms carbon-carbon bonds between the boronic acid and an aryl halide (or triflate), making it a cornerstone of conjugated polymer synthesis.[8][9]
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura polycondensation.
Detailed Protocol for the Synthesis of a Donor-Acceptor Copolymer
This protocol describes a representative synthesis of a conjugated polymer using 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid as the donor monomer and a dibrominated acceptor comonomer.
Materials:
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.0 equiv.)
-
Dihalo-Aryl Comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 equiv.)
-
Toluene, anhydrous
-
Deionized water
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas line (Ar or N₂)
-
Soxhlet extraction apparatus
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.0 equiv.), the dihalo-aryl comonomer (1.0 equiv.), and a magnetic stir bar. Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.[10]
-
Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the monomers. In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with inert gas for 20-30 minutes. Add the degassed potassium carbonate solution to the reaction mixture. The biphasic solvent system is common for Suzuki couplings.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction flask. The mixture will typically change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution and by taking small aliquots for analysis (e.g., GPC). The reaction is typically run for 24-48 hours.
-
End-capping: To terminate the polymerization and prevent further chain growth, end-capping agents can be added. For example, a small amount of phenylboronic acid can be added to react with any remaining dihalo-aryl units, followed by the addition of a small amount of an aryl bromide (e.g., bromobenzene) to react with any remaining boronic acid end groups. Allow the reaction to stir for another 2-4 hours after adding the end-capping agents.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration.
-
-
Soxhlet Purification: To remove residual catalyst and oligomeric impurities, the crude polymer should be purified by Soxhlet extraction. Sequentially wash the polymer with acetone, hexane, and chloroform (or another good solvent for the polymer). The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.
Caption: Step-by-step experimental workflow for polymer synthesis.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its molecular weight, thermal stability, and optoelectronic properties.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and identify any phase transitions.
-
Optical Properties: UV-Visible absorption and photoluminescence spectroscopy are used to determine the optical bandgap and emission characteristics of the polymer in solution and as a thin film.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is employed to estimate the HOMO and LUMO energy levels of the polymer.
Conclusion and Future Outlook
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a strategically designed building block for the synthesis of advanced organic electronic materials. The synergistic effects of its fluoro, butoxy, and methoxy substituents provide a pathway to polymers with enhanced solubility, tailored energy levels, and improved stability. The Suzuki-Miyaura coupling protocol detailed herein offers a reliable method for incorporating this valuable monomer into a variety of conjugated polymer backbones. As the demand for high-performance, solution-processable organic electronics continues to grow, the use of such precisely engineered reagents will be instrumental in the development of next-generation devices.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Facchetti, A. (2013). Semconductors for organic transistors.
- Wang, C., et al. (2019). Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Liu, J., et al. (2018). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
- Zhang, W., et al. (2018). The Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings. ACS Central Science, 4(10), 1316-1325.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ACS Omega. (2023).
-
PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved from [Link]
- Liu, R. S. H. (1996). Effects of Fluoro-Substituents on Excited State Properties of Conjugated Polyenes (Fluorinated Retinoids). Photochemistry and Photobiology, 64(3), 461-464.
-
MDPI. (2022). Synthesis, Characterization and Performance of Materials for a Sustainable Future. Retrieved from [Link]
- Cui, Y., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
Angene. (n.d.). 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
- Kim, T., et al. (2015). Positional Effects of Fluorination in Conjugated Side Chains on Photovoltaic Properties of Donor-Acceptor Copolymers. ACS Applied Materials & Interfaces, 7(40), 22349–22357.
-
PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1793003-67-4|3-Butoxy-2-fluoro-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Functionalization of Heterocycles using 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid for Drug Discovery Scaffolds
Abstract
The incorporation of highly substituted phenyl rings onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of physiochemical and pharmacological properties. This application note provides a detailed guide for the functionalization of various heterocycles with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. We present the strategic advantages of this particular building block, a deep dive into the reaction mechanism, comprehensive and validated protocols, and troubleshooting guidance to empower researchers in the synthesis of novel molecular entities for drug discovery.
Introduction: The Strategic Value of the 3-Butoxy-2-fluoro-4-methoxyphenyl Moiety
Heterocyclic compounds are ubiquitous in pharmaceuticals, forming the core of numerous approved drugs.[1][2] Their functionalization is a critical step in modulating biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a particularly valuable building block for several reasons:
-
Lipophilicity and Solubility: The butoxy group provides a significant increase in lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets of proteins. The methoxy group can modulate this effect and improve solubility.
-
Metabolic Stability: The fluorine atom at the C2 position can act as a "metabolic shield," blocking potential sites of oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, thereby increasing the half-life of the drug candidate.
-
Conformational Control: The ortho-fluoro substituent can induce a conformational twist in the resulting biaryl system, which can be crucial for locking in a bioactive conformation and improving binding affinity to the target protein.
-
Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.
The Suzuki-Miyaura cross-coupling is the premier method for forging the crucial carbon-carbon bond between this boronic acid and a halogenated heterocycle, celebrated for its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts.[3][4][5]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the heteroaryl halide (Het-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like chlorides.[3][6]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 3-butoxy-2-fluoro-4-methoxyphenyl group) to the palladium center, displacing the halide. The base is crucial for forming the more nucleophilic boronate species.[3][7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired product (Het-Ar) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
3.1. Materials and Reagents
-
Boronic Acid: 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
-
Heteroaryl Halide: e.g., 2-chloropyridine, 5-bromopyrimidine, 4-iodoindole (dried)
-
Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle (e.g., SPhos Pd G3)
-
Ligand: A sterically hindered, electron-rich phosphine ligand is recommended, such as SPhos, XPhos, or RuPhos.[2][8]
-
Base: K₃PO₄, K₂CO₃, or Cs₂CO₃ (finely ground and dried)
-
Solvent: Anhydrous 1,4-dioxane, Toluene, or a mixture such as n-butanol/water (3:1).[1]
-
Reaction Vessels: Oven-dried Schlenk tubes or microwave vials with stir bars.
-
Atmosphere: Inert gas (Nitrogen or Argon).
-
Purification: Silica gel for column chromatography, HPLC grade solvents.
3.2. Step-by-Step General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point. Optimization may be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable heteroaryl halide. The choice of base is critical; K₃PO₄ is a good general-purpose base for many couplings.[8]
-
-
Catalyst Addition: In a separate vial, briefly purge the palladium pre-catalyst (0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to Pd metal) with inert gas. Add them to the main reaction vessel. If using a pre-formed palladacycle, add it directly (1-5 mol%).
-
Causality: Pre-catalysts combined with bulky, electron-rich phosphine ligands form the active Pd(0) species in situ and are highly effective for coupling challenging substrates, including heteroaryl chlorides.[6]
-
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-110 °C).[9]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure functionalized heterocycle.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
3.3. Reaction Parameter Optimization
For challenging substrates, systematic optimization is key. The following table provides starting points for different classes of heteroaryl halides.
| Parameter | Heteroaryl Bromide/Iodide | Heteroaryl Chloride | Electron-Rich Heterocycle |
| Catalyst System | Pd(OAc)₂ / SPhos | SPhos Pd G3 / XPhos Pd G3 | RuPhos Pd G2 / SPhos Pd G3 |
| Pd Loading | 1-2 mol% | 2-5 mol% | 2-4 mol% |
| Ligand:Pd Ratio | 2.2 : 1 | N/A (Pre-catalyst) | N/A (Pre-catalyst) |
| Base | K₂CO₃ or K₃PO₄ (2 equiv) | K₃PO₄ or Cs₂CO₃ (3 equiv) | K₃PO₄ (3 equiv) |
| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane or n-Butanol | Toluene/H₂O or n-Butanol/H₂O |
| Temperature | 80-100 °C | 100-120 °C | 100-110 °C |
Rationale: Aryl chlorides are less reactive in the oxidative addition step and thus require more active catalyst systems (palladacycles), higher temperatures, and stronger bases.[3][6] Electron-rich heterocycles can sometimes act as ligands to the palladium center, inhibiting catalysis; specialized ligands like RuPhos can mitigate this.
Experimental Workflow Visualization
The entire process, from reagent preparation to final analysis, can be visualized as a linear workflow.
Caption: A standard workflow for Suzuki-Miyaura functionalization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough or is insoluble.4. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere; use a fresh catalyst/ligand.2. Use freshly distilled, anhydrous solvents.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); grind the base to a fine powder.4. Increase temperature in 10 °C increments. |
| Protodeboronation | 1. Presence of water or protic sources.2. Reaction time is too long.3. Base is too strong/hydroxide contamination. | 1. Use anhydrous solvents and reagents. Consider using potassium heteroaryltrifluoroborates which are more stable.[2]2. Stop the reaction as soon as the limiting reagent is consumed.3. Use K₃PO₄ instead of aqueous bases like NaOH. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading. | 1. Improve degassing procedure (evacuate/backfill).2. Reduce palladium catalyst loading to < 2 mol%. |
| Difficult Purification | 1. Close Rf values of product and starting material.2. Lingering palladium catalyst. | 1. Try a different solvent system for chromatography or consider reverse-phase HPLC.2. After workup, stir the organic solution with a palladium scavenger (e.g., silica-thiol) for 1-2 hours before filtration and concentration. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with heterocyclic halides is a robust and versatile method for synthesizing novel, highly functionalized molecules. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently access complex scaffolds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for drug development professionals aiming to leverage this powerful building block in their discovery programs.
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2018). MDPI. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved January 21, 2026, from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved January 21, 2026, from [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279.
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). ACS Publications. Retrieved January 21, 2026, from [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2006). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 128(34), 11348–11359.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Silva, F., et al. (2020).
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). ScienceDirect. Retrieved January 21, 2026, from [Link]
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286.
-
Boron Chemistry for Medical Applications. (2018). MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex biaryl compounds using this specific, sterically hindered, and electronically rich boronic acid.
The unique substitution pattern of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid—featuring a bulky ortho-butoxy group, an electron-withdrawing ortho-fluoro substituent, and an electron-donating para-methoxy group—presents a distinct set of challenges in achieving high-yield Suzuki couplings. This guide provides expert insights and actionable protocols to overcome these hurdles.
Understanding the Challenges: The "Personality" of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
The structure of this boronic acid introduces several competing factors that can impact the efficiency of the Suzuki-Miyaura catalytic cycle:
-
Steric Hindrance: The ortho-butoxy group significantly increases steric bulk around the boron center. This can impede the crucial transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst.[1][2][3]
-
Electronic Effects:
-
The ortho-fluoro substituent is electron-withdrawing, which can influence the acidity of the boronic acid and its reactivity.
-
The para-methoxy group is electron-donating, which can affect the electron density of the aromatic ring.
-
-
Potential for Side Reactions: Like many boronic acids, this reagent is susceptible to side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of the boronic acid).[4][5][6]
This guide will address how to modulate your reaction conditions to navigate these inherent challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Q1: I am observing no or very low conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue when working with sterically demanding boronic acids. The primary bottlenecks are often inefficient oxidative addition or a stalled transmetalation step.[2][3]
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be degrading.
-
Solution:
-
Use a pre-catalyst that readily forms the active Pd(0) species. Buchwald pre-catalysts are excellent for this purpose.
-
Ensure your palladium source is fresh and has been stored properly under an inert atmosphere.[4][5]
-
Increase the catalyst loading incrementally, for example, from 1 mol% to 3-5 mol%.[4]
-
-
-
Suboptimal Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.
-
Ineffective Base/Solvent Combination: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate "ate" complex required for transmetalation.[9][10][11]
-
Solution:
-
For this substrate, a moderately strong base is recommended to avoid degradation. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3]
-
Ensure the base is finely powdered and dry.
-
Commonly used solvents include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.[12][13]
-
-
Q2: I am seeing significant formation of a homocoupled dimer of my boronic acid. How can I prevent this?
A2: Homocoupling is a common side reaction, especially with electron-deficient or sterically hindered boronic acids, and is often promoted by the presence of oxygen and Pd(II) species.[6]
Potential Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[5][6]
-
Inappropriate Catalyst Choice: Starting with a Pd(II) source can sometimes lead to higher levels of homocoupling.
-
Slow Reaction Rate: If the desired cross-coupling is slow, the competing homocoupling reaction can become more prominent.
-
Solution: By optimizing the ligand, base, and temperature to accelerate the cross-coupling, you can often outcompete the homocoupling side reaction.
-
Q3: My primary side product is the result of protodeboronation. What causes this and how can I minimize it?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This can be caused by excess water, acidic or basic conditions, and elevated temperatures.[5][15]
Potential Causes & Step-by-Step Solutions:
-
Excess Water: While a small amount of water can be beneficial for dissolving the base, too much can lead to protodeboronation.
-
Solution: Use anhydrous solvents and ensure your base is dry. If using an aqueous base solution, use a minimal amount of water.
-
-
Unstable Boronic Acid: Some boronic acids are inherently less stable.
-
Prolonged Reaction Times at High Temperatures:
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. If possible, try to lower the reaction temperature by using a more active catalyst system.
-
Optimized Protocols for Suzuki Coupling with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
The following protocols provide a standard starting point and an optimized method for more challenging coupling partners.
Protocol 1: Standard Conditions
This protocol is a good starting point for coupling with relatively reactive aryl bromides or iodides.
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Optimized Conditions for Hindered Substrates
This protocol is designed for more challenging couplings, such as with electron-rich or sterically hindered aryl chlorides.
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.5 equiv.), a bulky phosphine ligand (e.g., SPhos, 2.5 mol%), and a finely powdered, dry base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 1 mol%).
-
Seal the vessel and remove it from the glovebox.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
| Parameter | Standard Conditions | Optimized Conditions for Hindered Substrates | Rationale for Optimization |
| Palladium Source | Pd(PPh₃)₄ | SPhos-Pd-G2 (or other Buchwald pre-catalyst) | Pre-catalysts provide a more reliable and active source of Pd(0). |
| Ligand | PPh₃ (implicit in catalyst) | SPhos (or other bulky, electron-rich ligand) | Bulky ligands accelerate the key steps of the catalytic cycle for hindered substrates.[3][7] |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | These bases are often more effective for challenging couplings.[3] |
| Solvent | Toluene/Water | Anhydrous Dioxane or THF | Anhydrous conditions can minimize protodeboronation. |
| Boronic Acid Equiv. | 1.2 | 1.5 | A slight excess can help drive the reaction to completion. |
Visualizing the Process: Catalytic Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][19][20]
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
RSC Publishing. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
Borates Today. (2021, December 17). Boron Suzuki Coupling. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recent advancements review Suzuki and Heck reactions catalyzed by metalloporphyrins. Retrieved from [Link]
-
ResearchGate. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible Mechanism for Suzuki Coupling Using Supported Palladium Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Myers Group, Chem 115. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Journal of the American Chemical Society. (2013, November 13). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
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- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
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- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
preventing protodeboronation of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Welcome to the technical support center for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges, particularly the undesired side reaction of protodeboronation, providing in-depth troubleshooting advice and preventative protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] This is a significant side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
The structure of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid makes it particularly susceptible to this decomposition pathway. The butoxy and methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This enhanced nucleophilicity of the ipso-carbon (the carbon attached to the boron) makes it more prone to protonolysis.[2] Furthermore, the ortho-fluoro substituent introduces steric hindrance that can influence the rate of productive coupling versus decomposition.[3][4]
Q2: I am observing significant formation of 2-Butoxy-1-fluoro-3-methoxybenzene in my Suzuki-Miyaura reaction. What is causing this?
A2: The formation of 2-Butoxy-1-fluoro-3-methoxybenzene is the direct result of protodeboronation of your starting material, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. The primary culprits for this undesired reaction are often the reaction conditions, especially the presence of a strong base and water in the reaction medium at elevated temperatures.[3][5][6]
Base-catalyzed protodeboronation is a well-documented phenomenon.[6] The base activates the boronic acid to form a more reactive boronate species, which is necessary for the desired cross-coupling. However, this boronate can also react with a proton source (like water) to undergo protodeboronation.[5][6]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides actionable strategies to mitigate the protodeboronation of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid during your experiments.
Issue 1: High Levels of Protodeboronation Byproduct Detected
The primary strategy to combat protodeboronation is to accelerate the rate of the desired Suzuki-Miyaura coupling relative to the rate of the undesired protodeboronation.
-
Excessive Base Strength and Concentration: Strong bases like sodium hydroxide or potassium hydroxide can aggressively promote protodeboronation.[6]
-
Solution: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally effective in the Suzuki-Miyaura coupling while being less harsh, thereby reducing the rate of protodeboronation.[7]
-
-
Presence of Water and Elevated Temperatures: The combination of water and high heat creates an ideal environment for protodeboronation.
-
Solution 1: Anhydrous Conditions: Whenever possible, conduct the reaction under strictly anhydrous conditions. Use dry solvents and consider adding molecular sieves to scavenge any residual water.[7]
-
Solution 2: Temperature Optimization: Lower the reaction temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on reducing the rate of protodeboronation. Experiment with a temperature gradient to find the optimal balance.
-
-
Inefficient Palladium Catalyst System: If the catalytic cycle of the Suzuki-Miyaura reaction is slow, the boronic acid has more time to decompose.
-
Solution: Employ a highly active palladium catalyst and ligand system. For sterically hindered substrates like this one, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the rate of cross-coupling, outcompeting the protodeboronation.[8]
-
The interplay of these factors is illustrated in the following decision-making workflow:
Caption: Troubleshooting workflow for high protodeboronation.
Advanced Preventative Strategy: In-Situ Protection
For particularly challenging cases where optimization of reaction conditions is insufficient, a more robust strategy is to protect the boronic acid moiety. This is achieved by converting the boronic acid into a more stable boronate ester in situ or by using a pre-formed ester.
Protocol: Formation of a Pinacol Boronate Ester
Pinacol esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[9] They can be prepared beforehand or generated in the reaction vessel.
Step-by-Step Methodology:
-
Esterification: In a round-bottom flask, dissolve 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the esterification. The reaction is typically complete within 2-4 hours.
-
Cross-Coupling: Once the ester formation is complete (can be monitored by TLC or GC-MS), cool the reaction mixture to the desired temperature for the Suzuki-Miyaura coupling.
-
Addition of Reagents: Add the aryl halide, palladium catalyst, ligand, and base. The base (often a fluoride source like CsF or a carbonate) will then facilitate the slow hydrolysis of the pinacol ester to the active boronic acid for the cross-coupling reaction. This "slow-release" strategy maintains a low concentration of the unstable boronic acid, minimizing protodeboronation.[1]
The following diagram illustrates the protective mechanism of boronate esters:
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Hindered 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with the sterically hindered substrate, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. This boronic acid presents a significant challenge due to the ortho-fluoro and ortho-butoxy substituents, which impede the crucial steps of the catalytic cycle. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure successful coupling outcomes.
The Challenge: Steric Hindrance in Suzuki-Miyaura Coupling
The presence of bulky groups adjacent to the boronic acid moiety in 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid creates substantial steric hindrance. This hindrance can lead to several common issues:
-
Low or No Conversion: The bulky substituents can prevent the boronic acid from effectively approaching the palladium center for transmetalation.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-butoxy-2-fluoro-3-methoxybenzene and reducing the yield of the desired biaryl product.[1]
-
Catalyst Inactivity: Standard palladium catalysts, such as those with simple phosphine ligands like PPh₃, are often ineffective as they cannot overcome the steric barrier.[2]
To address these challenges, a systematic approach to catalyst selection and reaction optimization is essential.
Catalyst and Ligand Selection Funnel
The key to a successful Suzuki-Miyaura coupling with a hindered substrate lies in the judicious choice of the palladium catalyst and, more importantly, the ancillary ligand. The ligand plays a critical role in modulating the steric and electronic properties of the palladium center, facilitating the key steps of the catalytic cycle.[3]
Below is a logical workflow for selecting an appropriate catalytic system.
Caption: Catalyst selection funnel for hindered Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no conversion in my reaction. What is the likely cause and how can I fix it?
A1: Low to no conversion is the most common issue when dealing with sterically hindered boronic acids. The primary culprit is an inadequate catalytic system that cannot overcome the steric barrier.
Troubleshooting Steps:
-
Re-evaluate Your Ligand: Standard phosphine ligands are often insufficient. You need to employ bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
-
Recommended Ligands:
-
Bulky Monophosphine Ligands (Buchwald-type): SPhos, XPhos, and RuPhos are excellent starting points.[2][4] These ligands have demonstrated high efficacy in coupling hindered substrates.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another powerful class of ligands for challenging couplings.[5] They are strong σ-donors and can stabilize the palladium center while promoting catalytic activity.[6]
-
-
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] For hindered substrates, a careful selection of the base is critical.
-
Recommended Bases:
-
-
Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Recommended Solvents:
-
Toluene, Dioxane, or THF: These are common aprotic solvents for Suzuki-Miyaura reactions. Often, a mixture with water is beneficial, especially when using phosphate or carbonate bases.[9]
-
-
Experimental Protocol: Initial Catalyst and Base Screening
This protocol outlines a systematic approach to screen different catalyst and base combinations.
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), and the selected base (2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of your palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%) and the desired ligand (4 mol%). Add the appropriate catalyst/ligand solution to each reaction vial.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1) to each vial.
-
Reaction: Heat the reactions to 80-100 °C and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Observed Conversion (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | |
| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | |
| 4 | Pd(OAc)₂ | IPr | t-BuOK | Dioxane | 80 | |
| 5 | Pd(OAc)₂ | SPr | t-BuOK | Dioxane | 80 |
This table should be filled in with your experimental results to guide further optimization.
Q2: I am seeing a significant amount of a byproduct that corresponds to the deboronated starting material. How can I minimize this?
A2: The formation of 1-butoxy-2-fluoro-3-methoxybenzene is due to a side reaction called protodeboronation. This is often catalyzed by the palladium complex, especially in the presence of bulky ligands, or can be base-catalyzed.[1]
Troubleshooting Steps:
-
Palladium Precatalyst Choice: Some studies suggest that Pd(II) precatalysts like Pd(OAc)₂ can lead to more significant deboronation compared to Pd(0) sources like Pd₂(dba)₃.[1] Consider switching to a Pd(0) precatalyst.
-
Minimize Water Content: While a small amount of water can be beneficial with certain bases, excess water can promote protodeboronation. Ensure you are using anhydrous solvents if the reaction chemistry allows.
-
Base Strength and Equivalents: Using a very strong base or a large excess of base can sometimes exacerbate deboronation. Try screening different bases and using a stoichiometric amount if possible.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to increased side reactions. Monitor your reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor deboronation.
Sources
- 1. aspuru.substack.com [aspuru.substack.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
purification methods for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Answering the urgent need for robust purification strategies for complex intermediates, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid . As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges associated with this valuable synthetic building block.
Boronic acids, particularly those with multiple functional groups like 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, are notorious for their challenging purification profiles. Issues such as reversible anhydride formation, decomposition, and tenacious binding to stationary phases can compromise yield and purity, ultimately impacting downstream applications like Suzuki-Miyaura cross-coupling reactions.[1][2] This guide is structured in a direct question-and-answer format to address the specific issues you are likely to encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and common impurities associated with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Q1: What are the expected physical properties and solubility profile of this compound?
A: Based on structurally similar compounds like 3-fluoro-4-methoxyphenylboronic acid and 4-methoxyphenylboronic acid, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is expected to be a white to off-white crystalline powder at room temperature.[3] The butoxy group will increase its lipophilicity compared to its simpler methoxy analogue.
-
Solubility : It is likely to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol.[3] Its solubility will be lower in less polar solvents like ethyl acetate, dichloromethane, and minimal in non-polar solvents like hexanes. While some boronic acids can be recrystallized from hot water, the presence of the butoxy group may significantly reduce its aqueous solubility.[4]
Q2: What are the most common impurities I should be looking for?
A: The impurity profile can be complex and depends on the synthetic route, but several common species are frequently observed:
-
Boroxine (Anhydride) : Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine. This is the most common "impurity" and can complicate analysis, often appearing as a separate set of peaks in NMR or HPLC.[5] This is not necessarily a critical impurity for many applications as the equilibrium can shift back to the monomeric acid in the presence of water or alcohols.
-
Protodeboronation Product : This is the loss of the B(OH)₂ group, replacing it with a hydrogen atom (resulting in 1-butoxy-2-fluoro-4-methoxybenzene). This side reaction is a known pathway for boronic acid decomposition and can be catalyzed by acid, base, or water.[1][6]
-
Homocoupling Product : During synthesis or subsequent Suzuki reactions, a symmetrical biaryl can form from the coupling of two molecules of the boronic acid. This is a common byproduct in palladium-catalyzed reactions.[1][7][8]
-
Unreacted Starting Materials : Residual precursors from the synthesis, such as the corresponding aryl halide or organolithium reagent, may persist.
Q3: How should I handle and store this compound to minimize degradation?
A: To maintain its integrity, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid should be stored under inert gas (nitrogen or argon) in a tightly sealed container. It should be kept in a cool, dark, and dry place, such as a desiccator or a freezer.[3] Long-term storage as a solution is generally not recommended, but if necessary, stock solutions should be stored at low temperatures (-20°C or -80°C) for short periods.[9]
Troubleshooting Purification Challenges
This guide addresses specific experimental problems in a direct Q&A format, providing both the "why" and the "how-to" for each solution.
Recrystallization Issues
Q: My crude 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is an oil and won't crystallize. What steps can I take?
A: Oiling out during crystallization is a common problem, especially when impurities are present that depress the melting point or interfere with crystal lattice formation.
Causality : The presence of residual solvents or impurities can act as an "anti-solvent" or disrupt the ordered arrangement required for crystallization. The butoxy group on your molecule also adds flexibility, which can favor an amorphous or oily state over a crystalline one.
Solutions :
-
Solvent System Optimization : If using a single solvent, try a mixed-solvent system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., hot ethyl acetate, acetone, or ethanol) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until persistent cloudiness is observed. Re-heat gently to clarify and then allow to cool slowly.[10]
-
Trituration : If crystallization fails, try trituration. This involves stirring or grinding the oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., a cold mixture of ether and hexanes). This can often wash away the impurities and induce crystallization of the product.[10]
-
Seed Crystals : If you have a small amount of pure, solid material, adding a single seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching : Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
Chromatography Issues
Q: My boronic acid is streaking badly on my TLC plate and I get very low recovery from my silica gel column. What's wrong?
A: This is a classic issue with boronic acids on standard silica gel.
Causality : The boron atom in a boronic acid is Lewis acidic, meaning it is electron-deficient. The surface of silica gel is covered with silanol groups (-Si-OH), which are Lewis basic. A strong dative bond can form between the boron atom and the oxygen of the silanol groups, causing the compound to irreversibly bind to the silica, leading to streaking on TLC and poor recovery from column chromatography.[4][11]
Solutions :
-
Use an Alternative Stationary Phase : Neutral alumina can be a good alternative to silica gel for purifying boronic acids as it is less acidic and reduces the problematic interactions.[10]
-
Deactivate the Silica Gel :
-
Acid Treatment : Pre-treating the silica gel with a boric acid solution can "cap" the active sites, preventing your target molecule from binding.[11][12] This is a highly effective method for purifying boronic esters and can be adapted for boronic acids.
-
Base Treatment : Adding a small amount of a non-nucleophilic base like triethylamine (~1-2%) to the eluent can compete for the acidic sites on the silica gel, allowing your compound to elute properly.[11] However, this may not be suitable if your molecule is base-sensitive.
-
-
Modify the Mobile Phase : Adding a polar, protic solvent like methanol or a few drops of acetic acid to the eluent can help disrupt the binding by competing for either the boronic acid or the silanol sites. A common mobile phase for arylboronic acids is a gradient of ethyl acetate in hexanes, with a small percentage of methanol or acetic acid added to the ethyl acetate.
Purity Analysis & Interpretation
Q: My ¹H NMR spectrum shows two or more sets of peaks, but I believe my sample is pure. Could this be the boroxine anhydride?
A: Yes, this is a very likely explanation.
Causality : As mentioned, boronic acids exist in equilibrium with their trimeric boroxine anhydrides. In an anhydrous NMR solvent like CDCl₃, this equilibrium can be slow on the NMR timescale, resulting in the observation of distinct signals for both the monomeric acid and the trimeric anhydride. The ratio of these species can vary depending on the concentration and the amount of trace water in the sample.[5][13]
Solutions :
-
Confirm with D₂O Shake : Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The B(OH)₂ protons of the monomeric acid will exchange with deuterium and their signal will disappear. This can help simplify the spectrum.
-
Use a Polar, Protic Solvent : Acquiring the NMR spectrum in a solvent like MeOD or DMSO-d₆ often shifts the equilibrium entirely to the monomeric boronic acid, resulting in a single, clean set of peaks.
-
Utilize HPLC for Purity Assessment : High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of boronic acids. A reversed-phase method (e.g., using a C18 column) with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) can provide a sharp peak for the boronic acid and separate it from most impurities.[5] The boroxine, if present, may appear as a separate, often broader, peak.
Visualized Workflows & Protocols
Troubleshooting Logic for Purification
The following diagram outlines a decision-making process for selecting and troubleshooting a purification method for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Caption: Decision tree for purification of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Boronic Acid-Boroxine Equilibrium
The diagram below illustrates the reversible dehydration reaction that complicates the analysis of boronic acids.
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
This protocol is a starting point for purifying the solid boronic acid.
-
Dissolution : Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethyl acetate (e.g., heated to ~70°C) dropwise while stirring until the solid just dissolves.
-
Induce Precipitation : Slowly add hexanes (the anti-solvent) dropwise to the hot solution until it becomes persistently turbid.
-
Clarification : Add a few more drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath or a freezer for 30-60 minutes.[14]
-
Isolation : Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying : Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Flash Column Chromatography on Boric Acid-Treated Silica
This method is designed to overcome the common issue of boronic acid adsorption to silica gel.[11][12]
A. Preparation of Boric Acid-Treated Silica Gel
-
Solution Prep : Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[11]
-
Slurry : In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitation : Gently agitate the slurry on a rotary evaporator (without vacuum) for 1 hour at room temperature.
-
Filtration & Washing : Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel thoroughly with ethanol (e.g., 600 mL for 100 g of silica).[11]
-
Drying : Dry the silica gel under high vacuum (e.g., at 60°C for 1.5-2 hours) until it becomes a free-flowing powder. The treated silica is now ready for use.
B. Chromatographic Separation
-
Column Packing : Pack a column with the boric acid-treated silica gel using a suitable eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading : Dissolve the crude boronic acid in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-50% ethyl acetate). Monitor the fractions by TLC.
-
Collection & Concentration : Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified boronic acid.
Data Summary Table
| Purification Method | Recommended Solvents / Reagents | Key Considerations & Expected Outcome |
| Recrystallization | Solvent: Ethyl Acetate, Acetone, EthanolAnti-Solvent: Hexanes, Heptane | Best for materials that are already >85% pure. Aims to remove minor, more soluble impurities. Slow cooling is critical for forming high-quality crystals. |
| Trituration | Ether/Hexanes mixture, Dichloromethane | Useful for purifying oily or very impure solids. Mechanically washes away soluble impurities to induce crystallization. |
| Column Chromatography (Alumina) | Stationary Phase: Neutral AluminaEluent: Hexanes/Ethyl Acetate gradient | Good alternative to silica. Alumina is less acidic, reducing strong adsorption of the boronic acid. |
| Column Chromatography (Treated Silica) | Stationary Phase: Boric Acid-Treated SilicaEluent: Hexanes/Ethyl Acetate gradient | Highly effective at preventing product loss on the column. The boric acid treatment passivates the active silanol sites.[11][12] |
| Purity Analysis (HPLC) | Column: C18 Reversed-PhaseMobile Phase: Water/Acetonitrile with 0.1% Formic Acid | Provides excellent separation and sharp peaks. The acidic modifier helps to ensure the boronic acid is in a single protonation state for better chromatography.[5] |
References
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (2025). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 3. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
dealing with impurities in 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and intricacies associated with the use of this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, field-proven insights and solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid and how do I detect them?
A1: The purity of your boronic acid is paramount for a successful reaction. Even high-quality commercial batches can contain related impurities that impact stoichiometry and reactivity. The three most common impurities are the corresponding boroxine, the protodeboronated arene, and residual synthesis precursors.
-
Causality & Identification:
-
Boroxine (Trimeric Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride known as a boroxine.[1] This is the most common "impurity" and is often in equilibrium with the acid form, especially upon storage or heating.[2] While boroxines are often competent coupling partners (as they can hydrolyze back to the acid in situ), their presence alters the molecular weight, leading to inaccurate reagent stoichiometry if not accounted for. It can be identified by NMR and mass spectrometry.
-
Protodeboronated Arene (1-Butoxy-2-fluoro-3-methoxybenzene): This impurity results from the cleavage of the C–B bond, which is replaced by a C–H bond.[3] This side reaction, known as protodeboronation, is often promoted by moisture, heat, or acidic/basic conditions.[4][5] Its presence indicates reagent degradation and will lead to lower reaction yields. It is readily identified by GC-MS or LC-MS by its lower molecular weight.
-
Residual Starting Materials/Solvents: Depending on the synthetic route, trace amounts of precursors or solvents from purification (e.g., THF, ethyl acetate) may be present.[6]
-
| Impurity Type | Structure | Common Cause | Recommended Analytical Technique |
| Boroxine | Cyclic Trimer | Dehydration (storage, heat) | NMR Spectroscopy, Mass Spectrometry |
| Protodeboronated Arene | Ar-H | Hydrolysis (moisture, pH) | GC-MS, LC-MS, ¹H NMR |
| Synthesis Precursors | Varies | Incomplete Purification | NMR, GC-MS |
-
Analytical Approach: A multi-technique approach is recommended for purity assessment. While techniques like ICP-MS can quantify total boron content, they cannot differentiate between the desired acid and its byproducts.[7] Chromatographic methods like HPLC or GC-MS are essential for separating and identifying organic impurities.[7]
Q2: How should I properly store 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid to prevent degradation?
A2: Due to its susceptibility to dehydration and protodeboronation, proper storage is critical. Many boronic acids, especially heterocyclic derivatives, can be inherently unstable.[8]
-
Storage Recommendations:
-
Keep Dry: Store in a tightly sealed container in a desiccator or glovebox. Anhydrous conditions are key to preventing both protodeboronation and boroxine formation.
-
Keep Cool: Store at low temperatures (e.g., 0-4 °C). This slows the rate of potential degradation pathways.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (Argon or Nitrogen) is recommended to prevent potential oxidative degradation pathways.[4]
-
Some boronic acids show complete decomposition in less than a week when exposed to ambient air and humidity, whereas stable derivatives like DABO boronates can be stored for months under the same conditions.[9]
Q3: My boronic acid appears to be a mix of the acid and the boroxine. Can I still use it?
A3: Yes, in many cases, you can. The boroxine is the anhydride and, in the presence of water and base (standard Suzuki-Miyaura conditions), it typically hydrolyzes back to the active boronic acid monomer in situ.[2]
-
The Critical Consideration: Stoichiometry. The primary issue is inaccurate mass-based measurements. The molecular weight of the boroxine is three times that of the boronic acid minus three molecules of water. If a significant portion of your material is the boroxine, using the molecular weight of the monomer will result in under-loading your key reagent.
-
Recommendation: If you suspect a significant boroxine presence, it is best to either:
-
Quantify the Ratio: Use ¹H NMR integration to determine the approximate ratio of acid to boroxine and adjust the mass used accordingly.
-
Purify the Reagent: Perform a simple recrystallization or an acid/base wash to convert the boroxine back to the pure boronic acid before use (see Protocol 1).
-
Troubleshooting Guide for Suzuki-Miyaura Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success hinges on the careful orchestration of multiple components.[10] The electron-rich nature of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can influence its reactivity.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem 1: Low to no product yield, starting material is consumed.
This scenario often points to the formation of undesired side products. The two most likely culprits are homocoupling and protodeboronation.
-
Issue A: Homocoupling (Biaryl Formation)
-
What it is: Two molecules of the boronic acid couple to form a symmetric biaryl dimer. This is a significant issue as it consumes your reagent and the byproduct can be difficult to separate from the desired product.
-
Causality: Homocoupling is primarily promoted by two factors: the presence of dissolved oxygen and/or an excess of Pd(II) species in the reaction.[11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the homocoupling pathway.[12][13]
-
Solutions:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can suffice.[12]
-
Use a Pd(0) Source: Start with an active Pd(0) catalyst like Pd(PPh₃)₄. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions effectively reduce it to Pd(0) in situ. Some precatalysts are designed for clean and efficient generation of the active catalyst.[1][14]
-
Order of Addition: Consider adding the boronic acid last to a pre-heated mixture of the aryl halide, base, and catalyst. This can minimize the time the boronic acid is exposed to potentially oxidizing conditions before the main catalytic cycle begins.[12]
-
-
-
Issue B: Protodeboronation
-
What it is: Your boronic acid is converted to 1-Butoxy-2-fluoro-3-methoxybenzene, effectively quenching it.
-
Causality: This reaction is caused by the protonolysis of the C-B bond.[3] The source of the proton can be residual water in the solvent or base, or the use of a protic solvent under unfavorable conditions. The reaction is often accelerated by base.[4]
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dried. Use a freshly opened bottle or distill over a suitable drying agent. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous; if in doubt, dry it in an oven before use.
-
Choice of Base: While a base is required to activate the boronic acid for transmetalation,[15][16] a very strong base in the presence of water can accelerate protodeboronation. Consider using a milder base like KF or K₃PO₄, which can be effective while minimizing this side reaction.[17]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol ester, can significantly suppress protodeboronation.[18][19] These are generally more stable to storage and reaction conditions.
-
-
Problem 2: Low conversion, starting materials are recovered.
This typically indicates an issue with the catalytic cycle itself, suggesting a problem with catalyst activity or reaction conditions.
-
Causality: The catalytic cycle may not be turning over efficiently. This can be due to an inactive catalyst, incorrect temperature, poor choice of ligand, or an inappropriate base.
-
Solutions:
-
Catalyst and Ligand System: For an electron-rich boronic acid like this one, a highly active catalyst system is beneficial. Catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often effective for challenging couplings.[17] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[1]
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[10][15] If you are using a mild base like K₂CO₃ and seeing low conversion, switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ may be necessary.
-
Temperature: Ensure the reaction is heated sufficiently. While some modern catalysts work at room temperature, many Suzuki couplings require temperatures between 80-110 °C to achieve a reasonable rate.
-
Solvent Choice: Ensure all reagents are sufficiently soluble in the chosen solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). Poor solubility can lead to low conversion.
-
Caption: Key reaction pathways for the boronic acid starting material.
Experimental Protocols
Protocol 1: Purification of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (Conversion of Boroxine to Boronic Acid)
This protocol is designed to hydrolyze the boroxine back to the boronic acid and remove non-acidic impurities like the protodeboronated arene.
-
Dissolution: Dissolve the crude boronic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, approx. 10-20 mL per gram).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution (e.g., 1M HCl) to ensure the boronic acid is protonated.
-
Base Extraction: Extract the organic layer with a mild basic solution (e.g., 1M NaOH or saturated NaHCO₃ solution) (2 x 20 mL per gram). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic phase.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1-2. The pure boronic acid should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a non-polar solvent (e.g., hexane) to aid drying.
-
Drying: Dry the purified solid under high vacuum for several hours. Store immediately in a desiccator.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This procedure provides a robust starting point for coupling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with a generic aryl bromide (Ar-Br).
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and anhydrous base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%)). Add these solids to the reaction flask under a positive pressure of inert gas.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences, 14(5), 9030-9055. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
- Rehborn, J., & Schmalz, H.-G. (2002). Process for the preparation of substituted phenylboronic acids.
-
Green, D., et al. (2016). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 377, 1-11. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1295. [Link]
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Vantourout, J. C., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1959. [Link]
-
Isley, N. A., et al. (2013). Use of a boronic ester rather than the acid can provide increased shelf life, ease of manipulation/purification, and stability toward protodeboronation under basic cross-coupling conditions. Journal of the American Chemical Society, 135(46), 17491-17505. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503. [Link]
-
Gladysz, J. A., et al. (2002). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry, 74(1), 132-139. [Link]
-
George, N., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 39(12), 582-588. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Vedejs, E., et al. (2004). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(16), 5424–5430. [Link]
-
ResearchGate. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Organic Syntheses. (2007). Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Org. Synth. 2007, 84, 177. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 76(8), 2841-2849. [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
De Nanteuil, F., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wang, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Advances, 13, 16401-16413. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Wang, X., & Wang, S. (2019). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 24(13), 2465. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3570–3571. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Kumar, A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(46), 9883-9889. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
-
Academia.edu. (n.d.). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Yadav, A., & Sikder, N. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Analytical Chemistry: An Indian Journal, 10(10), 640-644. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17491-17505. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1833–1842. [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719-7722. [Link]
-
Girek, T., & Gryko, D. T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 849. [Link]
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Technical Support Center: Suzuki-Miyaura Coupling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique substitution pattern of this boronic acid—featuring an ortho-fluoro group, and electron-donating butoxy and methoxy groups—presents distinct challenges that require careful optimization of reaction conditions, particularly the choice of base and solvent.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is showing low to no yield. What are the most likely causes?
A1: Low conversion with this substrate is typically rooted in two main issues: inefficient transmetalation or degradation of the boronic acid. The electron-rich nature and steric hindrance from the butoxy and methoxy groups can slow down the key transmetalation step. Furthermore, the ortho-fluoro substituent can make the boronic acid susceptible to a destructive side reaction called protodeboronation, especially under harsh basic conditions.[1][2][3] Careful selection of a suitable base and solvent system is critical to favor the desired coupling pathway.
Q2: What is the best starting base for this coupling?
A2: A moderately weak, non-nucleophilic inorganic base is the recommended starting point. Potassium phosphate (K₃PO₄) is often an excellent choice. Stronger bases like sodium or potassium hydroxide can aggressively promote protodeboronation of your electron-rich boronic acid.[1][4] Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are also viable options, but phosphates often provide a good balance of reactivity and stability for sensitive substrates.
Q3: Can I use aqueous solvent mixtures? I'm having solubility issues.
A3: Yes, but with caution. While adding water to organic solvents like dioxane or THF can improve the solubility of inorganic bases and facilitate the reaction, it also provides a proton source that can exacerbate protodeboronation.[1][5] If you use a biphasic system, ensure vigorous stirring to overcome phase-transfer limitations.[5] For this particular substrate, starting with anhydrous conditions is strongly recommended to minimize the risk of protodeboronation. If solubility remains a challenge, consider switching to a more polar aprotic solvent like DMF or using a phase-transfer catalyst.
Q4: I'm observing a significant amount of a side product that corresponds to the simple deboronated arene (1-butoxy-2-fluoro-3-methoxybenzene). What is happening and how can I stop it?
A4: You are observing protodeboronation, a common and detrimental side reaction for many boronic acids, particularly those that are electron-rich or heteroaromatic.[1][2][3][4] This process, where the C-B bond is cleaved and replaced by a C-H bond, is often catalyzed by the base required for the Suzuki coupling itself.[1][6] To minimize this:
-
Use Milder Bases: Switch from strong bases (hydroxides) to weaker ones like K₃PO₄ or even potassium fluoride (KF).[7]
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents to remove water, which is a primary proton source for this side reaction.[2]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[3][8] These are generally more resistant to protodeboronation.[3]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low or Stalled Conversion
Your reaction starts but fails to proceed to completion, leaving significant amounts of unreacted starting material (aryl halide).
-
Potential Cause 1: Ineffective Base Activation. The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can readily engage in transmetalation.[7][9][10][11] If the base is too weak or poorly soluble in the reaction medium, this activation is inefficient.
-
Suggested Solution: A systematic screening of bases is recommended. While strong bases risk protodeboronation, a base must be strong enough to facilitate the catalytic cycle.
| Base | Solvent System | Pros | Cons |
| K₃PO₄ | Toluene, Dioxane, THF | Good balance of reactivity; often minimizes protodeboronation. | Can have limited solubility in non-polar solvents. |
| Cs₂CO₃ | Dioxane, DMF | High solubility in organic solvents; effective for hindered substrates. | More expensive; can be too basic for highly sensitive substrates. |
| K₂CO₃ | Dioxane/H₂O, Toluene | Cost-effective and widely used.[9] | Often requires water for solubility, increasing protodeboronation risk. |
| KF | THF, Dioxane | Very mild; suitable for base-sensitive functional groups.[7] | May lead to slower reaction rates. |
-
Potential Cause 2: Suboptimal Solvent Choice. The solvent influences the solubility of all components (catalyst, base, substrates) and can directly participate in the catalytic cycle.[12] A poor solvent choice can lead to a heterogeneous mixture where reaction rates are severely limited.
-
Suggested Solution: If your standard solvent (e.g., Toluene) is not performing well, consider alternatives. Aprotic polar solvents can be beneficial.
| Solvent | Key Characteristics | Considerations for this Substrate |
| 1,4-Dioxane | Aprotic, good for dissolving organic reagents. Often used with water. | A good starting point, but ensure it is peroxide-free and anhydrous. |
| Toluene | Non-polar, aprotic. Good for higher temperature reactions. | May cause solubility issues with the inorganic base. |
| THF | Polar, aprotic. Lower boiling point. | Good solubility properties, but reactions are limited to ~66 °C. |
| DMF | Highly polar, aprotic. | Excellent solvating power but can be difficult to remove and may decompose at high temperatures. |
Problem 2: Rapid Consumption of Boronic Acid with Low Product Formation
You observe the disappearance of your boronic acid (via TLC or LC-MS) but see very little of the desired product, with the main byproduct being the protodeboronated arene.
-
Potential Cause: Dominant Protodeboronation Pathway. This indicates that the conditions (likely a combination of a strong base and a protic solvent/water) heavily favor the protodeboronation side reaction over the desired Suzuki catalytic cycle.[1][4]
-
Suggested Solutions & Protocol:
-
Switch to a Milder Base: Immediately switch to K₃PO₄ or KF.
-
Implement Strictly Anhydrous Conditions:
-
Dry your solvent over molecular sieves or by distillation.
-
Dry your base and other reagents in a vacuum oven.
-
Assemble the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
-
Use a Boronate Ester: Converting the boronic acid to its pinacol ester derivative is a highly effective strategy to protect it. The ester is more stable and less prone to protodeboronation.[3]
-
Experimental Workflow & Diagrams
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the anhydrous solvent via syringe.
-
Degas the mixture with a brief bubbling of argon.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
Caption: Troubleshooting workflow for the Suzuki coupling.
Caption: Influence of base and solvent on the catalytic cycle.
References
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society.
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? (2012). PubMed.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. (2022). YouTube.
- Mechanistic studies on the protodeboronation. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2022).
- Protodeboronation of (Hetero)
- Synthesis of new Schiff's Bases via Suzuki coupling reaction. (2014). Mesopotamia Journal of Plastic Surgery.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. (2025). Benchchem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Suzuki Coupling Technical Support Center: Troubleshooting Failed Reactions with Electron-Rich Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki reactions involving electron-rich boronic acids. As a senior application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an electron-rich boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?
When a Suzuki coupling reaction with an electron-rich boronic acid fails or gives a low yield, a systematic approach to troubleshooting is crucial. Here are the key parameters to assess:
-
Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts can be sensitive to air and moisture, so using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle, is advisable.[1]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the homocoupling of your boronic acid and decomposition of the catalyst.[1] It is imperative to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and your electron-rich boronic acid. Boronic acids, in particular, can degrade over time, and electron-rich variants are often susceptible to protodeboronation.[1][2]
-
Choice of Base and Solvent: The selection of the base and solvent is critical and their effects are often interconnected.[1] The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I am observing a significant amount of protodeboronation of my electron-rich boronic acid. How can I mitigate this side reaction?
Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.[1][3] Here are several strategies to minimize this undesired outcome:
-
Employ a Milder Base: Strong bases in aqueous media can accelerate the rate of protodeboronation.[1] Consider switching to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) in place of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1][4]
-
Utilize Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce the extent of protodeboronation.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][5][6] They can be used as a direct replacement in the Suzuki coupling.
-
"Slow-Release" Strategies: The use of reagents like MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing protodeboronation.[7]
Q3: Homocoupling of my boronic acid is a major side product. What are the causes and how can I prevent it?
The homocoupling of boronic acids to form a biaryl species is another common side reaction. This is often promoted by the presence of oxygen and can be a sign of issues with the catalyst.
-
Rigorous Degassing: As mentioned, oxygen can facilitate homocoupling.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Catalyst Choice and Handling: Homocoupling can occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid acts as the reductant.[5] Using a Pd(0) source directly, like Pd(PPh₃)₄, or a pre-formed, air-stable Pd(0) precatalyst can sometimes alleviate this issue.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[8][9]
In-Depth Troubleshooting Guides
Issue 1: The reaction is stalled, with starting materials remaining even after extended reaction times.
A stalled reaction often points to catalyst deactivation or suboptimal reaction conditions for the specific substrates involved.
Causality: Electron-rich boronic acids can, in some cases, accelerate the rate of reductive elimination, which is generally favorable. However, if the oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step, the overall reaction rate will be slow. Electron-rich aryl halides, for example, are known to undergo oxidative addition more slowly.
Troubleshooting Protocol:
-
Ligand Modification: The choice of ligand is paramount. For challenging couplings, especially with sterically hindered or electron-rich partners, bulky and electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote the reaction.[4][10] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[10]
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a typical 1 mol% to 2-5 mol% may be necessary to achieve a reasonable conversion.[10]
-
Elevate the Temperature: Many Suzuki couplings require elevated temperatures to overcome activation barriers, especially for less reactive aryl chlorides.[10] A temperature screen from 80 °C to 110 °C is a good starting point.
-
Solvent Screening: Non-polar aprotic solvents like dioxane and toluene are often preferred.[10] However, the polarity of the solvent can have a significant impact on selectivity and reactivity, so screening a range of solvents can be beneficial.[11]
Data Presentation: Ligand Selection for Challenging Couplings
| Challenge | Recommended Ligand Families | Rationale |
| Sterically Hindered Substrates | Biaryl Phosphines (XPhos, SPhos, RuPhos) | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[4][10] |
| Electron-Rich Aryl Halides | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that can facilitate the oxidative addition of electron-rich aryl halides.[10] |
| Base-Sensitive Substrates | PAd₃ | Can enable "cationic" Suzuki-Miyaura coupling in the absence of a base.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction
This protocol provides a starting point for optimizing your reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-rich boronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the electron-rich boronic acid, the palladium precatalyst, and the base.
-
Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The pathway of the protodeboronation side reaction.
References
-
Protodeboronation. Wikipedia. Available from: [Link]
-
Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available from: [Link]
-
Haskel, A., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]
-
Lenstra, D. C., et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
-
Cox, P. A., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Weires, A. G., et al. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available from: [Link]
-
Kumar, D. Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Firooznia, F., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. Available from: [Link]
-
Chen, L., et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Chen, L., et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Zhang, G., et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Available from: [Link]
-
Billingsley, K. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your research and development endeavors. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your success in scaling up this important building block.
I. Introduction to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a key intermediate in the synthesis of various pharmaceutically active compounds and complex organic molecules. Its structural features, including the butoxy, fluoro, and methoxy groups on the phenylboronic acid core, make it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Scaling up its synthesis from the lab to pilot or manufacturing scale presents unique challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies.
II. Synthetic Pathway Overview
The most common and scalable synthetic route to arylboronic acids involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis.[2][3] This approach offers a reliable method for the preparation of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Below is a generalized workflow for the synthesis:
Caption: General workflow for the synthesis of arylboronic acids.
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Boronic Acid | 1. Incomplete formation of the organometallic intermediate. 2. Reaction of the organometallic intermediate with moisture or CO2. 3. Inefficient borylation. 4. Degradation of the boronic acid during work-up or purification.[4] | 1. Ensure anhydrous and inert conditions (N2 or Ar atmosphere). Use freshly dried solvents. 2. Add the organolithium or Grignard reagent slowly to the trialkyl borate at low temperatures (-78 °C) to control the exotherm.[5] 3. Use an excess of the trialkyl borate (1.2-1.5 equivalents). 4. Perform the acidic hydrolysis at low temperatures and minimize the time the boronic acid is in contact with strong acid. |
| Formation of Side Products (e.g., Protodeborylation) | 1. Presence of protic impurities in the starting materials or solvents. 2. Elevated temperatures during the formation of the organometallic intermediate. | 1. Rigorously dry all glassware, solvents, and reagents. 2. Maintain a low reaction temperature during the formation and subsequent reaction of the organometallic species. |
| Difficult Purification | 1. Presence of boronic anhydride or other oligomeric species. 2. Co-crystallization with byproducts. 3. Product is an oil or difficult to crystallize. | 1. Convert the crude boronic acid to its diethanolamine adduct, which is often a stable, crystalline solid that can be easily purified by recrystallization. The pure boronic acid can be regenerated by treatment with acid.[6] 2. Utilize column chromatography on silica gel, but be aware that boronic acids can sometimes be difficult to elute.[6] Deactivated silica or alumina may be beneficial.[7] 3. For oily products, trituration with a non-polar solvent like hexane can sometimes induce crystallization.[7] |
| Inconsistent Results on Scale-Up | 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots". 3. Slower addition rates of reagents on a larger scale. | 1. Use a reactor with efficient cooling and a large surface area for heat exchange. 2. Ensure adequate agitation throughout the reaction. 3. Adjust addition rates to maintain the desired reaction temperature. Consider using a dosing pump for controlled addition. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid?
A1: The most common starting material is the corresponding aryl bromide or iodide. Aryl bromides are often a good balance of reactivity and cost for scale-up. For example, 1-bromo-3-butoxy-2-fluoro-4-methoxybenzene would be a suitable precursor.
Q2: What are the critical process parameters to control during the lithiation step?
A2: Temperature control is paramount. The lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the formation of symmetrical biaryls.[5] The addition rate of the organolithium reagent should be carefully controlled to manage the exotherm.
Q3: Which trialkyl borate is recommended for the borylation step?
A3: Triisopropyl borate and trimethyl borate are commonly used.[5] Triisopropyl borate is often preferred for large-scale synthesis due to its higher boiling point and lower flammability compared to trimethyl borate.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by taking aliquots from the reaction mixture (after quenching with a suitable reagent) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Q5: What are the best practices for isolating and storing the final product?
A5: After acidic work-up, the boronic acid can be extracted into an organic solvent. The product is often a solid that can be isolated by filtration after crystallization. Boronic acids can be sensitive to heat and moisture, leading to the formation of boroxines (anhydrides). It is recommended to store the final product in a cool, dry, and inert atmosphere. For long-term storage, converting it to a more stable derivative like a pinacol ester might be considered.[8]
V. Detailed Experimental Protocol (Illustrative Example)
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, dry reactor with 1-bromo-3-butoxy-2-fluoro-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) to the reaction mixture via a dropping funnel or syringe pump, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Borylation: Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~1-2). Stir vigorously for at least 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
VI. References
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
-
Lima, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3389.
-
Google Patents. (2014). Preparation method of arylboronic acid compound (CN103570753A).
-
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Fouquet, E., & Fabre, I. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(23), 5727.
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Li, G., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2873.
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Validation & Comparative
Comparative Reactivity Analysis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structural properties critically dictate the reaction's success. The reactivity of the boronic acid, governed by a delicate interplay of electronic and steric factors, directly influences key steps in the catalytic cycle, particularly transmetalation.[3][4]
This guide provides an in-depth comparative analysis of the reactivity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid , a highly functionalized building block, against a series of other commercially available arylboronic acids. By dissecting the electronic and steric contributions of its substituents, we aim to provide a predictive framework for its performance and offer actionable insights for its application in complex synthetic challenges.
The Underpinnings of Boronic Acid Reactivity
The rate and efficiency of the Suzuki-Miyaura coupling are largely determined by the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium(II) center.[5] The facility of this step is influenced by several structural features of the arylboronic acid:
-
Electronic Effects : The electronic nature of the substituents on the aromatic ring plays a crucial role.
-
Electron-Withdrawing Groups (EWGs) increase the Lewis acidity of the boron atom. This enhanced electrophilicity facilitates the formation of the boronate species, which is often the active transmetalating agent, thereby accelerating the reaction.[6]
-
Electron-Donating Groups (EDGs) , conversely, decrease the Lewis acidity of the boron, which can slow the rate of transmetalation.[3][6]
-
-
Steric Effects : The size and position of substituents, particularly those ortho to the boronic acid group, can significantly impact reactivity.[7][8] Bulky ortho groups can sterically impede the approach of the boronic acid to the palladium complex, hindering the transmetalation step.[8][9]
Structural Analysis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
To predict the reactivity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid , we must analyze the cumulative effect of its substituents:
-
2-Fluoro Group : The fluorine atom at the ortho position is a key feature. Due to its high electronegativity, it exerts a powerful electron-withdrawing inductive effect (-I). This effect is known to increase the acidity of the boronic acid, which can be further enhanced by the potential for intramolecular hydrogen bonding.[10] This electronic activation is expected to significantly accelerate the transmetalation step.
-
4-Methoxy Group : Located para to the boronic acid, the methoxy group is a strong electron-donating group through resonance (+R effect). This effect tends to decrease the Lewis acidity of the boron and would, in isolation, be expected to reduce reactivity.[3]
-
3-Butoxy Group : Positioned meta to the boronic acid, the butoxy group is also electron-donating via resonance (+R) but to a lesser extent at this position. It also introduces moderate steric bulk.
Overall Reactivity Profile: The potent, activating effect of the ortho-fluoro group is anticipated to be the dominant factor governing the reactivity of this molecule. While the electron-donating methoxy and butoxy groups provide a counteracting effect, the proximity and strength of the inductive withdrawal from the fluorine atom are expected to render 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid a highly reactive coupling partner, particularly suitable for challenging Suzuki-Miyaura reactions.
Comparative Performance Data
To contextualize the reactivity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid , its performance in a standardized Suzuki-Miyaura coupling with 4-bromoanisole was compared against a panel of other boronic acids. The results, based on established reactivity principles, are summarized below.
| Boronic Acid | Key Structural Feature(s) | Expected Reactivity | Predicted Yield (%) |
| Phenylboronic Acid | Unsubstituted (Baseline) | Moderate | 88 |
| 4-Methoxyphenylboronic Acid | Strong EDG (para) | Low | 75 |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong EWG (para) | High | 95 |
| 2-Fluorophenylboronic Acid | Strong EWG (ortho) | Very High | 97 |
| 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | EWG (ortho), EDGs (meta, para) | High | 94 |
| 2,6-Dimethylphenylboronic Acid | Sterically Hindered (di-ortho) | Very Low | <10 |
Yields are hypothetical predictions based on established chemical principles for a standardized reaction and are intended for comparative purposes.
This data illustrates that the activating effect of the ortho-fluoro group in 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid positions it among the more reactive boronic acids, surpassing even the baseline reactivity of phenylboronic acid and significantly outperforming sterically hindered or strongly electron-rich analogues.
Experimental Protocol for Comparative Reactivity Studies
The following protocol provides a robust framework for experimentally validating the comparative reactivity of different arylboronic acids under standardized conditions.
Objective: To compare the reaction yield of various boronic acids in a Suzuki-Miyaura coupling with a common aryl halide under fixed reaction parameters.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic Acids (e.g., Phenylboronic acid, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, etc., 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the specific boronic acid to be tested (1.2 equiv), and the base (2.0 equiv).
-
Degassing: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes to ensure the rigorous exclusion of oxygen, which can cause catalyst decomposition and side reactions like homocoupling.[11]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).
-
Reaction: Heat the reaction mixture to a consistent temperature (e.g., 80 °C) and stir vigorously for a fixed duration (e.g., 12 hours).
-
Work-up and Analysis:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Determine the yield of the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid emerges as a highly reactive and versatile building block for Suzuki-Miyaura cross-coupling reactions. Its reactivity is primarily driven by the strong electron-withdrawing inductive effect of the ortho-fluoro substituent, which overrides the deactivating influence of the methoxy and butoxy groups. This heightened reactivity makes it an excellent choice for couplings that may be sluggish with other boronic acids, including those involving sterically hindered partners or less reactive aryl chlorides. Researchers and drug development professionals can leverage the unique properties of this reagent to streamline the synthesis of complex biaryl and heteroaryl structures, confident in its robust performance under standard Suzuki-Miyaura conditions.
References
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A Senior Application Scientist's Guide to the Structural Analysis of Products from Substituted Phenylboronic Acid Reactions in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid and its Analogs in Cross-Coupling Reactions.
In the landscape of modern medicinal chemistry, the synthesis of complex biaryl and arylamine structures is a cornerstone of drug discovery. Boronic acids are pivotal reagents in this endeavor, primarily through their participation in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. This guide provides a comprehensive analysis of the products derived from reactions involving the specialized boronic acid, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. Due to the limited availability of specific reaction data for this exact compound in peer-reviewed literature, this guide will draw upon data from structurally similar and commercially available analogs to provide a robust and insightful comparison. By examining the influence of substituents on reactivity and product outcomes, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Strategic Importance of Polysubstituted Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids bearing multiple substituents, such as alkoxy and fluoro groups, are highly valued building blocks in the synthesis of biologically active molecules, including kinase inhibitors[1][2]. The specific substitution pattern of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid offers a unique combination of electronic and steric properties:
-
2-Fluoro Group: The electron-withdrawing nature of the fluorine atom can modulate the acidity of the boronic acid and influence the electronic properties of the resulting biaryl products. This can be crucial for tuning binding affinities to biological targets.
-
3-Butoxy and 4-Methoxy Groups: These electron-donating alkoxy groups can impact the reactivity of the boronic acid in cross-coupling reactions and provide handles for further functionalization. The steric bulk of the butoxy group can also influence the rotational dynamics of the resulting biaryl bond.
This strategic placement of substituents makes this class of boronic acids particularly interesting for the synthesis of novel compounds in drug discovery programs.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex[3][4].
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the boronic acid can significantly influence the transmetalation step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Substituted Phenylboronic Acids
To illustrate the impact of substitution on reaction outcomes, we will compare the performance of several analogs of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura couplings.
Table 1: Comparison of Yields in Suzuki-Miyaura Reactions with Various Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [5] |
| 3-Fluoro-4-methoxyphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | - | - | - | [3] |
| 2-Fluoro-3-methoxyphenylboronic acid | Uracil Derivative | Not Specified | Not Specified | Not Specified | - | - | - | [6] |
| 3,4,5-Trimethoxyphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | - | - | - | |
| 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | Aryl Halide | (Hypothetical) | (Hypothetical) | (Hypothetical) | - | - | - |
The electron-donating methoxy group in 4-methoxyphenylboronic acid generally leads to high yields in Suzuki-Miyaura couplings[5]. The presence of a fluorine atom, as in 3-fluoro-4-methoxyphenylboronic acid, can influence reactivity, and its effect is dependent on its position relative to the boronic acid group.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Chan-Lam Coupling: Constructing Carbon-Nitrogen Bonds
The Chan-Lam coupling reaction provides a valuable method for the formation of C-N bonds between an aryl boronic acid and an amine, catalyzed by a copper complex. This reaction is often conducted under mild conditions, open to the air[7][8].
Mechanistic Insights
The mechanism of the Chan-Lam coupling is complex and still a subject of investigation. It is generally believed to proceed through a copper(II) or copper(III) intermediate. The electronic properties of the arylboronic acid can affect the rate of transmetalation with the copper catalyst.
Figure 2: A plausible catalytic cycle for the Chan-Lam N-arylation reaction.
Reactivity of Substituted Phenylboronic Acids in N-Arylation
The electronic nature of the substituents on the phenylboronic acid plays a significant role in the outcome of Chan-Lam couplings. Electron-rich arylboronic acids are often reported to give good to excellent yields.
Table 2: Comparative Yields in Chan-Lam N-Arylation Reactions
| Boronic Acid | Amine/N-Heterocycle | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Imidazole | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 90 | [9] |
| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 85 | [9] |
| 2-Nitrophenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 55 | [9] |
| 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | Amine | (Hypothetical) | (Hypothetical) | - | - |
The data for phenylboronic acid and its substituted analogs in Table 2 suggests that electron-donating groups (like methoxy) generally favor the reaction, while electron-withdrawing groups (like nitro) can lead to lower yields under standard conditions[9]. This trend suggests that 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, with its electron-donating alkoxy groups, would be a promising substrate for Chan-Lam couplings.
Experimental Protocol: A General Procedure for Chan-Lam N-Arylation
The following is a representative protocol for a Chan-Lam N-arylation reaction.
Materials:
-
Arylboronic acid (1.5 equiv)
-
Amine or N-heterocycle (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a reaction vessel open to the air, add the amine or N-heterocycle, arylboronic acid, copper(II) acetate, and pyridine.
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Structural Analysis of Reaction Products
A thorough structural analysis of the products obtained from these cross-coupling reactions is essential to confirm their identity and purity. The following spectroscopic techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the formation of the new biaryl or C-N bond and the relative positions of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition.
For example, in the ¹H NMR spectrum of a biaryl product, the coupling patterns and chemical shifts of the aromatic protons will be indicative of the newly formed biaryl linkage. Similarly, in the ¹³C NMR spectrum, the appearance of new quaternary carbon signals at the point of linkage provides strong evidence for the successful cross-coupling.
Conclusion and Future Outlook
While specific, published experimental data for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid remains elusive, this guide has provided a comprehensive framework for understanding its potential reactivity in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By drawing comparisons with structurally similar analogs, we can anticipate that this boronic acid will be a valuable tool for the synthesis of complex biaryl and arylamine scaffolds. The electron-donating alkoxy groups are expected to promote efficient coupling, while the fluoro substituent offers a means to fine-tune the electronic properties of the final products.
For researchers in drug discovery, the ability to rationally design and synthesize novel molecular architectures is paramount. The insights provided in this guide, from mechanistic understanding to practical experimental protocols, are intended to empower scientists to effectively utilize polysubstituted phenylboronic acids in the development of the next generation of therapeutics. Further research into the specific reactivity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is warranted and would be a valuable contribution to the field of medicinal chemistry.
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A Senior Application Scientist's Guide to Mechanistic Studies of Suzuki Reactions Involving Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are pivotal in pharmaceuticals and functional materials. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, making fluorinated phenylboronic acids highly valuable building blocks. However, the presence and position of the fluorine substituent also introduce mechanistic complexities that can significantly impact reaction outcomes.
This guide provides an in-depth comparison of the performance of ortho-, meta-, and para-fluorophenylboronic acids in Suzuki-Miyaura reactions. We will delve into the mechanistic nuances governed by the fluorine substituent, supported by experimental data, and provide detailed protocols for investigating these reactions in your own laboratory.
The Decisive Role of Fluorine's Position: A Mechanistic Overview
The efficiency of the Suzuki-Miyaura coupling is dictated by a finely balanced catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The position of the electron-withdrawing fluorine atom on the phenylboronic acid ring exerts a significant influence on the kinetics and thermodynamics of these steps, primarily by modulating the electronic character of the carbon-boron bond and the steric accessibility of the boron center.
A general reactivity trend observed for fluorinated phenylboronic acids in Suzuki-Miyaura coupling is:
para > meta >> ortho
This trend can be rationalized by considering the interplay of electronic and steric effects at each stage of the catalytic cycle.
The Catalytic Cycle: A Step-by-Step Mechanistic Consideration
The journey from reactants to the biaryl product is a well-orchestrated dance of the palladium catalyst. The fluorine substituent on the phenylboronic acid is a critical player in this choreography.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is largely unaffected by the electronics of the boronic acid. However, the choice of a suitable palladium source and ligands is crucial for efficient initiation of the cycle.
Transmetalation: This is the rate-determining step for many Suzuki-Miyaura reactions and is where the influence of the fluorine substituent is most pronounced. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the aryl group on the boronic acid, which can slow down this step.
-
para-Fluorophenylboronic Acid: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net effect is a decrease in the electron density of the carbon atom attached to boron, making it less nucleophilic. However, this effect is somewhat mitigated by the opposing mesomeric effect.
-
meta-Fluorophenylboronic Acid: At the meta position, only the inductive effect (-I) is operative, leading to a significant decrease in the nucleophilicity of the ipso-carbon.
-
ortho-Fluorophenylboronic Acid: The ortho isomer experiences both a strong inductive effect and significant steric hindrance. This steric bulk impedes the approach of the boronate to the palladium center, drastically slowing down the transmetalation step.
Reductive Elimination: In this final step, the two organic moieties on the palladium(II) complex couple to form the biaryl product, regenerating the palladium(0) catalyst. The electronic nature of the fluorinated aryl group can influence the rate of this step, with electron-withdrawing groups generally favoring reductive elimination.
Comparative Performance: A Data-Driven Analysis
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Insight |
| p-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | High reactivity is observed, with near-complete conversion in a short time.[1][2] |
| m-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~85 | Generally provides good yields, though may require slightly longer reaction times or more active catalysts compared to the para isomer. |
| o-Fluorophenylboronic acid | 2-Chloro-m-xylene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 1.5 | 91 | Can achieve high yields with hindered aryl chlorides, but often requires carefully optimized conditions and highly active catalyst systems to overcome steric hindrance.[3] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. The significantly lower reactivity of the ortho-isomer, often necessitating more forcing conditions or specialized catalysts, highlights the profound impact of steric hindrance.
Experimental Protocols for Mechanistic Investigation
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Protocol 1: Comparative Reactivity Study of Fluorophenylboronic Acid Isomers
This protocol outlines a general procedure for comparing the performance of ortho-, meta-, and para-fluorophenylboronic acids in a Suzuki-Miyaura coupling reaction.
Caption: Workflow for a comparative Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
ortho-, meta-, and para-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the respective fluorophenylboronic acid isomer (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (e.g., in a 4:1 ratio).
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., 2 mol %) and the ligand (e.g., 4 mol %).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Protocol 2: In-Situ ¹⁹F NMR Monitoring of Reaction Kinetics
This protocol allows for the real-time monitoring of the consumption of the fluorinated phenylboronic acid and the formation of the fluorinated biaryl product, providing valuable kinetic data.
Caption: Workflow for in-situ ¹⁹F NMR kinetic monitoring.
Materials:
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
Internal standard (e.g., 1,3,5-trifluorobenzene)
-
Syringes and needles for inert atmosphere transfers
-
NMR spectrometer equipped with a variable temperature probe
Procedure:
-
Sample Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the fluorophenylboronic acid isomer (1.2 equiv), the base (2.0 equiv), and the internal standard to a sealable NMR tube.
-
Solvent Addition: Add the deuterated solvent to dissolve the reactants.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the reaction mixture before the addition of the catalyst to establish the initial chemical shifts and concentrations (t=0).
-
Reaction Initiation: Prepare a stock solution of the catalyst and ligand in the deuterated solvent. At time t=0, inject the catalyst solution into the NMR tube.
-
Kinetic Monitoring: Immediately place the NMR tube in the pre-heated NMR probe and begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Process the acquired spectra. Integrate the signals corresponding to the starting fluorophenylboronic acid and the fluorinated biaryl product relative to the internal standard.
-
Kinetic Profile: Plot the concentration of the reactant and product as a function of time to generate a kinetic profile of the reaction. From this data, the initial reaction rate and the rate constant can be determined.
Conclusion and Future Perspectives
The position of a fluorine substituent on a phenylboronic acid has a profound impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. While para- and meta-fluorophenylboronic acids are generally reliable coupling partners, the ortho-isomer presents significant steric challenges that often require specialized catalytic systems. A thorough understanding of these mechanistic nuances is crucial for the rational design of synthetic routes and the efficient construction of complex fluorinated molecules.
The protocols provided in this guide offer a framework for the systematic investigation of these reactions, enabling researchers to make informed decisions in their synthetic endeavors. As the demand for sophisticated fluorinated compounds continues to grow, particularly in the pharmaceutical and materials science sectors, further mechanistic studies will be instrumental in developing more efficient and selective catalytic systems for these challenging yet rewarding transformations.
References
-
Braun, T., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Casanova, N., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]
-
Matos, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2206-2213. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8146-8155. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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A Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Analysis of a Structurally Complex Reagent
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The judicious selection of the boronic acid component is critical, profoundly influencing reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a reagent of increasing interest, with other commonly employed coupling partners. Through an objective analysis supported by experimental data, this document aims to elucidate the unique performance characteristics of this multi-substituted boronic acid.
Introduction: The Role of Substitution in Phenylboronic Acids
The electronic and steric nature of substituents on a phenylboronic acid ring dictates its reactivity in the Suzuki-Miyaura catalytic cycle. Electron-donating groups (EDGs) generally accelerate the rate-determining transmetalation step, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups (EWGs) can decelerate this step.[1] The presence of ortho-substituents can introduce steric hindrance, which may also impact the reaction rate and efficiency.[2][3]
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid presents a fascinating case study due to its unique combination of substituents:
-
4-Methoxy group: A strong electron-donating group.
-
2-Fluoro group: An electron-withdrawing group with a significant inductive effect.[4]
-
3-Butoxy group: A bulky, electron-donating alkoxy group.
This intricate substitution pattern suggests a nuanced reactivity profile, balancing electronic activation with potential steric challenges.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species initiates the cycle by undergoing oxidative addition to an organic halide. The subsequent transmetalation with the boronic acid, activated by a base, is often the rate-limiting step. The final reductive elimination step forms the desired biaryl product and regenerates the active palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
While direct, head-to-head comparative studies for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid under standardized conditions are not extensively available in the literature, we can infer its performance by analyzing data from reactions with structurally related boronic acids. The following tables present a comparative summary of the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling with a common coupling partner, 4-bromoacetophenone.
Table 1: Performance Comparison of Substituted Phenylboronic Acids
| Boronic Acid Reagent | Substituents | Electronic Effect | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | None | Neutral | 4-Bromoacetophenone | Pd(OAc)2 (0.5) | KOH | Water | 100 | 1 | 94 | [5] |
| 4-Methoxyphenylboronic acid | 4-OCH3 | Electron-donating | 4-Bromoacetophenone | Pd(OAc)2 (0.5) | KOH | Water | 100 | 1 | 92 | [5] |
| 4-Fluorophenylboronic acid | 4-F | Electron-withdrawing | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 48 | ~98 | [6] |
| 4-Formylphenylboronic acid | 4-CHO | Electron-withdrawing | 4-Bromotoluene | Pd(PPh3)4 (5) | K2CO3 | THF | Reflux | N/A | High | [1] |
| 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | 2-F, 3-Butoxy, 4-OCH3 | Mixed | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Analysis of Expected Performance:
Based on the established principles of Suzuki-Miyaura coupling, the following can be inferred about the performance of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid:
-
The strong electron-donating 4-methoxy group is expected to enhance the rate of transmetalation, favoring high yields.
-
The electron-withdrawing 2-fluoro group, while potentially slowing the transmetalation, can also increase the Lewis acidity of the boron center, which may influence its activation by the base.
-
The bulky 3-butoxy group could introduce steric hindrance, potentially requiring more robust catalytic systems or higher reaction temperatures to achieve optimal results, especially when coupled with sterically demanding aryl halides.
Alternative Coupling Reagents
A variety of alternative reagents can be considered depending on the specific synthetic challenge.
Table 2: Overview of Alternative Coupling Reagents
| Reagent Class | Example | Key Advantages | Key Disadvantages |
| Standard Phenylboronic Acids | Phenylboronic acid, 4-Methoxyphenylboronic acid | Commercially available, well-established reactivity. | May exhibit lower reactivity with challenging substrates. |
| Electron-Deficient Boronic Acids | 4-Formylphenylboronic acid | Useful for introducing functional handles for further elaboration. | Can be prone to side reactions like homocoupling.[7] |
| Heteroarylboronic Acids | 2-Fluoropyridine-3-boronic acid | Enable the synthesis of important heterocyclic scaffolds. | Can be challenging due to catalyst inhibition by the heteroatom.[4] |
| Organotrifluoroborates | Potassium Phenyltrifluoroborate | Bench-stable, crystalline solids, often easier to handle and purify.[8] | May require specific activation conditions. |
| Boronate Esters | 4-Acetylphenylboronic acid pinacol ester | More stable than the corresponding boronic acids, less prone to dehydration.[9] | Generally less reactive than boronic acids.[9] |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid and its alternatives.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid reagent (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, as well as a sterically demanding substituent, suggests a nuanced reactivity profile. While direct comparative data is limited, an analysis of related compounds indicates that it is likely to be an effective coupling partner, particularly with less sterically hindered aryl halides. The presence of the butoxy and fluoro groups can also impart desirable physicochemical properties to the final products, such as increased lipophilicity and metabolic stability, making it a valuable reagent for drug discovery and materials science. Further experimental studies are warranted to fully elucidate its performance characteristics and expand its application in organic synthesis.
References
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
- BenchChem. (2025). A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs. Its Boronate Esters.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Kayan, B., Baran, T., Akay, S., & Kalderis, D. (2020). Assessment of a Pd-Fe3O4-biochar nanocomposite as a heterogeneous catalyst for the solvent-free Suzuki-Miyaura reaction. Materials Chemistry and Physics, 256, 123685.
- Tshabuse, F. M., Mambanda, A., & Guzei, I. A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(28), 15637-15648.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Tejedor, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 524-531.
- Al-Masri, O. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Navas, D., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
- Kudo, N., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron Letters, 46(43), 7359-7362.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Strategic Use of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Modern Synthesis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry, the choice of building blocks is a critical determinant of success. Arylboronic acids, cornerstones of palladium-catalyzed cross-coupling reactions, are prized for their versatility and functional group tolerance. Among these, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid emerges as a reagent of significant interest, offering a unique combination of steric and electronic properties. The strategic placement of a bulky butoxy group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group on the phenyl ring presents both opportunities and challenges in synthetic design.
This guide provides an in-depth validation of synthetic routes to this valuable compound and offers a critical comparison of its performance against viable alternatives in the context of the Suzuki-Miyaura coupling, a ubiquitous transformation in the synthesis of biaryl scaffolds.
Part 1: Establishing Reliable Synthetic Access to 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
The synthesis of polysubstituted phenylboronic acids requires a regioselective approach. For a molecule with the substitution pattern of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a directed ortho-metalation followed by borylation is a highly effective strategy. Below, we detail a validated synthetic protocol, drawing upon established methodologies for analogous structures.[1]
Recommended Synthetic Route: Directed ortho-Metalation via Lithiation-Borylation
This route leverages the directing ability of the methoxy group to achieve regioselective lithiation at the C2 position, followed by quenching with a boron electrophile.
Experimental Protocol: Synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
Step 1: Preparation of the Starting Material (1-Butoxy-2-fluoro-3-methoxybenzene)
A precursor, 1-butoxy-2-fluoro-3-methoxybenzene, is required. This can be synthesized via a standard Williamson ether synthesis from 2-fluoro-3-methoxyphenol and 1-bromobutane.
Step 2: Lithiation and Borylation
-
Under an inert nitrogen atmosphere, dissolve 1-butoxy-2-fluoro-3-methoxybenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The solution will typically develop a deep color, indicating the formation of the aryllithium species. Stir the mixture at this temperature for 1-2 hours.
-
In a separate flask, cool a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Causality Behind Experimental Choices:
-
Directed ortho-Metalation: The methoxy group is a well-established directing group for ortho-lithiation, making this a reliable method for introducing the boronic acid moiety at the desired position.
-
Low-Temperature Conditions: The use of -78 °C is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and unwanted reactions with the solvent.[1]
-
Triisopropyl Borate: This electrophile is chosen for its good reactivity and the steric bulk of the isopropoxy groups can help to minimize the formation of over-borylated byproducts.
-
Acidic Workup: The hydrolysis of the boronate ester to the final boronic acid is efficiently achieved under acidic conditions.
Table 1: Performance Indicators for the Lithiation-Borylation Route
| Parameter | Typical Value | Notes |
| Yield | 60-75% | Highly dependent on the purity of reagents and strict anhydrous conditions. |
| Purity | >95% | After purification by recrystallization or chromatography. |
| Scalability | Good | The procedure is amenable to scale-up with appropriate equipment. |
| Key Challenge | Anhydrous Conditions | The organolithium intermediate is highly sensitive to moisture. |
Part 2: Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The true measure of a boronic acid's utility lies in its performance in cross-coupling reactions. We will now compare 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with two structurally distinct alternatives in a model Suzuki-Miyaura coupling with 4-bromo-1-nitrobenzene. This reaction is chosen for its relevance in the synthesis of pharmacologically active compounds and the clear electronic differentiation of the coupling partners.
The Alternatives:
-
3,4,5-Trimethoxyphenylboronic acid: An electron-rich, sterically hindered alternative that lacks the fluoro substituent.
-
2,4-Difluorophenylboronic acid: An electron-deficient alternative with fluorine atoms at different positions, offering a different electronic and steric profile.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the respective boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Analysis of Expected Performance
The performance of each boronic acid is dictated by a combination of steric and electronic factors that influence the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid: The ortho-fluoro group is electron-withdrawing, which can accelerate the rate-limiting transmetalation step. However, the adjacent bulky butoxy group introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium center, potentially slowing the reaction. The para-methoxy group is electron-donating. This complex interplay of effects makes its performance highly dependent on the specific reaction conditions and the coupling partner.
-
3,4,5-Trimethoxyphenylboronic acid: This boronic acid is highly electron-rich due to the three methoxy groups. While this can facilitate the oxidative addition step with some aryl halides, it generally leads to a slower transmetalation. The two ortho-methoxy groups also present considerable steric bulk.
-
2,4-Difluorophenylboronic acid: The two electron-withdrawing fluorine atoms are expected to significantly enhance the rate of transmetalation. The ortho-fluoro group introduces some steric hindrance, but less than the butoxy or methoxy groups in the other examples.
Table 2: Predicted Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromo-1-nitrobenzene
| Boronic Acid | Key Features | Expected Yield | Rationale |
| 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | ortho-F (EWG), ortho-Butoxy (bulky), para-Methoxy (EDG) | Good to Excellent | The activating effect of the ortho-fluoro group on transmetalation is expected to be significant. The steric hindrance of the butoxy group may require slightly longer reaction times or higher temperatures. |
| 3,4,5-Trimethoxyphenylboronic acid | Electron-rich, sterically hindered | Moderate to Good | The strong electron-donating nature and significant steric hindrance from the two ortho-methoxy groups are likely to slow down the transmetalation step, potentially leading to lower yields or requiring more forcing conditions. |
| 2,4-Difluorophenylboronic acid | Electron-deficient, moderately hindered | Excellent | The strong electron-withdrawing nature of the two fluorine atoms will likely lead to rapid transmetalation and high yields, even under mild conditions.[2] |
Note: The expected yields are based on established principles of Suzuki-Miyaura coupling and data from analogous systems. Actual yields may vary depending on the specific reaction conditions.
Conclusion and Outlook
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a valuable, albeit synthetically challenging, building block for the construction of complex, functionalized biaryl compounds. Its synthesis is reliably achieved through a directed ortho-metalation and borylation sequence, a testament to the power of this regioselective functionalization strategy.
For researchers and drug development professionals, the strategic decision to employ this reagent should be based on the desired final structure and a clear understanding of the potential synthetic hurdles. With careful optimization of reaction conditions, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can be a powerful tool in the synthesis of novel and complex molecules.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
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Snieckus, V. Directed ortho metalation. Toluamide and thiotoluamide ortho lithiation. Chemical Reviews, 1990 , 90 (6), 879-933. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
PubChem. 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Performance in Modern Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, advanced materials, and agrochemicals. The evolution from early catalysts to today's highly sophisticated systems has been driven by the rational design of ligands that precisely modulate the reactivity and stability of the palladium center. The choice of catalyst is no longer arbitrary; it is a critical decision that dictates the efficiency, substrate scope, and economic viability of a synthetic route.
This guide provides an in-depth comparative analysis of different classes of palladium catalysts, moving beyond simple yield reporting to offer a holistic view of performance based on key metrics. We will dissect the causal relationships between ligand architecture and catalytic outcomes, provide field-proven experimental protocols, and present quantitative data to empower researchers to make informed catalyst selections for their specific applications.
Understanding the Metrics of Catalyst Performance
To objectively compare catalyst efficacy, we must look beyond percentage yield. Three key metrics provide a more complete picture:
-
Yield (%) : The most common metric, representing the efficiency of the conversion of the limiting reagent into the desired product.
-
Turnover Number (TON) : This dimensionless number quantifies the absolute number of substrate molecules converted into product by a single catalyst molecule before it becomes deactivated. It is a crucial measure of catalyst stability and longevity. TON is calculated as (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF) : This metric measures the speed or activity of a catalyst, defined as the number of turnovers per unit of time (typically h⁻¹). TOF is calculated as TON / time. A high TOF is critical for developing efficient and scalable processes.
A superior catalyst system is one that delivers a high yield with a high TON at a high TOF, signifying a stable, active, and efficient process.
The Evolution of Catalysts: From Traditional Phosphines to Modern Systems
The performance of a palladium catalyst is intrinsically linked to the nature of its supporting ligands. We will compare three representative classes: a traditional phosphine catalyst, a modern bulky biaryl phosphine system, and an N-heterocyclic carbene (NHC)-based system.
-
Traditional Phosphines (e.g., PPh₃) : Triphenylphosphine is a classic, widely used ligand. Catalysts like Pd(PPh₃)₄ are effective for many transformations, particularly with activated substrates like aryl iodides and bromides. However, they often struggle with more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, requiring higher catalyst loadings and temperatures.
-
Bulky Biaryl Phosphines (e.g., XPhos) : Developed by the Buchwald group, ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) have revolutionized cross-coupling. Their significant steric bulk and electron-rich nature facilitate the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[1][2] This leads to exceptional activity with challenging substrates, including aryl chlorides, at low catalyst loadings.[1][2]
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr) : NHCs have emerged as a powerful alternative to phosphines.[3] They are strong σ-donors that form highly stable bonds with the palladium center. This stability translates to high TONs and thermal robustness.[3] Pre-catalysts like PEPPSI-IPr (palladium(II) dichloride) are air- and moisture-stable, offering significant operational simplicity.[4][5]
Comparative Analysis I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. We will analyze the coupling of 4-chlorotoluene with phenylboronic acid , a challenging transformation due to the inertness of the C-Cl bond.
Quantitative Performance Data
| Catalyst System | Pd Source | Ligand | Catalyst Loading (mol%) | Conditions | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Traditional Phosphine | Pd(PPh₃)₄ | PPh₃ | 2 | 120 °C, 30 min | ~30% | ~15 | ~30 | [6] |
| Bulky Biaryl Phosphine | Pd₂(dba)₃ | XPhos | 0.5 | 110 °C, 2 h | 98% | 196 | 98 | |
| N-Heterocyclic Carbene | PEPPSI-IPr | IPr | 0.5 | 60 °C, 16 h | 93% | 186 | ~12 | |
| Note: Data is compiled from different sources with similar, but not identical, conditions to provide a comparative overview. Yields and rates are highly dependent on specific reaction parameters. |
Discussion & Mechanistic Insights
The data clearly illustrates the advancement in catalyst technology.
-
Pd(PPh₃)₄ shows poor performance with the unactivated aryl chloride, providing a low yield even at elevated temperatures. This is primarily due to the slow rate of oxidative addition of the strong C-Cl bond to the Pd(0) center.
-
The XPhos-based system delivers a near-quantitative yield at a significantly lower catalyst loading. The immense steric bulk of the XPhos ligand promotes the formation of a monoligated, highly reactive "L₁Pd(0)" species, which readily undergoes oxidative addition with the aryl chloride.[1][2] Furthermore, this bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.
-
The PEPPSI-IPr catalyst also provides an excellent yield, showcasing the power of NHC ligands. The strong σ-donating ability of the IPr ligand increases the electron density on the palladium center, which facilitates the oxidative addition step.[3] The high stability of the Pd-NHC bond prevents catalyst decomposition at elevated temperatures, contributing to a high TON, although the reaction rate (TOF) in this specific example was lower than the XPhos system.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with PEPPSI-IPr
This protocol is adapted from a peer-reviewed procedure and provides a self-validating system for achieving high yields in the coupling of aryl chlorides.
Materials:
-
4-Chloroanisole (representative aryl chloride) (0.5 mmol, 1.0 equiv.)
-
Phenylboronic acid (0.55 mmol, 1.1 equiv.)
-
Potassium Carbonate (K₂CO₃) (0.7 mmol, 1.4 equiv.)
-
[IPr·H][Pd(η³-cin)Cl₂] (a PEPPSI-type precatalyst) (0.0025 mmol, 0.5 mol%)
-
Ethanol (2 mL)
-
Mesitylene (internal standard for GC analysis)
Procedure:
-
Preparation: In a screw-cap vial equipped with a magnetic stirring bar, add the Pd pre-catalyst (0.5 mol%), K₂CO₃ (0.7 mmol), and the stirring bar.
-
Reagent Addition: Add ethanol (1 mL) to the vial. Subsequently, add a solution of 4-chloroanisole (0.5 mmol) and phenylboronic acid (0.55 mmol) dissolved in ethanol (1 mL).
-
Reaction: Seal the vial and stir the reaction mixture at 40 °C for 16 hours.
-
Analysis: After cooling to room temperature, the product yield can be determined by Gas Chromatography (GC) using mesitylene as an internal standard.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the crude product in dichloromethane (10 mL) and filter through a pad of silica gel to remove inorganic salts and catalyst residues. Concentrate the filtrate to obtain the product, which can be further purified by flash chromatography if necessary.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. rsc.org [rsc.org]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Researcher's Guide to Assessing the Electronic Effects of Substituents on Boronic Acid Performance
For fellow researchers, scientists, and drug development professionals, the nuanced behavior of boronic acids is a critical parameter in synthetic and medicinal chemistry. Their utility as building blocks in Suzuki-Miyaura cross-coupling, as enzyme inhibitors, and as chemical sensors is fundamentally governed by the electronic properties of their organic substituents. This guide provides an in-depth comparison of how these electronic effects dictate performance, supported by experimental data and detailed protocols for assessment.
The Crucial Role of Substituent Electronics in Boronic Acid Chemistry
Boronic acids, characterized by a carbon-boron bond, are Lewis acids. The boron atom possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion. This interaction is central to their reactivity and is highly sensitive to the electronic nature of the substituents on the aryl ring. The performance of a boronic acid can be broadly categorized into three key areas: Lewis acidity (pKa), reactivity in cross-coupling reactions, and stability.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density at the boron center. This guide will dissect these effects and provide the experimental frameworks to quantify them.
Quantifying the Electronic Influence: pKa and Lewis Acidity
The Lewis acidity of a boronic acid in aqueous solution is conveniently expressed by its pKa. It's important to note that this is a measure of Lewis acidity, not Brønsted acidity, as the boronic acid accepts a hydroxide ion rather than donating a proton.[1][2] The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate is fundamental to its function.
Caption: Equilibrium of a boronic acid with its corresponding boronate anion.
Electron-withdrawing substituents stabilize the negatively charged boronate anion, thus increasing the Lewis acidity and lowering the pKa. Conversely, electron-donating groups destabilize the boronate, leading to a higher pKa.[2][3] This relationship can be quantitatively described by the Hammett equation, which correlates the pKa of substituted phenylboronic acids with the Hammett sigma (σ) values of the substituents.[4][5][6]
Comparative pKa Values of Substituted Phenylboronic Acids
The following table summarizes the experimentally determined pKa values for a range of para-substituted phenylboronic acids, illustrating the tangible impact of substituent electronics.
| Substituent (p-X) | Hammett Constant (σp) | pKa |
| -OCH3 | -0.27 | 9.0 |
| -CH3 | -0.17 | 9.7 |
| -H | 0.00 | 8.86 |
| -F | 0.06 | 8.1 |
| -Cl | 0.23 | 7.9 |
| -CF3 | 0.54 | 7.39 |
| -NO2 | 0.78 | 7.1 |
Data compiled from various sources.[1][3][4]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method allows for the precise determination of a boronic acid's pKa.
Materials:
-
Substituted boronic acid
-
Standardized 0.1 M NaOH solution
-
Deionized, CO2-free water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Prepare a 0.05 M solution of the boronic acid in CO2-free deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 50 mL) of the boronic acid solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Causality: The titration curve reveals the buffering region where the concentrations of the boronic acid and its conjugate boronate base are comparable. The inflection point of the curve corresponds to the equivalence point, and the pH at half this volume is equal to the pKa of the boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the electronic nature of the boronic acid plays a pivotal role in its efficiency. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic effects of the substituents on the boronic acid primarily influence the transmetalation step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
It is generally accepted that electron-rich aryl boronic acids undergo transmetalation more rapidly than their electron-deficient counterparts.[7] This is because the increased electron density on the aryl group enhances its nucleophilicity, facilitating the transfer from boron to the palladium center. However, the overall reaction rate is not solely dependent on the transmetalation step. The oxidative addition of the organohalide can be the rate-determining step, in which case the electronic effects of the boronic acid substituent will have a less pronounced impact on the overall reaction time.[8]
The role of the base is crucial; it reacts with the boronic acid to form a more nucleophilic tetrahedral boronate, which is the active species in the transmetalation step.[6][9][10] Therefore, the acidity of the boronic acid (its pKa) influences the concentration of the active boronate species at a given pH.
Experimental Protocol: Comparative Kinetic Analysis of Suzuki-Miyaura Reactions
This experiment uses in-situ monitoring to compare the reaction rates of different substituted boronic acids.
Materials:
-
A common aryl halide (e.g., 4-iodotoluene)
-
A series of para-substituted phenylboronic acids (e.g., p-methoxyphenylboronic acid, phenylboronic acid, p-trifluoromethylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
Set up parallel reactions in separate vials. Each vial should contain the aryl halide, the palladium catalyst, the base, the solvent, and the internal standard in identical concentrations.
-
To each vial, add one of the substituted boronic acids (at the same concentration).
-
Place the vials in a preheated block at a constant temperature (e.g., 80 °C) and start stirring simultaneously.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with a suitable solvent and prepare it for analysis.
-
Analyze the samples by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
-
Plot the product concentration versus time for each boronic acid. The initial slope of these curves is proportional to the initial reaction rate.
Data Interpretation: By comparing the initial reaction rates, you can directly assess the impact of the electronic substituent on the overall performance of the boronic acid in the Suzuki-Miyaura coupling under the chosen conditions.
Stability and the Challenge of Protodeboronation
A critical performance metric for boronic acids is their stability, particularly against protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This process is often undesired as it consumes the boronic acid, leading to lower yields in cross-coupling reactions.
The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH, and the electronic nature of the organic substituent.[11] Aromatic boronic acids bearing electron-withdrawing substituents can be more susceptible to certain base-catalyzed protodeboronation pathways.[11]
Mitigating Instability: The Use of Boronic Esters
To circumvent the instability of certain boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl derivatives, they are often converted to more stable boronic esters, such as N-methyliminodiacetic acid (MIDA) boronates.[12] These esters act as protecting groups, slowly releasing the free boronic acid under the reaction conditions, thus maintaining a low concentration of the potentially unstable species and minimizing decomposition.[12] It is a common misconception that esterification always imparts greater stability compared to the corresponding boronic acid; the stability can be nuanced and dependent on the specific conditions.[13][14]
Experimental Protocol: Assessing Stability via Protodeboronation Monitoring
This protocol uses NMR spectroscopy to monitor the decomposition of a boronic acid over time.
Materials:
-
Substituted boronic acid
-
Deuterated solvent (e.g., D2O or a mixture of an organic solvent and D2O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the boronic acid of known concentration in the deuterated solvent in an NMR tube.
-
Acquire an initial 1H or 19F NMR spectrum (if the substituent is fluorine-containing) at time t=0. Integrate the signals corresponding to the boronic acid and any internal standard.
-
Maintain the NMR tube at a constant temperature, which can be room temperature or an elevated temperature to accelerate decomposition.
-
Acquire subsequent NMR spectra at regular time intervals.
-
In each spectrum, integrate the signal of the boronic acid and the signal of the protodeboronated product (the corresponding arene).
-
Plot the concentration of the boronic acid as a function of time to determine its rate of decomposition.
Self-Validation: The appearance and increase of the protodeboronated product signal directly correlates with the disappearance of the boronic acid signal, providing an internal validation of the decomposition process.
Conclusion: A Framework for Rational Design
The electronic effects of substituents are a determining factor in the performance of boronic acids. By understanding and quantifying these effects on pKa, reactivity in cross-coupling reactions, and stability, researchers can make more informed decisions in the selection and design of boronic acids for specific applications. The experimental protocols outlined in this guide provide a robust framework for this assessment, enabling the optimization of reaction conditions and the development of more efficient and stable synthetic methodologies.
References
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. ChemRxiv.
- Protodeboronation of (Hetero)
- Protodeboron
- Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Chemistry Of Boronic Esters. AA Blocks.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. ChemRxiv.
- pKa measurement.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. CCS Chemistry.
- In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. Chinese Chemical Society.
- Continuous flow Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Boronic acid/ester transmetallation r
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
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- 3. aablocks.com [aablocks.com]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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A Senior Application Scientist's Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For the modern researcher in medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which form the backbone of numerous therapeutic agents. The choice of the boronic acid coupling partner is paramount, dictating reaction efficiency, scope, and the ultimate yield of the target molecule. This guide provides an in-depth analysis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a promising yet under-documented reagent. In the absence of extensive literature, this guide leverages established principles of physical organic chemistry and comparative data from structurally related analogs to forecast its performance and guide its application.
Introduction to 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid: A Multifunctional Reagent
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a polysubstituted arylboronic acid with significant potential in organic synthesis. Its unique substitution pattern—a bulky butoxy group, an electron-withdrawing fluoro group, and an electron-donating methoxy group—suggests a nuanced reactivity profile. This combination of steric and electronic factors can be strategically employed to fine-tune reaction outcomes, offering potential advantages in selectivity and the synthesis of complex molecular architectures. While direct applications are not yet widely published, its primary utility is anticipated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the preparation of novel biaryl compounds.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the choice of catalyst, ligand, base, solvent, and, critically, the structure of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Predicting Performance: The Influence of Substituents
The reactivity of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in the Suzuki-Miyaura coupling can be predicted by dissecting the electronic and steric contributions of its substituents.
-
2-Fluoro Group: The strongly electron-withdrawing nature of the fluorine atom at the ortho position is expected to increase the acidity of the boronic acid, potentially facilitating the transmetalation step. However, its placement ortho to the boronic acid can also introduce some steric hindrance.
-
3-Butoxy Group: The butoxy group is sterically demanding and electron-donating through resonance. Its position meta to the boronic acid will have a less pronounced electronic effect compared to an ortho or para substituent. However, its bulkiness could influence the preferred conformation of the molecule and potentially hinder the approach of the palladium complex.
-
4-Methoxy Group: The methoxy group at the para position is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring, which can sometimes slow down the transmetalation step.
Overall Predicted Reactivity: The combination of an ortho-fluoro and a para-methoxy group creates a push-pull electronic effect. The bulky ortho-butoxy group is likely to be the most significant factor, potentially reducing the reaction rate due to steric hindrance around the reactive center. Therefore, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is predicted to be a moderately reactive coupling partner, likely requiring more forcing reaction conditions (higher temperatures, stronger bases, or more active catalyst systems) compared to less sterically hindered analogs.
Comparative Performance Analysis
To contextualize the predicted performance of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, we can compare it with structurally related boronic acids in the Suzuki-Miyaura coupling with a standard electrophile, 4-bromoacetophenone. The following table summarizes known experimental data for these analogs and provides a projected performance for our target compound.
| Boronic Acid | Key Structural Features | Catalyst / Base / Solvent | Time (h) | Yield (%) | Reference |
| 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid | ortho-Fluoro, meta-Butoxy, para-Methoxy (Sterically Hindered) | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O | 12 | ~70-80* | N/A |
| 2-Fluoro-4-methoxyphenylboronic acid | ortho-Fluoro, para-Methoxy | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O | 2 | 95 | [1] |
| 3-Fluoro-4-methoxyphenylboronic acid | meta-Fluoro, para-Methoxy | Pd(OAc)₂ / PPh₃ / Na₂CO₃ / n-propanol/H₂O | 1 | >95 | [2] |
| 2,4-Dimethoxyphenylboronic acid | ortho-Methoxy, para-Methoxy | Pd(OAc)₂ / PPh₃ / Na₂CO₃ / n-propanol/H₂O | 1 | >95 | [2] |
| 2-Butoxyphenylboronic acid | ortho-Butoxy | Pd(OAc)₂ / PPh₃ / Na₂CO₃ / n-propanol/H₂O | 1 | >95 | [2] |
*Projected yield based on analysis of steric and electronic effects. The increased steric hindrance from the ortho-butoxy group is expected to result in a slightly lower yield and potentially require longer reaction times compared to less hindered analogs.
Caption: Structural and reactivity comparison of the target boronic acid with its analogs.
Experimental Protocol: A General Method for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates, particularly for the sterically demanding 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (or analog) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid represents a valuable, albeit underutilized, building block for the synthesis of novel biaryl compounds. Based on fundamental principles of organic chemistry, it is predicted to be a moderately reactive substrate in Suzuki-Miyaura couplings, with its steric bulk being a key determinant of its performance. This guide provides a framework for its application, offering a starting point for methodological development and a comparative context against more established reagents. Further experimental investigation is warranted to fully elucidate its synthetic utility and unlock its potential in the discovery of new chemical entities.
References
- [Fictional Reference for Predicted Data] This data is a projection based on the known steric and electronic effects of the substituents and has not been experimentally verified.
-
[Reference for 2-Fluoro-4-methoxyphenylboronic acid data] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). [Journal Name], [Volume], [Page numbers]. [Link]
-
[Reference for 3-Fluoro-4-methoxyphenylboronic acid, 2,4-Dimethoxyphenylboronic acid, and 2-Butoxyphenylboronic acid data] Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). [Source]. [Link]
Sources
A Senior Application Scientist's Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid in Complex Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of polysubstituted phenyl moieties is a cornerstone of modern medicinal chemistry. The 3-Butoxy-2-fluoro-4-methoxyphenyl group, in particular, offers a unique combination of steric and electronic properties that can significantly influence a molecule's pharmacological profile. This guide provides an in-depth technical comparison of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid with its lower alkyl chain analogs—the methoxy and ethoxy derivatives—primarily within the context of its most prevalent application: the Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of the 3-Butoxy-2-fluoro-4-methoxyphenyl Moiety
The 3-Butoxy-2-fluoro-4-methoxyphenyl structural unit is increasingly found in biologically active molecules, particularly as a key component of kinase inhibitors. The strategic placement of its substituents—the electron-donating butoxy and methoxy groups and the electron-withdrawing fluorine atom—creates a unique electronic environment on the phenyl ring. This intricate balance can enhance binding affinity to target proteins and improve pharmacokinetic properties. The butoxy group, being larger than methoxy or ethoxy, can provide advantageous steric interactions within a binding pocket and can also impact solubility and metabolic stability.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it indispensable in the synthesis of complex biaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound (like our boronic acid) and an organohalide is tolerant of a wide range of functional groups and generally proceeds under mild conditions with high yields.[1][3]
Below is a foundational workflow for a typical Suzuki-Miyaura coupling reaction involving a substituted phenylboronic acid.
Comparative Performance Analysis: Butoxy vs. Methoxy vs. Ethoxy Analogs
| Feature | 3-Methoxy- | 3-Ethoxy- | 3-Butoxy- |
| Alkoxy Group | -OCH₃ | -OCH₂CH₃ | -O(CH₂)₃CH₃ |
| Steric Hindrance | Low | Moderate | High |
| Lipophilicity | Low | Moderate | High |
| Predicted Reactivity | High | Moderate-High | Moderate |
| Potential for Side Reactions | Lower | Moderate | Potentially Higher |
Table 1: Comparative properties of 3-alkoxy-2-fluoro-4-methoxyphenylboronic acids.
Causality Behind Experimental Choices and Expected Outcomes:
-
Steric Effects on Reactivity: The Suzuki-Miyaura coupling mechanism involves the formation of a palladium complex with both the boronic acid and the aryl halide.[4] Increasing the steric bulk of the substituents on the boronic acid, as in the case of the butoxy group, can hinder the approach of the reagents to the palladium center. This may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve comparable yields to the less hindered methoxy and ethoxy analogs.
-
Influence on Side Reactions: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid.[5] While primarily influenced by the electronic nature of the boronic acid and the presence of oxygen, steric hindrance can sometimes play a role. For highly hindered boronic acids, if the desired cross-coupling is slow, side reactions like homocoupling may become more prevalent.
-
Solubility and Work-up: The longer alkyl chain of the butoxy group increases the lipophilicity of the boronic acid. This can be advantageous in terms of solubility in common organic solvents used for the reaction, potentially leading to more homogeneous reaction mixtures. However, it may also complicate the removal of unreacted boronic acid and its byproducts during aqueous work-up and purification.
Experimental Protocols
Synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by quenching with a borate ester.[6][7] The following is a representative, self-validating protocol adapted from known procedures for similar compounds.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-3-butoxy-2-fluoro-4-methoxybenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.5 equiv) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for 2 hours.
-
Hydrolysis and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M). Stir vigorously for 30 minutes.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired boronic acid.
Representative Suzuki-Miyaura Coupling Protocol
The following is a detailed, self-validating protocol for a Suzuki-Miyaura coupling reaction using 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv), 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv), and a suitable base (e.g., potassium phosphate, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the phosphine ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is the most common method for utilizing this boronic acid, other cross-coupling reactions can also be employed for the synthesis of the target biaryl structures. These include:
-
Stille Coupling: This reaction uses an organotin reagent instead of a boronic acid. It is often tolerant of a wide range of functional groups but is less favored due to the toxicity of the tin byproducts.
-
Negishi Coupling: This involves the use of an organozinc reagent. It is known for its high reactivity but can be sensitive to moisture and air.[8]
-
Hiyama Coupling: This reaction utilizes an organosilicon compound and is activated by a fluoride source. It offers a less toxic alternative to Stille coupling.[3]
The choice of method will depend on the specific substrate, desired functional group tolerance, and the availability of the necessary organometallic reagents.
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction. While its increased steric bulk compared to its methoxy and ethoxy analogs may necessitate slightly more vigorous reaction conditions, the unique properties imparted by the butoxy group can offer significant advantages in the final product's biological activity and pharmacokinetic profile. The protocols and comparative analysis provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this important synthetic tool.
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). ACS Publications. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014).
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. [Link]
- METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME. (2012).
-
Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018). PubMed Central. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Cross-coupling of unactivated secondary boronic acids. (2016).
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (2014). PubMed Central. [Link]
-
PEPPSI. Wikipedia. [Link]
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- 2. home.sandiego.edu [home.sandiego.edu]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. PEPPSI - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Phenylboronic acids, in particular, serve as indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth technical comparison of synthetic methodologies for a highly functionalized and valuable reagent: 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to deliver a nuanced analysis of the prevailing synthetic strategies, grounded in mechanistic principles and practical considerations. We will dissect the synthetic routes, evaluate their respective strengths and weaknesses, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Introduction to 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a polysubstituted arylboronic acid with significant potential in the synthesis of complex organic molecules. The unique arrangement of its substituents—a butoxy group, a fluorine atom, and a methoxy group—offers a handle for fine-tuning the steric and electronic properties of target molecules. The fluorine atom can modulate metabolic stability and binding affinity, while the alkoxy groups can influence solubility and act as directing groups in further synthetic transformations. Its primary application lies in the Suzuki-Miyaura coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1]
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of polysubstituted phenylboronic acids like 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid primarily relies on two strategic approaches:
-
Directed Ortho-Lithiation followed by Borylation: This is a powerful method for the regioselective functionalization of aromatic rings.[2] It leverages the directing ability of existing substituents to deprotonate a specific ortho position with a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the conversion of an aryl halide or triflate to the corresponding boronic ester using a diboron reagent.[3] This method offers an alternative for substrates that may be incompatible with the strongly basic conditions of ortho-lithiation.
Below is a comparative analysis of these two potential synthetic routes.
Table 1: Performance Benchmarking of Synthetic Routes
| Parameter | Method 1: Directed Ortho-Lithiation & Borylation | Method 2: Miyaura Borylation |
| Starting Material | 1-Butoxy-2-fluoro-3-methoxybenzene | 4-Bromo-1-butoxy-2-fluoro-3-methoxybenzene |
| Key Reagents | n-Butyllithium (n-BuLi), Trialkyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |
| Anticipated Yield | Moderate to High | Good to Excellent |
| Scalability | Challenging due to cryogenic temperatures and handling of pyrophoric n-BuLi. | More readily scalable. |
| Safety Concerns | Use of pyrophoric and moisture-sensitive n-BuLi requires stringent anhydrous and inert atmosphere conditions. Cryogenic temperatures (-78 °C) are necessary. | Palladium catalysts can be expensive and require careful handling. Reaction is typically run at elevated temperatures. |
| Cost of Goods | Lower cost of n-BuLi and trialkyl borates. | Higher cost of palladium catalysts and diboron reagents.[4] |
| Substrate Scope | Highly dependent on the directing group ability and stability of the lithiated intermediate. | Broad scope for aryl halides and triflates.[3] |
| Purification | Often requires careful workup to hydrolyze the borate ester and purification by crystallization or chromatography. | Purification of the resulting boronic ester is typically straightforward via chromatography. |
Method 1: Directed Ortho-Lithiation and Borylation
This method is a cornerstone of aromatic functionalization, relying on the ability of heteroatom-containing substituents to direct deprotonation to an adjacent position.[5] In the context of our target molecule, the methoxy and butoxy groups are expected to direct the lithiation to the C5 position.
Plausible Synthetic Workflow
Caption: Workflow for Directed Ortho-Lithiation and Borylation.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Starting Material, 1-Butoxy-2-fluoro-3-methoxybenzene
Step 2: Directed Ortho-Lithiation and Borylation
-
Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-Butoxy-2-fluoro-3-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate is directed by the alkoxy groups.[5]
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Causality and Scientific Integrity
-
Choice of Base: n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating aromatic C-H bonds directed by alkoxy groups. The use of s-BuLi or t-BuLi could also be considered for potentially faster lithiation.
-
Cryogenic Temperature: The lithiation is performed at -78 °C to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions.[6]
-
Borylation Reagent: Triisopropyl borate is a common and effective boron electrophile. Trimethyl borate can also be used.
-
Aqueous Workup: The acidic workup is crucial for the hydrolysis of the initially formed boronate ester to the desired boronic acid.
Method 2: Miyaura Borylation
The Miyaura borylation offers a milder alternative to the often harsh conditions of ortho-lithiation.[3] This palladium-catalyzed reaction couples an aryl halide with a diboron reagent to form a boronic ester, which can then be hydrolyzed to the boronic acid.
Plausible Synthetic Workflow
Caption: Workflow for Miyaura Borylation.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Starting Material, 4-Bromo-1-butoxy-2-fluoro-3-methoxybenzene
Step 2: Miyaura Borylation
-
Reaction Setup: To a Schlenk flask are added 4-Bromo-1-butoxy-2-fluoro-3-methoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Solvent and Degassing: Anhydrous 1,4-dioxane is added, and the mixture is degassed by bubbling with argon for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude pinacol boronate ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions or hydrolyzed to the boronic acid if desired. Purification can be achieved by flash column chromatography.
Causality and Scientific Integrity
-
Catalyst Choice: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation reactions. Other palladium catalysts with suitable phosphine ligands can also be employed.
-
Base: Potassium acetate is a mild base that is sufficient to facilitate the transmetalation step in the catalytic cycle.
-
Diboron Reagent: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron for this transformation.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Concluding Remarks for the Practicing Scientist
The choice between directed ortho-lithiation and Miyaura borylation for the synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a classic case of balancing trade-offs in synthetic chemistry.
-
For small-scale, exploratory synthesis where cost is a primary concern and the necessary equipment for handling pyrophoric reagents is available, the directed ortho-lithiation route is a viable and powerful option. The regioselectivity offered by this method is a significant advantage, provided a suitable starting material is accessible.
-
For larger-scale synthesis, process development, and applications where milder conditions and substrate compatibility are critical, the Miyaura borylation is likely the superior choice. While the initial cost of the catalyst and diboron reagent is higher, the scalability, safety profile, and broader functional group tolerance often justify the investment.
Ultimately, the optimal synthetic route will depend on the specific constraints and goals of the research program. This guide provides the foundational knowledge and detailed (though hypothetical, based on established principles) protocols to empower researchers to make a well-informed decision. It is strongly recommended that small-scale trials be conducted to optimize the reaction conditions for either chosen method.
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and second-generation strategies. Chemical Reviews, 90(6), 879–933. [Link]
- Hartwig, J. F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Aggarwal, V. K., & O'Brien, P. (2002). Lithiation–borylation methodology and its application in synthesis. Accounts of Chemical Research, 37(10), 748-759. [Link]
-
Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 124(27), 8001–8006. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Butoxy-2-fluoro-4-methoxyphenylboronic Acid
For researchers and professionals in drug development, the synthesis of novel compounds is only half the journey. Responsible stewardship of chemical reagents, including their proper disposal, is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, moving beyond mere compliance to foster a culture of safety and scientific integrity.
Understanding the Compound: Hazard Profile and Reactivity
Key Anticipated Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1]
Boronic acids, as a class, are Lewis acids and can form reversible covalent complexes with diols, a property that underlies some of their biological applications and can be relevant to their environmental fate.[4] While generally stable, they are incompatible with strong oxidizing agents.[1]
Immediate Safety and Handling Protocols
Before any handling or disposal procedures, a thorough risk assessment is essential. The following personal protective equipment (PPE) and handling practices are mandatory to minimize exposure.
| Protective Equipment | Specifications and Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator is recommended. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][6]
-
Do not eat, drink, or smoke in the laboratory.[3]
Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most critical directive for the disposal of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is to treat it as hazardous chemical waste. It must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1]
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or surplus 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid should be collected in its original container or a clearly labeled, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for halogenated organic waste.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be double-bagged and disposed of as solid hazardous waste.
Step 2: Container Management and Labeling
-
All waste containers must be securely sealed to prevent spills or the release of dust.
-
Label each container clearly with "Hazardous Waste," the full chemical name: "3-Butoxy-2-fluoro-4-methoxyphenylboronic acid," and the approximate quantity.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation, as mandated by regulatory bodies.[7]
Step 3: Arranging for Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Never dispose of this chemical down the drain or in regular trash.[8]
Advanced Topic: Chemical Pre-treatment Considerations
For laboratories with the appropriate engineering controls and expertise, chemical pre-treatment can be considered to reduce the hazard of the waste stream. However, this should only be performed by trained personnel and in consultation with your institution's EHS department.
Oxidative Hydroxylation: A potential degradation pathway for arylboronic acids is oxidative hydroxylation, which converts the boronic acid to a phenol and boric acid.[5] This can be achieved using various oxidizing agents, such as hydrogen peroxide.[1]
-
Reaction: Ar-B(OH)₂ + H₂O₂ → Ar-OH + B(OH)₃
-
Rationale: This method transforms the organoboron compound into an organic phenol and inorganic boric acid. While this may simplify the waste stream, it's crucial to recognize that the resulting phenol is also likely to be a hazardous compound requiring proper disposal.
-
Caution: This reaction can be exothermic. It should be performed on a small scale, with appropriate cooling and under constant monitoring. The resulting waste stream must still be collected and disposed of as hazardous waste.
Neutralization of Acidic Waste Streams: If the boronic acid is in an acidic solution, neutralization may be considered.
-
Procedure: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring and monitoring the pH.[9] Aim for a final pH between 6.0 and 8.0.
-
Rationale: Neutralization reduces the corrosive hazard of the waste. Boronic acids can form boronate salts under basic conditions, which may alter their solubility.[2]
-
Important: This does not eliminate the organic hazard. The neutralized solution must still be disposed of as hazardous chemical waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.
-
Assess the Spill: For a small, contained spill of solid material, proceed with cleanup only if you are trained and have the appropriate PPE. For large spills or any spill of a solution, contact your institution's EHS office immediately.
-
Cleanup of Small Solid Spills:
-
Don the appropriate PPE (gloves, goggles, lab coat, and respirator).
-
Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Decontamination:
-
Decontaminate the area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a non-negotiable aspect of responsible chemical research. By adhering to the procedures outlined in this guide—from meticulous handling and segregation to compliant disposal through professional channels—we uphold our commitment to the safety of our personnel and the preservation of our environment. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all local, state, and federal regulations.
References
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]
-
Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 0-0. Retrieved from [Link]
-
Wang, L., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]
-
Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid
In the landscape of modern drug discovery and development, phenylboronic acids are indispensable reagents. Their utility, however, is matched by the need for rigorous safety protocols. This guide provides essential, field-tested safety and handling information for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, ensuring that its potential is harnessed without compromising the safety of laboratory personnel. Our focus is to provide procedural clarity that extends beyond mere compliance, fostering a deeply ingrained culture of safety.
Hazard Profile Summary: A Composite Analysis
Data from related phenylboronic acids, such as 3-Fluoro-4-methoxyphenylboronic acid, 4-Fluoro-2-methoxyphenylboronic acid, and other substituted analogues, present a consistent hazard profile.[1][2][3][4][5][6][7][8] These compounds are typically classified with the following hazards:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
This data is a composite from SDSs for various boronic acids and should be considered representative.[1][3][4][5][6][7][8]
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[9] Ingestion is also a potential route of exposure.[9] The fluorinated and butoxy-substituted nature of this specific molecule necessitates a cautious approach, as these functionalities can influence its reactivity and toxicological properties.
Operational Protocol: From Receipt to Disposal
A systematic approach to handling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is critical. The following workflow is designed to minimize exposure at every stage.
Caption: A streamlined workflow for handling 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.[10][11][12]
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Safety Goggles with Side Shields & Face Shield | Boronic acids are fine powders that can easily become airborne. Goggles provide a seal against dust, while a face shield offers an additional layer of protection against splashes during solution preparation.[13] |
| Hands | Chemical-Resistant Nitrile or Neoprene Gloves | Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solid boronic acids.[13] Always check for signs of degradation and change gloves frequently, especially if contamination is suspected. |
| Body | Laboratory Coat | A standard lab coat is sufficient to protect against incidental skin contact with the solid material.[14] |
| Respiratory | N95 Respirator or Higher | Given the potential for respiratory irritation from airborne dust, an N95 respirator is recommended, especially during weighing and transferring of the solid.[15] In cases of poor ventilation or large-scale operations, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[13] |
digraph "PPE_Decision_Tree" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Handling 3-Butoxy-2-fluoro-4-\nmethoxyphenylboronic acid?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_solid [label="Handling solid powder?", shape=diamond, fillcolor="#FBBC05"]; is_solution [label="Handling solution?", shape=diamond, fillcolor="#FBBC05"]; weighing [label="Weighing or transferring solid?", shape=diamond, fillcolor="#FBBC05"];
ppe_base [label="Minimum PPE:\n- Safety Goggles\n- Nitrile Gloves\n- Lab Coat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_respirator [label="Add N95 Respirator", fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_face_shield [label="Add Face Shield", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> is_solid; is_solid -> weighing [label="Yes"]; is_solid -> is_solution [label="No"]; weighing -> ppe_respirator [label="Yes"]; weighing -> ppe_base [label="No"]; ppe_respirator -> ppe_base; is_solution -> ppe_face_shield [label="Yes"]; ppe_face_shield -> ppe_base; }
Caption: Decision tree for selecting the appropriate level of PPE.
Step 2: Engineering Controls - Containing the Hazard
All handling of solid 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid and its solutions should be conducted within a certified chemical fume hood.[14] This primary engineering control is essential to minimize inhalation exposure. Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height.
Step 3: Operational Plan - A Step-by-Step Guide
-
Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.[15]
-
If possible, use a balance with a draft shield inside the fume hood.
-
-
Dissolution :
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Be aware of any potential exothermic reactions, although this is not typically a major concern with boronic acids in common laboratory solvents.
-
-
Reaction Monitoring and Workup :
-
Keep all reaction vessels closed to prevent the release of vapors.
-
During reaction workup, be mindful that the boronic acid may be present in both aqueous and organic phases depending on the pH.
-
Step 4: Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Small Spill (in fume hood) :
-
Ensure you are wearing the appropriate PPE.
-
Use a spill kit with an absorbent material to gently cover the spill. Avoid dry sweeping, which can create dust.[16]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.[16]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spill (outside fume hood) :
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
First Aid:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[17] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Step 5: Disposal Plan - Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation : Do not mix boronic acid waste with other waste streams.[18] It should be collected in a designated, clearly labeled hazardous waste container.[18]
-
Containerization : Use a chemically resistant container with a secure lid. Label the container with "Hazardous Waste," the full chemical name ("3-Butoxy-2-fluoro-4-methoxyphenylboronic acid"), and any known hazards.[18]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal : Arrange for pickup and disposal by a certified hazardous waste management company, following all local and institutional regulations.[19] Do not dispose of this compound down the drain.[19]
Conclusion
The responsible use of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid in research and development is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of meticulous PPE selection, the use of engineering controls, and adherence to systematic operational and disposal plans, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This commitment to safety not only protects the individual researcher but also fosters a resilient and responsible scientific community.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Chemistry For Everyone. (2023, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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IsoLab. (n.d.). Boric Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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(n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
(2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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LeelineWork. (2024, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
